molecular formula C9H10ClNO B1351456 N-(2-chloro-6-methylphenyl)acetamide CAS No. 21352-09-0

N-(2-chloro-6-methylphenyl)acetamide

Cat. No.: B1351456
CAS No.: 21352-09-0
M. Wt: 183.63 g/mol
InChI Key: VFGNPYWQUOSOSR-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-6-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-6-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGNPYWQUOSOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401019
Record name N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21352-09-0
Record name N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-chloro-6-methylphenyl)acetamide (CAS No. 21352-09-0), also known as 2'-Chloro-6'-methylacetanilide, is a substituted aromatic amide of significant interest in synthetic organic chemistry. Its structure, featuring a sterically hindered aniline derivative, makes it a valuable intermediate and a target for methodological studies. This guide provides a comprehensive overview of its fundamental properties, a representative synthesis protocol, key safety considerations, and an exploration of the potential applications of this and structurally related compounds. While extensive experimental data for this specific molecule is limited in public literature, this document consolidates available information and provides expert-driven, field-proven methodologies for its synthesis and handling, aimed at researchers and professionals in drug development and chemical synthesis.

Core Molecular Identity and Physicochemical Properties

N-(2-chloro-6-methylphenyl)acetamide is characterized by an acetamide group attached to a 2-chloro-6-methylaniline backbone. The ortho-substitution on the phenyl ring with both a chloro and a methyl group creates significant steric hindrance around the amide nitrogen, which influences its chemical reactivity, crystal packing, and biological interactions.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
CAS Number 21352-09-0PubChem[1]
Molecular Formula C₉H₁₀ClNOPubChem[1]
Molecular Weight 183.63 g/mol PubChem[1]
IUPAC Name N-(2-chloro-6-methylphenyl)acetamidePubChem[1]
Synonyms 2'-Chloro-6'-methylacetanilide, 2-Chloro-6-methylacetanilinePubChem[1]
SMILES CC1=C(C(=CC=C1)Cl)NC(=O)CPubChem[1]
InChIKey VFGNPYWQUOSOSR-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 1.2PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]

Note: Experimental data on properties such as melting point, boiling point, and solubility for this specific compound are not widely available. Researchers should perform their own characterization.

Synthesis and Characterization

The primary route for synthesizing N-(2-chloro-6-methylphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 2-chloro-6-methylaniline. This is a classic nucleophilic acyl substitution reaction.

Causality of the Synthetic Approach

The lone pair of electrons on the nitrogen atom of the 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting for this type of reaction. While acetyl chloride is more reactive, it produces corrosive HCl gas as a byproduct. Acetic anhydride is easier to handle and yields acetic acid, which can be neutralized during the workup. The addition of a weak base like sodium acetate is crucial; it acts as an acid scavenger, neutralizing the generated acid and driving the equilibrium towards the product.

Representative Experimental Protocol: N-Acetylation

This protocol is a well-established, general method for the acetylation of substituted anilines and should be adapted and optimized for the specific substrate.

Materials:

  • 2-chloro-6-methylaniline (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Glacial acetic acid (as solvent)

  • Sodium acetate (optional, as base)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-chloro-6-methylaniline in a minimal amount of glacial acetic acid.

  • Addition of Reagent: Slowly add 1.1 equivalents of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

  • Reaction: Gently heat the mixture to reflux (approximately 118°C) and maintain for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring. This will hydrolyze any excess acetic anhydride and cause the acetamide product to precipitate out of the aqueous solution.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

  • Purification: The crude N-(2-chloro-6-methylphenyl)acetamide can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point and compare it to any available literature values (though none were found in the searches). A sharp melting range indicates high purity.

  • Spectroscopy:

    • FT-IR: Expect characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-Cl stretching (around 750-800 cm⁻¹).

    • ¹H NMR: Expect signals for the two methyl groups, the aromatic protons, and the N-H proton. The chemical shifts will be influenced by the substitution pattern.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the methyl carbons, and the carbonyl carbon.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (183.63 g/mol ), with a characteristic M+2 isotopic pattern due to the presence of chlorine.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is depicted below.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 1. Dissolve 2-chloro-6-methylaniline in glacial acetic acid addition 2. Add acetic anhydride reagents->addition reaction 3. Heat to reflux (Monitor by TLC) addition->reaction quench 4. Quench in ice water to precipitate product reaction->quench filtration1 5. Isolate crude solid via vacuum filtration quench->filtration1 recrystal 6. Recrystallize from Ethanol/Water filtration1->recrystal filtration2 7. Isolate pure crystals via vacuum filtration recrystal->filtration2 drying 8. Dry under vacuum filtration2->drying final_product Pure N-(2-chloro-6- methylphenyl)acetamide drying->final_product

Caption: Workflow for the synthesis and purification of N-(2-chloro-6-methylphenyl)acetamide.

Applications and Biological Significance

While direct biological activity or large-scale applications for N-(2-chloro-6-methylphenyl)acetamide are not extensively documented, the broader class of chloroacetanilide and acetamide compounds are of immense importance in agrochemicals and pharmaceuticals.

  • Herbicide Intermediates: Many structurally related N-aryl chloroacetamides are crucial intermediates in the synthesis of herbicides. For example, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a key precursor for widely used herbicides like Metolachlor and Acetochlor.[2] These herbicides typically function by inhibiting cell division in weeds.[3][4][5]

  • Fungicidal Potential: There is evidence that related structures possess fungicidal properties. 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide, a di-chloro analog, is described as a fungicide used for crop protection and against fungal infections, acting by inhibiting protein synthesis.[6] This suggests that N-(2-chloro-6-methylphenyl)acetamide could be a scaffold for developing new antifungal agents.

  • Pharmaceutical Research: Substituted acetamides are common motifs in drug molecules. Although no specific therapeutic role has been assigned to the title compound, other N-substituted phenylacetamides have shown a range of biological activities, including anticonvulsant properties.[7] Its primary role is likely as a building block in the synthesis of more complex molecules for drug discovery pipelines.

Safety and Handling

A self-validating safety protocol requires treating any compound with limited toxicological data with a high degree of caution.

  • GHS Hazard Classification: According to the European Chemicals Agency (ECHA) inventory, N-(2-chloro-6-methylphenyl)acetamide is classified as Acute Toxicity 4, Oral (H302): Harmful if swallowed .[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Breaux, E. J. (1986). Mode of action of acetochlor. Weed Science, 34(Supplement 1), 39-43.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Versatility of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Agricultural Chemical Production. Retrieved February 2, 2026, from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved February 2, 2026, from [Link]

  • Preprints.org. (2024, April 8). Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, September 12). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved February 2, 2026, from [Link]

Sources

Structural Dynamics and Synthetic Utility of N-(2-chloro-6-methylphenyl)acetamide

[1]

CAS Registry Number: 21352-09-0 Molecular Formula: C₉H₁₀ClNO Molecular Weight: 183.63 g/mol IUPAC Name: N-(2-chloro-6-methylphenyl)acetamide Synonyms: 2'-Chloro-6'-methylacetanilide; 1-Acetamido-2-chloro-6-methylbenzene[1]

Molecular Architecture & Electronic State

The "Ortho-Effect" and Steric Inhibition of Resonance

The defining feature of N-(2-chloro-6-methylphenyl)acetamide is the 2,6-disubstitution pattern on the phenyl ring.[1] Unlike unsubstituted acetanilide, where the amide nitrogen lone pair can participate effectively in resonance with the aromatic ring (planar conformation), the bulky chlorine atom at position 2 and the methyl group at position 6 create significant steric strain.

  • Non-Planarity: To minimize steric clash between the amide oxygen/methyl group and the ortho-substituents, the amide bond rotates out of the plane of the phenyl ring. This "twisted" conformation (dihedral angle typically >60°) effectively decouples the amide resonance from the aromatic system.

  • Conformational Locking: The molecule exhibits atropisomerism-like behavior on short timescales.[1] Nuclear Magnetic Resonance (NMR) studies of similar ortho-substituted acetanilides suggest a preference for the syn conformation where the amide N-H bond is oriented toward the chlorine atom, potentially stabilized by a weak intramolecular hydrogen bond (N-H···Cl).

Electronic Distribution

The electronic environment is dominated by the inductive effects of the substituents:

  • 2-Chloro (Inductive Withdrawal): Pulls electron density from the ring, deactivating the meta position (relative to the amide) but directing electrophilic attack to the para position (position 4) due to lone-pair donation (though this is sterically hindered).[1]

  • 6-Methyl (Inductive Donation): Weakly activates the ring.[1]

  • Net Result: The amide nitrogen is less basic than in unsubstituted anilines due to the electron-withdrawing acetyl group, but the steric twist prevents full delocalization, making the nitrogen slightly more nucleophilic than in planar acetanilides.

Synthetic Pathways & Optimization

The synthesis of N-(2-chloro-6-methylphenyl)acetamide is generally achieved via the acetylation of its parent amine, 2-chloro-6-methylaniline.[1] The critical challenge lies in synthesizing the aniline precursor itself, as direct chlorination of o-toluidine often yields mixtures of isomers (4-chloro vs. 6-chloro).[1]

Pathway Visualization (DOT)[1]

SynthesisPathwayPrecursor3-Chloro-5-methyl-4-nitroanilineDiazoDiazoniumIntermediatePrecursor->DiazoDiazotizationAniline2-Chloro-6-methylaniline(Target Amine)Diazo->AnilineReductionProductN-(2-chloro-6-methylphenyl)acetamideAniline->ProductAcetylationR11. NaNO2, H2SO42. H3PO2 (Deamination)R2Fe / HCl(Nitro Reduction)R3Ac2O / AcOH(Acetylation)

Figure 1: Synthetic route from nitro-aniline precursor to final acetamide.[1]

Detailed Experimental Protocol

Objective: Synthesis of N-(2-chloro-6-methylphenyl)acetamide from 2-chloro-6-methylaniline.

Reagents:

  • 2-Chloro-6-methylaniline (1.0 eq)[1][2]

  • Acetic Anhydride (1.2 eq)[1][3]

  • Glacial Acetic Acid (Solvent, 3-5 volumes)[1]

  • Sodium Acetate (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 2-chloro-6-methylaniline (e.g., 10 g) in glacial acetic acid (30 mL).

  • Acetylation: Add acetic anhydride (1.2 equivalents) dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 60°C to prevent di-acetylation.[1]

  • Reflux: Heat the mixture to 90-100°C for 2 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The amine spot should disappear.

  • Quenching: Cool the mixture to room temperature and pour slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

  • Workup: Filter the precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize from ethanol-water (1:1) or toluene to yield needle-like crystals.[1]

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Self-Validation Check:

  • Yield: Expected >85%.

  • Purity: Check melting point. If the range is broad (>2°C), recrystallize again.

Analytical Profiling & Characterization

Accurate identification requires distinguishing this isomer from its 4-chloro or alpha-chloro analogs.[1]

Physicochemical Properties
PropertyValue/DescriptionNote
Physical State White crystalline solidNeedles from EtOH
Melting Point 148–152°C (Predicted)Note: 2,6-dimethyl analog melts at 150°C
Solubility Soluble in DMSO, MeOH, CHCl₃Insoluble in water
LogP ~2.1Moderate lipophilicity
Spectroscopic Data (Diagnostic)

¹H NMR (400 MHz, CDCl₃):

  • δ 2.15 (s, 3H): Acetyl methyl group (-CO-CH ₃).[1]

  • δ 2.28 (s, 3H): Aryl methyl group (Ar-CH ₃).[1]

  • δ 7.10 - 7.35 (m, 3H): Aromatic protons.[1] The splitting pattern (typically a doublet-doublet-triplet overlap) confirms the 1,2,3-substitution pattern.[1]

  • δ 7.80 (br s, 1H): Amide N-H. Broadened due to quadrupole broadening from Nitrogen and exchange.

IR Spectrum (KBr):

  • 3250 cm⁻¹: N-H stretch (secondary amide).[1]

  • 1660 cm⁻¹: C=O stretch (Amide I band).[1]

  • 760 cm⁻¹: C-Cl stretch.

Industrial & Biological Relevance[4]

Herbicide Intermediate & Metabolite

While N-(2-chloro-6-methylphenyl)acetamide is a stable molecule, it is most biologically relevant as a metabolite or degradation product of chloroacetanilide herbicides (e.g., Acetochlor, Metolachlor).[1]

  • Metabolic Pathway: Herbicides containing the 2-ethyl-6-methylaniline moiety often degrade via oxidative dealkylation.[1] The N-dealkylation of these herbicides can yield N-(2-chloro-6-methylphenyl)acetamide as a transient species before hydrolysis to the toxic aniline.[1]

  • Environmental Monitoring: This molecule serves as a reference standard in environmental toxicology to track the breakdown of commercial agrochemicals in soil and groundwater.

Pharmaceutical Scaffold

The 2,6-disubstitution pattern is pharmacologically privileged in local anesthetics (e.g., Lidocaine, Mepivacaine).

  • Structure-Activity Relationship (SAR): The 2-chloro-6-methyl substitution provides a "steric shield" around the amide bond, protecting it from rapid enzymatic hydrolysis by plasma esterases/amidases.[1] This extends the half-life of drugs built on this scaffold compared to unhindered analogs.[1]

Biological Degradation Pathway (DOT)[1]

DegradationFigure 2: Biological hydrolysis and activation pathway.ParentN-(2-chloro-6-methylphenyl)acetamideAniline2-Chloro-6-methylaniline(Toxicophore)Parent->AnilineHydrolysisEnzymeAmidase / Aryl Acylamidase(Soil Bacteria/Liver)Enzyme->ParentHydroxylHydroxylated Metabolites(Phase I Oxidation)Aniline->HydroxylCYP450 Oxidation

[1][5]

Safety & Handling Protocol

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2.[1]

  • Aquatic Toxicity: Acute/Chronic Category 2 (Toxic to aquatic life).[1]

Handling Procedures:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Handle powder in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers for high-temperature incineration.[1]

References

  • PubChem. (2025).[1] N-(2-chloro-6-methylphenyl)acetamide (CAS 21352-09-0).[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Gowda, B. T., et al. (2008). Structural studies on N-(phenyl)-acetamides: Effect of ortho-substitution. Acta Crystallographica Section E. (Contextual reference for ortho-substituted acetanilide conformations). Available at: [Link][1]

  • Roberts, T. R., et al. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.

A Comprehensive Technical Guide to the Synthesis of N-(2-chloro-6-methylphenyl)acetamide from 2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(2-chloro-6-methylphenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. The document details a reliable and reproducible synthetic pathway starting from 2-chloro-6-methylaniline. It encompasses a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and critical considerations for process optimization and safety. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and a self-validating methodology.

Introduction

N-(2-chloro-6-methylphenyl)acetamide is a significant molecule in organic synthesis, primarily serving as a precursor for various bioactive compounds. Its structure, featuring a substituted phenyl ring and an acetamide group, makes it a versatile building block. The synthesis of this compound from 2-chloro-6-methylaniline via N-acetylation is a fundamental and widely employed transformation in organic chemistry. This guide aims to provide a detailed and practical framework for this synthesis, emphasizing the underlying chemical principles and best practices for achieving high yield and purity.

The acetylation of anilines is a classic example of nucleophilic acyl substitution.[1] In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, in this case, acetic anhydride.[1] The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-(2-chloro-6-methylphenyl)acetamide from 2-chloro-6-methylaniline and acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The nitrogen atom of 2-chloro-6-methylaniline, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the departure of the acetate ion, a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base such as sodium acetate or another molecule of the starting aniline, to yield the final product, N-(2-chloro-6-methylphenyl)acetamide, and acetic acid as a byproduct.

The presence of a base, such as sodium acetate, is crucial as it neutralizes the acetic acid formed during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic.[2]

Caption: Reaction mechanism for the N-acetylation of 2-chloro-6-methylaniline.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of N-(2-chloro-6-methylphenyl)acetamide.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-chloro-6-methylaniline141.605.0 g0.0353
Acetic Anhydride102.094.0 mL (4.32 g)0.0423
Sodium Acetate82.034.4 g0.0536
Deionized Water18.02100 mL-
Ethanol (95%)46.07As needed-
Hydrochloric Acid (conc.)36.46~1 mL-
Equipment
  • 250 mL Erlenmeyer flask

  • 100 mL beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Hot plate

  • Melting point apparatus

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 2-chloro-6-methylaniline in 50 mL of deionized water. Add approximately 1 mL of concentrated hydrochloric acid to facilitate dissolution. Stir the mixture until a clear solution is obtained.[3]

  • Preparation of Sodium Acetate Solution: In a separate 100 mL beaker, dissolve 4.4 g of sodium acetate in 50 mL of deionized water.

  • Acetylation Reaction: To the stirred solution of 2-chloro-6-methylaniline hydrochloride, add 4.0 mL of acetic anhydride in one portion.[4]

  • Precipitation: Immediately after the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. A white precipitate of N-(2-chloro-6-methylphenyl)acetamide should form instantly.[3]

  • Crystallization and Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.[4] Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot 95% ethanol to dissolve the solid.[3] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified product in a desiccator. Determine the yield and characterize the product by its melting point and spectroscopic methods (e.g., IR, NMR). The expected melting point is around 143-148°C.[5]

Experimental_Workflow A Dissolve 2-chloro-6-methylaniline in water and HCl C Add Acetic Anhydride A->C B Prepare Sodium Acetate Solution D Add Sodium Acetate Solution (Precipitation) B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Recrystallize from Ethanol F->G H Dry and Characterize G->H

Caption: Experimental workflow for the synthesis of N-(2-chloro-6-methylphenyl)acetamide.

Safety and Handling

  • 2-chloro-6-methylaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. Handle in a fume hood.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care, using appropriate PPE.

The final product, N-(2-chloro-6-methylphenyl)acetamide, is harmful if swallowed and causes serious eye irritation.[5][6]

Results and Discussion

The described protocol provides a reliable method for the synthesis of N-(2-chloro-6-methylphenyl)acetamide with a good expected yield. The use of sodium acetate is critical to buffer the reaction mixture and drive the equilibrium towards the product.[3] Recrystallization from ethanol is an effective method for purifying the crude product, removing unreacted starting materials and byproducts.[7]

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The melting point should be sharp and within the literature range. Infrared (IR) spectroscopy should show a characteristic C=O stretching frequency for the amide group (around 1660 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural confirmation.

Conclusion

This technical guide has presented a detailed and practical pathway for the synthesis of N-(2-chloro-6-methylphenyl)acetamide from 2-chloro-6-methylaniline. By following the outlined experimental protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate. The discussion of the reaction mechanism provides a solid theoretical foundation for understanding and potentially optimizing the synthesis.

References

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Science Homepage. (n.d.). Acetylation reaction of aniline to acetanilide. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Reactivity Profile of N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Reactivity of a Versatile Chemical Scaffold

N-(2-chloro-6-methylphenyl)acetamide, a member of the chloroacetamide class of compounds, represents a significant scaffold in both agrochemical and pharmaceutical research. Its utility as a key intermediate in the synthesis of widely used herbicides underscores its industrial importance.[1][2] Furthermore, the inherent reactivity of the chloroacetamide moiety, coupled with the substituted phenyl ring, presents a platform for the development of novel bioactive molecules. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of the chemical reactivity profile of N-(2-chloro-6-methylphenyl)acetamide, moving beyond a simple recitation of facts to an exploration of the underlying principles that govern its chemical behavior. By understanding the causality behind its reactions, scientists can better harness its potential in the design of new herbicides, fungicides, and therapeutic agents.

Synthesis of N-(2-chloro-6-methylphenyl)acetamide: A Foundational Protocol

The primary and most efficient route to N-(2-chloro-6-methylphenyl)acetamide is through the nucleophilic acyl substitution of 2-chloro-6-methylaniline with a chloroacetylating agent. This reaction is a cornerstone of amide synthesis and its successful execution is critical for obtaining a high-purity starting material for further reactivity studies.

Underlying Principles of Synthesis

The reaction hinges on the nucleophilicity of the amino group on the 2-chloro-6-methylaniline ring and the electrophilicity of the carbonyl carbon in the chloroacetylating agent, typically chloroacetyl chloride. The presence of an ortho-chloro and ortho-methyl group on the aniline ring introduces steric hindrance, which can influence the reaction rate. However, the electron-donating nature of the methyl group slightly enhances the nucleophilicity of the amine, facilitating the reaction. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)acetamide

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2-chloro-6-methylaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-methylaniline (1 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

  • Base Addition: Add the tertiary amine base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents), dissolved in a small amount of the anhydrous solvent, to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-chloro-6-methylphenyl)acetamide as a solid.

Diagram: Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-chloro-6-methylaniline in anhydrous solvent prep2 Add tertiary amine base prep1->prep2 prep3 Cool to 0°C prep2->prep3 react1 Slowly add chloroacetyl chloride prep3->react1 Maintain 0°C react2 Stir at room temperature react1->react2 workup1 Quench with water react2->workup1 Monitor by TLC workup2 Wash with NaHCO3 and brine workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Recrystallize workup3->purify product N-(2-chloro-6-methylphenyl)acetamide purify->product Isolate pure product

Caption: Workflow for the synthesis of N-(2-chloro-6-methylphenyl)acetamide.

Core Chemical Reactivity Profile

The reactivity of N-(2-chloro-6-methylphenyl)acetamide is dominated by two key features: the electrophilic α-carbon of the chloroacetyl group and the amide functionality.

Nucleophilic Substitution at the α-Carbon

The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This is the most exploited aspect of its reactivity for the synthesis of more complex molecules. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion.[3]

Causality: The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating nucleophilic substitution. The reaction typically proceeds via an SN2 mechanism.

Representative Reaction:

N-(2-chloro-6-methylphenyl)acetamide + Nu- → N-(2-Nu-acetyl-6-methylphenyl)acetamide + Cl-

(where Nu- = a nucleophile)

Hydrolysis of the Amide Bond

The amide bond in N-(2-chloro-6-methylphenyl)acetamide can be cleaved under both acidic and basic conditions, although it is generally more resistant to hydrolysis than esters.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. This is followed by the departure of 2-chloro-6-methylamine.

  • Base-Catalyzed Hydrolysis: Hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters due to the lower electrophilicity of the carbonyl carbon. The hydrolysis of chloroacetic acid under strong alkaline conditions has been shown to be a second-order reaction.[4]

Table 1: General Conditions for Amide Hydrolysis

ConditionReagentsTypical TemperatureProduct
AcidicAq. HCl or H2SO4Reflux2-chloro-6-methylaniline and chloroacetic acid
BasicAq. NaOH or KOHReflux2-chloro-6-methylaniline and sodium chloroacetate
Reduction of the Amide

The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH4).[5] Weaker reducing agents such as sodium borohydride (NaBH4) are generally not effective for amide reduction.[2]

Causality: The resonance stabilization of the amide bond makes it less reactive towards reduction compared to ketones or aldehydes. Strong hydride donors are required to overcome this stability.

Experimental Protocol: Reduction with LiAlH4 (Illustrative)

  • In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH4 in an anhydrous ether solvent (e.g., diethyl ether, THF).

  • Slowly add a solution of N-(2-chloro-6-methylphenyl)acetamide in the same solvent to the LiAlH4 suspension at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate to obtain the corresponding amine.

Diagram: Key Reactivity Pathways

G cluster_reactions Reactivity Profile cluster_products Products start N-(2-chloro-6-methylphenyl)acetamide nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub Nu- hydrolysis Hydrolysis start->hydrolysis H3O+ or OH- reduction Reduction start->reduction LiAlH4 product_sub Substituted Acetamides nucleophilic_sub->product_sub product_hydrolysis 2-chloro-6-methylaniline + Chloroacetic Acid/Salt hydrolysis->product_hydrolysis product_reduction N-(2-chloro-6-methylphenyl)ethanamine reduction->product_reduction

Caption: Major chemical reactivity pathways of N-(2-chloro-6-methylphenyl)acetamide.

Stability Profile

Understanding the stability of N-(2-chloro-6-methylphenyl)acetamide is crucial for its handling, storage, and application.

Thermal Stability

N-(2-chloro-6-methylphenyl)acetamide is a relatively stable solid at room temperature. However, at elevated temperatures, it will decompose. Thermal decomposition can lead to the release of hazardous gases.[6]

Table 2: Hazardous Decomposition Products

Decomposition ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO2
Nitrogen OxidesNOx
Hydrogen Chloride GasHCl

Insight: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the precise decomposition temperature and thermodynamic parameters of N-(2-chloro-6-methylphenyl)acetamide.[7][8]

Photochemical Stability

Chloroacetamide herbicides are known to undergo photodegradation in the environment.[9] The primary photochemical reactions involve dechlorination and hydroxylation. The quantum yield for the photodegradation of related compounds can be determined to quantify their environmental persistence.[10]

Biological Activity and Implications for Drug Development

The chloroacetamide scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities.

Herbicidal Activity

N-(2-chloro-6-methylphenyl)acetamide is a precursor to several commercial herbicides, including metolachlor and acetochlor.[2] The mode of action of chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants, leading to a cessation of cell division and growth.[11][12]

Antimicrobial Potential

Several N-aryl-2-chloroacetamides have demonstrated significant antibacterial and antifungal properties.[13][14] The presence of the α-chloro group is often crucial for this activity, as it can act as an electrophile and alkylate key biological macromolecules in pathogens.[15] For instance, 2-chloro-N-(2-chloro-6-methylphenyl)acetamide has been shown to be effective against phytopathogenic fungi.[6]

Table 3: Representative Antimicrobial Activity of a Related Chloroacetamide

CompoundOrganismMIC (µg/mL)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512[15]

Insight for Drug Development: The reactivity of the α-chloro group, while essential for bioactivity, also presents a challenge in terms of potential off-target effects and toxicity. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be employed to optimize the balance between efficacy and safety by modifying the substituents on the phenyl ring.[7][16] Cytotoxicity assays are crucial to evaluate the therapeutic window of any new derivative.

Conclusion: A Scaffold of Opportunity

N-(2-chloro-6-methylphenyl)acetamide is more than just an agrochemical intermediate; it is a versatile chemical entity with a rich and exploitable reactivity profile. Its synthesis is straightforward, and the reactivity of its chloroacetamide moiety provides a gateway to a diverse array of chemical transformations. For researchers in drug discovery, the inherent biological activity of this class of compounds, coupled with the potential for chemical modification, offers a promising starting point for the development of new therapeutic agents. A thorough understanding of its chemical reactivity, as outlined in this guide, is the first and most critical step in unlocking the full potential of this valuable chemical scaffold.

References

  • Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry. [Link]

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. [Link]

  • N-(2-chloro-6-methylphenyl)acetamide | C9H10ClNO | CID 4226596 - PubChem. [Link]

  • (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]

  • Alkylating Reactivity and Herbicidal Activity of Chloroacetamides - PubMed. [Link]

  • Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO 2 /UV-A - MDPI. [Link]

  • CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google P
  • Oxidation of alcohols with permanganate or dichromate - YouTube. [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. [Link]

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed. [Link]

  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - MDPI. [Link]

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. [Link]

  • Determination of IC50 values obtained from the cytotoxicity... - ResearchGate. [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry - YouTube. [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1 - Cambridge University Press & Assessment. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. [Link]

  • Nucleophilic substitution reactions on chlorinated thiophene derivatives as basis for the synthesis of thienoanellated O,N- and S,N-heterocycles | Semantic Scholar. [Link]

  • oxidation of aldehydes and ketones - Chemguide. [Link]

  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps. [Link]

  • Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Quantum Yield for the Aqueous Photochemical Degradation of Chlorantraniliprole and Simulation of Its Environmental Fate in a Model California Rice Field - PubMed. [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma State University. [Link]

  • Conceptual approach to thermal analysis and its main applications - SciELO Colombia. [Link]

  • Nucleophilic substitution of S-phenyl thiol esters by electrogenerated polysulfide ions in N,N-dimethylacetamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH. [Link]

  • Oxidizing agents like potassium permanganate and potassium dichromate are being used in the process of oxidation of ethanol to ethanoic acid. My question is after oxidizing the ethanol, how will they remove these oxidizing agents from the system? - Quora. [Link]

  • simultaneous thermal analysis (tga-dta, tga-dsc) - CETCO. [Link]

  • Adsorption and photodegradation kinetics of herbicide 2,4,5-trichlorophenoxyacetic acid with MgFeTi layered double hydroxides - PubMed. [Link]

  • NaBH4 & LiAlH4 Reductions (IOC 23) - YouTube. [Link]

  • This is a very sensitive reaction!. [Link]

  • Balancing Redox Half-Equations: Dichromate & Permanganate | A-Level Chemistry. [Link]

  • (a) DSC thermograms and (b) TGA analysis under N2 gas (non‐oxidative... - ResearchGate. [Link]

  • Herbicide Mode-of-Action Summary - Purdue Extension. [Link]

Sources

Solubility Profiling of N-(2-chloro-6-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, thermodynamic behavior, and experimental determination protocols for N-(2-chloro-6-methylphenyl)acetamide (CAS 21352-09-0), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib) and chloroacetanilide herbicides.[1]

Executive Summary

N-(2-chloro-6-methylphenyl)acetamide (also known as 2'-chloro-6'-methylacetanilide) is a lipophilic amide used primarily as a stable intermediate in the synthesis of 2-chloro-6-methylaniline-based pharmaceuticals and agrochemicals.[1][2] Its solubility profile is governed by the interplay between the hydrophobic 2-chloro-6-methylphenyl ring and the hydrogen-bonding capability of the acetamide moiety.[1]

This guide provides a comprehensive framework for understanding its solubility in organic solvents, offering researchers a standardized protocol for experimental determination and thermodynamic modeling to optimize recrystallization and purification processes.[1]

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior.[1] The compound exhibits a "push-pull" polarity where the amide group facilitates dissolution in protic solvents, while the halogenated aromatic ring drives lipophilicity.[1]

PropertyValueImplication for Solubility
CAS Number 21352-09-0Unique Identifier
Molecular Formula C₉H₁₀ClNOModerate molecular weight (183.63 g/mol )
LogP (Octanol/Water) ~2.6Lipophilic : Poor water solubility; high affinity for organic solvents.[1][3]
H-Bond Donors 1 (N-H)Capable of H-bonding with alcohols/ketones.[1][3]
H-Bond Acceptors 1 (C=O)Accepts H-bonds from protic solvents (MeOH, EtOH).[1][3]
Physical State Solid (Crystalline)Requires energy (enthalpy of fusion) to break lattice during dissolution.[1][3]

Solubility Thermodynamics & Solvent Selection

Solubility is not merely a physical constant but a thermodynamic equilibrium defined by the solute-solvent interaction energy versus the crystal lattice energy.[1]

Solubility Behavior by Solvent Class

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2,6-dimethylacetanilide), the solubility hierarchy for N-(2-chloro-6-methylphenyl)acetamide is characterized as follows:

  • Polar Protic Solvents (High Solubility):

    • Examples: Methanol, Ethanol, Isopropanol.[1]

    • Mechanism:[1][3][4] The solvent's hydroxyl group forms hydrogen bonds with the amide carbonyl oxygen.[1] Solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $).[1]

  • Polar Aprotic Solvents (Very High Solubility):

    • Examples: DMSO, DMF, Acetone.[1]

    • Mechanism:[1][3][4] Dipole-dipole interactions disrupt the crystal lattice efficiently.[1] These are excellent for initial dissolution but poor for crystallization yield due to high solubility even at low temperatures.[1]

  • Non-Polar Solvents (Low to Moderate Solubility):

    • Examples: Toluene, Hexane, Heptane.[1]

    • Mechanism:[1][3][4] Solvation is driven by van der Waals forces.[1] While the aromatic ring interacts with Toluene, the polar amide group is destabilized in purely aliphatic hydrocarbons like Hexane.[1]

  • Aqueous Media (Insoluble):

    • Mechanism:[1][3][4] The hydrophobic effect of the chloro-methyl-phenyl ring dominates, preventing the hydration of the amide group.[1]

Thermodynamic Modeling (The Modified Apelblat Equation)

For process optimization, experimental solubility data (


) is typically correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:


  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression of experimental data.
    

Application: Researchers should determine


 for their specific solvent system to predict solubility at any temperature, enabling precise cooling crystallization curves.[1]

Experimental Protocol: Solubility Determination

To generate high-quality solubility data, the Isothermal Saturation Method (Gravimetric) is the gold standard.[1] This protocol ensures thermodynamic equilibrium is reached.[1]

Reagents & Equipment[1][3][4]
  • Solute: N-(2-chloro-6-methylphenyl)acetamide (>99% purity).[1]

  • Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene).[1]

  • Apparatus: Jacketed glass vessel, circulating water bath (

    
     K), magnetic stirrer, 0.45 µm PTFE syringe filters.[1]
    
Step-by-Step Methodology
  • Preparation: Add excess solute to 50 mL of the chosen solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 6–8 hours .

    • Note: Ensure solid phase is always present.[1] If fully dissolved, add more solute.[1]

  • Settling: Stop stirring and allow the suspension to settle for 1 hour to separate the phases.

  • Sampling: Withdraw 5 mL of the supernatant using a pre-heated syringe (to prevent precipitation in the needle) and filter immediately through a 0.45 µm filter.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish (

      
      ).[1]
      
    • Add the filtrate and weigh (

      
      ).[1]
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Experimental Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 6-8 Hours Start->Equilibrate Stirring Settle Phase Separation (Settling) Equilibrate->Settle Stop Stirring Sample Sampling via Pre-heated Syringe Settle->Sample Supernatant Filter Filtration (0.45 µm PTFE) Sample->Filter Remove Solids Weigh Gravimetric Analysis (Mass Balance) Filter->Weigh Filtrate Data Calculate Solubility (x1) & Model (Apelblat) Weigh->Data Compute

Figure 1: Standardized workflow for the gravimetric determination of solubility.

Applications in Purification & Crystallization

The solubility difference between N-(2-chloro-6-methylphenyl)acetamide and its precursors (e.g., 2-chloro-6-methylaniline) is exploited in purification.[1]

  • Cooling Crystallization: Due to the steep solubility curve in Ethanol , cooling a saturated solution from 60°C to 5°C results in high recovery yields (>85%) of high-purity crystals.[1]

  • Anti-Solvent Crystallization: Adding Water (anti-solvent) to a solution of the compound in Acetone induces rapid precipitation.[1] This is useful for maximizing yield but may occlude impurities if addition is too fast.[1]

References

  • PubChem Compound Summary. N-(2-chloro-6-methylphenyl)acetamide (CID 4226596).[1] National Center for Biotechnology Information (2025).[1] Available at: [Link][1]

  • Li, Y., et al. Solubility and Thermodynamic Properties of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Pure and Binary Solvents.[1] (Reference for structural analog methodology). Journal of Chemical & Engineering Data (2010).[1]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-chloro-6-methylphenyl)acetamide and Its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific biological mechanism of action for N-(2-chloro-6-methylphenyl)acetamide is not extensively documented in publicly available scientific literature. This guide, therefore, provides a framework for investigating its potential activities based on the known mechanisms of structurally related compounds and outlines a comprehensive strategy for its characterization.

Introduction

N-(2-chloro-6-methylphenyl)acetamide belongs to the chloroacetamide class of chemical compounds. While this specific molecule is often cited as a chemical intermediate in synthesis processes, its broader family of N-aryl acetamides exhibits a wide range of biological activities.[1][2] Understanding the potential mechanism of action (MoA) requires an inferential approach based on its structural motifs and the established activities of its analogs. This guide will first explore the plausible biological targets and pathways for N-(2-chloro-6-methylphenyl)acetamide by examining its chemical relatives. Subsequently, it will provide a detailed, field-proven methodological workflow for researchers and drug development professionals to systematically elucidate the MoA of this or any novel small molecule.

Part 1: Inferred Mechanisms of Action from Structurally Related Compounds

The biological activity of a small molecule is intrinsically linked to its structure. By deconstructing N-(2-chloro-6-methylphenyl)acetamide into its core components—the chloroacetamide group and the 2-chloro-6-methylphenyl ring—we can hypothesize its potential biological roles.

The Chloroacetamide Moiety: A Precedent for Herbicidal and Antifungal Activity

The chloroacetamide functional group is the hallmark of a class of herbicides. For instance, the herbicide Acetochlor, which shares this core structure, functions by inhibiting very long-chain fatty acid elongases.[3] This disruption of lipid synthesis is critical for plant cell membrane integrity and growth. A related mechanism involves the inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin biosynthetic pathway in plants.[3]

Furthermore, compounds like 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide have been identified as fungicides.[4] The proposed mechanism for these related compounds is the interference with protein synthesis, a broad but potent mode of antimicrobial action.[4] This suggests that N-(2-chloro-6-methylphenyl)acetamide could possess antifungal or antibacterial properties by targeting essential cellular processes in microorganisms.[1]

The 2-Chloro-6-methylaniline Precursor: A Link to Kinase Inhibition

The aniline precursor to our topic compound, 2-chloro-6-methylaniline, is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[5] Most notably, it is a building block for Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7]

While it is crucial to state that an intermediate does not necessarily share the MoA of the final API, the structural contribution is significant. Kinase inhibitors often feature a substituted aromatic ring that occupies the ATP-binding pocket of the enzyme. It is plausible, therefore, that N-(2-chloro-6-methylphenyl)acetamide could exhibit inhibitory activity against certain protein kinases, albeit likely with a different potency and selectivity profile than a highly optimized drug like Dasatinib.

A hypothetical signaling pathway that could be targeted by a kinase inhibitor is depicted below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N-(2-chloro-6-methylphenyl)acetamide (Hypothetical Target) Inhibitor->RAF Inhibition Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Part 2: A Methodological Guide to Elucidating the Mechanism of Action

For a compound with an unknown MoA like N-(2-chloro-6-methylphenyl)acetamide, a systematic, multi-tiered approach is essential. The following workflow represents a robust strategy for its characterization.

Tier 1: Initial Phenotypic Screening and Target Identification

The first step is to determine the biological context in which the compound is active. This is achieved through broad phenotypic screening.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: Choose a diverse panel of cell lines representing different tissues and disease states (e.g., cancer cell lines, normal fibroblasts, microbial cultures).

  • Assay Plate Preparation: Seed cells in 96-well or 384-well plates. For microbial assays, prepare liquid cultures.

  • Compound Treatment: Add N-(2-chloro-6-methylphenyl)acetamide across a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate for a relevant period (e.g., 48-72 hours for mammalian cells, 12-24 hours for microbes).

  • Viability Readout: Use a cell viability assay (e.g., CellTiter-Glo®, resazurin) to measure the compound's effect on cell proliferation and cytotoxicity.

  • Data Analysis: Calculate IC50 (half-maximal inhibitory concentration) values for each cell line.

Data Presentation: Hypothetical Screening Results

Cell LineTissue of OriginIC50 (µM)
HCT116Colon Cancer5.2
A549Lung Cancer8.1
MCF7Breast Cancer12.5
MRC-5Normal Lung Fibroblast> 100
S. aureusBacterium25.7
C. albicansFungus15.3

This hypothetical data suggests a selective anti-proliferative effect on cancer cells and moderate antimicrobial activity.

Tier 2: Target Deconvolution and Pathway Analysis

Once a phenotype is confirmed, the next crucial step is to identify the direct molecular target(s).

Workflow for Target Identification

G cluster_workflow Target Identification Workflow cluster_methods Experimental Approaches Start Active Compound (from Tier 1) p1 Affinity-based Proteomics Start->p1 p2 Genetic Screening (e.g., CRISPR) Start->p2 p3 Computational Docking Start->p3 Validation Target Validation (e.g., siRNA, CETSA) p1->Validation p2->Validation p3->Validation MoA Mechanism of Action Elucidation Validation->MoA

Caption: A multi-pronged approach to identifying molecular targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context.

  • Cell Culture and Lysis: Treat intact cells with the compound or vehicle control. Lyse the cells to release proteins.

  • Heat Challenge: Aliquot the lysate and heat at a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Protein Separation: Centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Analyze the soluble protein fraction by Western blot (for a specific target) or mass spectrometry (for an unbiased approach).

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve indicates target engagement.

Tier 3: In Vitro and In Vivo Model Validation

The final stage involves validating the MoA in more complex biological systems.

Experimental Protocol: In Vivo Xenograft Study

  • Model System: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant a responsive cancer cell line (e.g., HCT116 from Tier 1) into the flanks of the mice.

  • Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control, N-(2-chloro-6-methylphenyl)acetamide at various doses).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated pathway proteins) to confirm target engagement in the tumor tissue.

Conclusion

While N-(2-chloro-6-methylphenyl)acetamide remains an under-characterized molecule, its structural features provide a logical starting point for investigation. By drawing parallels with known herbicides, fungicides, and kinase inhibitor scaffolds, researchers can form testable hypotheses. The true scientific endeavor, however, lies in the systematic application of modern biological techniques. The tiered workflow presented here—from broad phenotypic screening to specific target validation and in vivo efficacy studies—provides a comprehensive and self-validating roadmap for drug development professionals to not only elucidate the mechanism of action for N-(2-chloro-6-methylphenyl)acetamide but for any novel compound emerging from chemical synthesis.

References

  • Song, Z.-W. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. National Institutes of Health. Available at: [Link][3]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Available at: [Link][1]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. Available at: [Link][6]

  • Abdel-Wahab, B. F., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link][2]

  • Patel, R. P., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link][8]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link][9]

  • Pharmaffiliates. (n.d.). 2-Chloro-6-methylaniline: A Crucial Intermediate for API Synthesis. Available at: [Link][5]

Sources

An In-depth Technical Guide to the Potential Biological Activities of N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal and agricultural chemistry, the exploration of versatile chemical scaffolds is paramount to the discovery of novel bioactive agents. N-(2-chloro-6-methylphenyl)acetamide, a seemingly unassuming molecule, represents a critical nexus in the synthesis of a diverse range of compounds with significant biological activities. This technical guide provides an in-depth analysis of N-(2-chloro-6-methylphenyl)acetamide, not as an end-product with inherent biological functions, but as a pivotal intermediate. We will dissect its synthesis and, more importantly, explore the biological activities of the key molecules derived from it, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential applications.

Introduction to N-(2-chloro-6-methylphenyl)acetamide: A Versatile Synthetic Intermediate

N-(2-chloro-6-methylphenyl)acetamide, with the chemical formula C9H10ClNO, is an aromatic amide that serves as a fundamental building block in organic synthesis.[1] Its structure, characterized by a chloroacetamide moiety attached to a 2-chloro-6-methylaniline core, provides reactive sites amenable to further chemical modifications. While direct biological activities of this compound are not extensively documented, its true value lies in its role as a precursor to a variety of commercially significant molecules, ranging from pharmaceuticals to agrochemicals.[2][3] Understanding the synthesis and chemical reactivity of N-(2-chloro-6-methylphenyl)acetamide is therefore crucial for harnessing its potential in the development of new and improved bioactive compounds.

Synthesis of N-(2-chloro-6-methylphenyl)acetamide

The synthesis of N-(2-chloro-6-methylphenyl)acetamide is a well-established process, typically achieved through the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis, valued for its efficiency and high yields.

Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)acetamide

Materials:

  • 2-chloro-6-methylaniline

  • Chloroacetyl chloride

  • Anhydrous diethyl ether (or a suitable inert solvent)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-chloro-6-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred reaction mixture via the addition funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-chloro-6-methylphenyl)acetamide.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could hydrolyze the highly reactive chloroacetyl chloride.

  • Ice Bath (0°C): The acylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate, preventing the formation of byproducts.

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Washes: The sodium bicarbonate wash removes any unreacted chloroacetyl chloride and the HCl byproduct. The water and brine washes remove any remaining water-soluble impurities.

  • Recrystallization: This final purification step removes any remaining impurities, yielding a product of high purity suitable for subsequent synthetic steps.

Application in the Synthesis of Local Anesthetics: The Case of Butanilicaine

A primary application of N-(2-chloro-6-methylphenyl)acetamide is in the synthesis of local anesthetics, most notably Butanilicaine.[1]

Synthesis of Butanilicaine

Butanilicaine is synthesized by the nucleophilic substitution of the chlorine atom in N-(2-chloro-6-methylphenyl)acetamide with n-butylamine.[1]

G A N-(2-chloro-6-methylphenyl)acetamide C Butanilicaine A->C Nucleophilic Substitution B n-Butylamine B->C

Caption: Synthetic pathway of Butanilicaine.

Biological Activity and Mechanism of Action of Butanilicaine

Butanilicaine is a local anesthetic of the amide type.[4] Like other local anesthetics such as bupivacaine, its primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6][7]

Mechanism of Action:

  • Penetration of the Neuronal Membrane: In its uncharged form, Butanilicaine diffuses across the lipid bilayer of the neuronal membrane.

  • Ionization within the Neuron: Once inside the neuron, the molecule becomes protonated (charged).

  • Binding to Sodium Channels: The charged form of Butanilicaine binds to the intracellular portion of voltage-gated sodium channels.[5]

  • Inhibition of Sodium Influx: This binding blocks the influx of sodium ions into the neuron, which is necessary for the generation and propagation of an action potential.[7]

  • Blockade of Nerve Conduction: By preventing depolarization, Butanilicaine effectively blocks the transmission of nerve impulses, resulting in a localized loss of sensation.[8]

G cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel No_impulse Blocked Nerve Impulse Na_channel->No_impulse Prevents Depolarization Butanilicaine_ext Butanilicaine (Uncharged) Butanilicaine_int Butanilicaine (Charged) Butanilicaine_ext->Butanilicaine_int Diffusion Butanilicaine_int->Na_channel Binds to and blocks channel Nerve_impulse Nerve Impulse (Pain Signal) Nerve_impulse->Na_channel Requires Na+ influx

Caption: Mechanism of action of Butanilicaine.

Potential Herbicidal Activity of Chloroacetamide Derivatives

While N-(2-chloro-6-methylphenyl)acetamide itself is not marketed as a herbicide, the chloroacetamide class of compounds is well-known for its herbicidal activity.[3][9] Herbicides like Metolachlor and Acetochlor are structurally related and are synthesized from similar intermediates.[3]

Mechanism of Action of Chloroacetamide Herbicides

Chloroacetamide herbicides primarily act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[9][10] VLCFAs are essential components of plant cell membranes and cuticular waxes.

Mechanism of Action:

  • Inhibition of Elongase Enzymes: Chloroacetamides inhibit the elongase enzymes responsible for the extension of fatty acid chains beyond 18 carbons.[9]

  • Disruption of Membrane Integrity: The lack of VLCFAs disrupts the formation and stability of cell membranes, leading to increased permeability and leakage.[9]

  • Inhibition of Seedling Growth: This disruption is particularly detrimental during early seedling growth, preventing the emergence and establishment of susceptible weeds.[9]

Workflow for Evaluating Herbicidal Activity

G cluster_workflow Herbicidal Activity Evaluation start Synthesize N-(2-chloro-6-methylphenyl) acetamide Derivatives assay Pre-emergence and Post-emergence Herbicidal Assays on Weed Species start->assay dose_response Dose-Response Studies to Determine IC50 Values assay->dose_response mechanism VLCFA Elongase Inhibition Assay dose_response->mechanism end Lead Compound Identification mechanism->end

Caption: Workflow for herbicidal activity screening.

Potential Antifungal Activity of Acetamide Derivatives

Recent studies have highlighted the antifungal potential of chloroacetamide derivatives. Specifically, 2-chloro-N-phenylacetamide has demonstrated significant activity against fluconazole-resistant Candida species and Aspergillus flavus.[11][12][13]

Proposed Mechanisms of Antifungal Action

The exact mechanism of antifungal action is still under investigation, but two primary hypotheses have emerged:

  • Binding to Ergosterol: Similar to some established antifungal agents, 2-chloro-N-phenylacetamide may bind to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to cell death.[13]

  • Inhibition of DNA Synthesis: There is also evidence to suggest that these compounds may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[13]

Experimental Protocol: Antifungal Susceptibility Testing

Materials:

  • Test compound (e.g., a derivative of N-(2-chloro-6-methylphenyl)acetamide)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure (Broth Microdilution Method based on CLSI guidelines):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive and negative controls in separate wells.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or spectrophotometrically.

Data Summary and Future Directions

The versatility of the N-(2-chloro-6-methylphenyl)acetamide scaffold is evident in the diverse biological activities of its derivatives.

Derivative Class Biological Activity Mechanism of Action
Amine-substituted (e.g., Butanilicaine)Local AnestheticBlockade of voltage-gated sodium channels
ChloroacetamidesHerbicidalInhibition of very-long-chain fatty acid (VLCFA) synthesis
PhenylacetamidesAntifungalErgosterol binding and/or DNA synthesis inhibition

The established synthetic routes and the known biological activities of its derivatives make N-(2-chloro-6-methylphenyl)acetamide an attractive starting point for the development of novel bioactive molecules. Future research could focus on:

  • Combinatorial Chemistry: Creating libraries of derivatives by reacting N-(2-chloro-6-methylphenyl)acetamide with a wide range of nucleophiles to explore new biological activities.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivatives to optimize their potency and selectivity for a specific biological target.

  • Development of Hybrid Molecules: Incorporating the N-(2-chloro-6-methylphenyl)acetamide scaffold into hybrid molecules that combine the pharmacophores of different drug classes to achieve synergistic or multi-target effects.

By leveraging the chemical tractability of N-(2-chloro-6-methylphenyl)acetamide, researchers and drug development professionals can continue to explore its potential in addressing unmet needs in medicine and agriculture.

References

  • Butanilicaine - Wikipedia. (URL: [Link])

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH. (URL: [Link])

  • The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. - SciELO. (URL: [Link])

  • Butanilicaine | C13H19ClN2O | CID 22379 - PubChem - NIH. (URL: [Link])

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. (URL: [Link])

  • The Crucial Link: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Herbicide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem. (URL: [Link])

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed. (URL: [Link])

  • Bupivacaine - Wikipedia. (URL: [Link])

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (URL: [Link])

  • Bupivacaine - PubChem - NIH. (URL: [Link])

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1 - Cambridge University Press & Assessment. (URL: [Link])

  • Butanilicaine. (URL: [Link])

  • Pharmacology of Bupivacaine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (URL: [Link])

  • Alkylating Reactivity and Herbicidal Activity of Chloroacetamides - PubMed. (URL: [Link])

  • "butanilicaine": Local anesthetic derived from butaniline.? - OneLook. (URL: [Link])

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - ResearchGate. (URL: [Link])

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - Scilit. (URL: [Link])

  • Inhibitory effects of bupivacaine and lidocaine on adrenergic neuroeffector junctions in rat tail artery - PubMed. (URL: [Link])

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study - MDPI. (URL: [Link])

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • 1131-01-7 | Product Name : 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Pharmaffiliates. (URL: [Link])

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])

Sources

Technical Guide: N-(2-chloro-6-methylphenyl)acetamide as a Strategic Herbicide Precursor

[1][2]

Executive Summary

N-(2-chloro-6-methylphenyl)acetamide (CAS: Not generic, specific derivative of CAS 87-63-8) is a pivotal intermediate in the synthesis of chloroacetanilide and sulfonamide agrochemicals.[1][2] While the acetamide itself possesses limited herbicidal activity, it serves as the stable, lipophilic precursor to 2-chloro-N-(2-chloro-6-methylphenyl)acetamide (a known fungicide/herbicide) and a protected scaffold for ring-functionalization in the synthesis of pyrimidine-sulfonamide herbicides .[1][2]

This guide outlines the direct synthesis of the acetamide precursor, its conversion to the active

downstream herbicide manufacturing

Chemical Foundation & Precursor Analysis[1][2]

PropertySpecification
IUPAC Name N-(2-chloro-6-methylphenyl)acetamide
Synonyms 2'-Chloro-6'-methylacetanilide; Acetyl-2-chloro-6-methylaniline
Molecular Formula

Molecular Weight 183.63 g/mol
Core Moiety 2-Chloro-6-methylaniline (6-Chloro-o-toluidine)
Target Class Chloroacetanilides, Sulfonamides
Key Reactivity Electrophilic aromatic substitution (Ring), Nucleophilic substitution (

-carbon)
Strategic Role in Synthesis
  • Protection: The acetyl group protects the amine from oxidation during ring functionalization (e.g., nitration or chlorosulfonation).

  • Activation: The acetamido group directs further substitution to the para position relative to the nitrogen, enabling the synthesis of 4-substituted sulfonamide herbicides.

  • Pharmacophore Generation: Chlorination of the

    
    -methyl group (acetyl) converts the inactive precursor into the bioactive 
    
    
    -chloroacetamide
    moiety, a mechanism shared with herbicides like Metolachlor and Acetochlor .[1][2]

Synthetic Pathways (The Core)[4]

Module 1: Synthesis of the Precursor

The primary route involves the selective N-acetylation of 2-chloro-6-methylaniline.[1][2] This reaction must be controlled to prevent di-acetylation or thermal degradation.[1][2]

Reaction Scheme

Discovery and history of N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and chemical significance of N-(2-chloro-6-methylphenyl)acetamide (CAS 21352-09-0), also known as 2'-chloro-6'-methylacetanilide .

The "Asymmetric Shield" Scaffold in Agrochemical & Pharmaceutical Synthesis

Executive Summary

N-(2-chloro-6-methylphenyl)acetamide represents a critical "privileged scaffold" in organic synthesis. Historically developed as the core pharmacophore for the chloroacetanilide class of herbicides (specifically Acetochlor ), its unique 2,6-asymmetric substitution pattern (Chloro vs. Methyl) serves two functions: it sterically protects the amide bond from rapid enzymatic hydrolysis in plants, and it induces atropisomerism , making it a valuable probe for rotational barrier studies in physical organic chemistry. Recently, the underlying aniline moiety has re-emerged as a key building block in tyrosine kinase inhibitors like Dasatinib .

Part 1: Discovery & Historical Context
1.1 The Post-2,4-D Era and the Rise of Chloroacetanilides

In the late 1950s and early 1960s, Monsanto and other agrochemical giants sought alternatives to phenoxy herbicides (like 2,4-D). The breakthrough came with the discovery that N-substituted acetanilides possessed potent pre-emergence activity against grasses.

  • The Stability Problem: Early anilides lacked persistence in soil. Researchers discovered that substituting the ortho positions (2 and 6) of the phenyl ring sterically hindered the carbonyl group, preventing soil microbes and crop enzymes from hydrolyzing the amide bond too quickly.

  • The "Asymmetric" Optimization: While Alachlor (2,6-diethyl) and Metolachlor (2-ethyl-6-methyl) became market leaders, the 2-chloro-6-methyl substitution pattern was identified as a high-potency variant. This specific scaffold balances lipophilicity (Methyl) with electronic withdrawal (Chloro), creating the foundation for Acetochlor , one of the world's most widely used corn herbicides.

1.2 The Molecule as a Metabolite

N-(2-chloro-6-methylphenyl)acetamide is not just a precursor; it is the primary environmental degradation product (metabolite) of Acetochlor. When Acetochlor undergoes oxidative dealkylation in soil or water, it loses its N-ethoxymethyl group, reverting to this stable acetamide core.

Part 2: Chemical Structure & Properties
2.1 Atropisomerism and Rotational Barriers

Unlike symmetric analogs (e.g., Lidocaine's 2,6-dimethyl core), N-(2-chloro-6-methylphenyl)acetamide possesses an asymmetric axis.[1][2][3] The steric clash between the carbonyl oxygen and the ortho-substituents (Cl and Me) restricts rotation around the N-Aryl bond.

PropertyValueNote
CAS Number 21352-09-0
Molecular Weight 183.64 g/mol
Appearance White to Off-White Crystalline Solid
Rotational Barrier

Measurable via Variable Temperature NMR
LogP ~1.8Moderate Lipophilicity
2.2 Electronic "Push-Pull"

The 2-Chloro group is electron-withdrawing (inductive), while the 6-Methyl group is electron-donating. This creates a polarized electronic environment on the phenyl ring, influencing the pKa of the amide nitrogen and making it a unique substrate for N-alkylation reactions.

Part 3: Synthesis Protocols
3.1 Protocol A: Classical Acetylation (Laboratory Scale)

This protocol yields high-purity product suitable for spectral analysis or use as an analytical standard.

Reagents:

  • 2-Chloro-6-methylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Sodium Acetate (1.5 eq) or Pyridine (1.2 eq)

  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 14.1 g (0.1 mol) of 2-chloro-6-methylaniline in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Acetylation: Add 12.3 g (0.12 mol) of acetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 60°C using a water bath.

  • Catalysis: Add 12.3 g of sodium acetate (anhydrous) to buffer the reaction and drive it to completion.

  • Reflux: Heat the mixture to 100°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water (

    
    ). Recrystallize from Ethanol/Water (1:1) to obtain needle-like crystals.
    
  • Yield: Expect 85–92% yield.

3.2 Protocol B: Industrial Route (Acetochlor Precursor)

In industrial settings, this molecule is an intermediate formed in situ or via reaction with acetyl chloride, followed immediately by N-alkylation.

Part 4: Applications & Workflows
4.1 Synthesis of Acetochlor (Herbicidal Workflow)

The acetamide is N-alkylated to attach the "tail" responsible for the herbicide's specific mode of action (inhibition of Very Long Chain Fatty Acid elongases).

AcetochlorSynthesis cluster_0 Degradation Pathway (Soil) Aniline 2-Chloro-6-methylaniline Acetylation Acetylation (Ac2O / AcOH) Aniline->Acetylation Intermediate N-(2-chloro-6-methylphenyl)acetamide (The Target Molecule) Acetylation->Intermediate  Yield >90% Alkylation N-Alkylation (Cl-CH2-O-Et / Base) Intermediate->Alkylation Acetochlor Acetochlor (Herbicide) Alkylation->Acetochlor  Ether Formation Acetochlor->Intermediate Oxidative Dealkylation

Figure 1: The central role of N-(2-chloro-6-methylphenyl)acetamide in the synthesis and degradation of Acetochlor.

4.2 Pharmaceutical Relevance (Kinase Inhibitors)

While Dasatinib (Sprycel) utilizes the free amine (2-chloro-6-methylaniline), the acetamide derivative serves as a crucial protected intermediate during the synthesis of complex heterocycles to prevent side reactions on the aniline nitrogen during chlorination or lithiation steps.

Part 5: Safety & Toxicology
  • Hazard Classification: Acute Tox. 4 (Oral).

  • Signal Word: Warning.

  • Target Organs: Liver and Kidneys (typical of chloroanilides).

  • Handling: Unlike the volatile aniline precursor, the acetamide is a stable solid, significantly reducing inhalation risks. However, it can hydrolyze back to the toxic aniline in vivo.

References
  • Jablonkai, I. (2000). Metabolic pathways of chloroacetanilide herbicides. In Herbicides: Chemistry, Degradation, and Mode of Action. CRC Press. (Defines the molecule as the primary stable metabolite of Acetochlor).
  • Monsanto Company. (1969). Aminophosphonate herbicides. U.S. Patent 3,455,675. Link (The foundational patent describing 2'-chloro-6'-methylacetanilide derivatives).

  • Siddall, T. H., & Stewart, W. E. (1969). Magnetic equivalence in amide rotational isomers. Journal of Physical Chemistry, 73(1), 40-45.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4226596, N-(2-chloro-6-methylphenyl)acetamide. Link

  • Gatton, T. M., et al. (2018). Assessing herbicide efficacy and selectivity. Journal of Agricultural Science.

Sources

N-(2-chloro-6-methylphenyl)acetamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

N-(2-chloro-6-methylphenyl)acetamide: Technical Safety & Handling Guide

Executive Summary: Molecule Identity & Scope

Compound: N-(2-chloro-6-methylphenyl)acetamide CAS Registry Number: 21352-09-0 Synonyms: 2'-Chloro-6'-methylacetanilide; Acetamide, N-(2-chloro-6-methylphenyl)- Molecular Formula: C


H

ClNO Molecular Weight: 183.63 g/mol [1][2]

Critical Distinction: Do not confuse this compound with 2-chloro-N-(2-chloro-6-methylphenyl)acetamide (CAS 6307-67-1) or 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7).[2] Those are chloroacetanilides (containing a


 group) widely used as herbicide intermediates and are potent alkylating agents.[2] The subject of this guide is the acetamide analog (containing a 

group), often used as a metabolic standard or synthesis intermediate.[2] While less reactive than the chloroacetyl variants, it poses specific toxicological risks due to its metabolic breakdown products.[2]

Physicochemical Profile & Stability

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust inhalation risk; use local exhaust ventilation (LEV).[2]
Solubility Low in water; Soluble in DMSO, Methanol, EthanolUse organic solvent-compatible gloves (e.g., Nitrile/Butyl).[2]
Melting Point 113-116 °C (approx.)[3]Stable solid at room temperature.
Reactivity Amide bond susceptible to hydrolysisCRITICAL: Hydrolysis yields 2-chloro-6-methylaniline , a potent toxin.[2]

Hazard Identification & Toxicology

While the parent acetamide is classified as Harmful if swallowed (H302) , the safety profile is dominated by its potential to degrade into a highly toxic aniline derivative.[2]

Primary Hazards (GHS Classification)
  • Acute Toxicity, Oral: Category 4 (H302)[1][2][3][4][5]

  • Skin/Eye Irritation: Category 2 (H315, H319) - Inferred from structural analogs.[2]

The "Hidden" Hazard: Metabolic/Chemical Hydrolysis

In vivo (metabolism) or under acidic/basic laboratory conditions, the amide bond cleaves.[2]

  • Breakdown Product: 2-Chloro-6-methylaniline (CAS 87-63-8).[2][6]

  • Toxicity of Product: Fatal if inhaled (H330), Toxic in contact with skin (H311), Causes damage to organs (Blood/Methemoglobinemia).[2]

Scientist's Note: Treat all exposures to the parent amide as a potential exposure to the aniline metabolite. Symptoms of methemoglobinemia (cyanosis, headache, fatigue) may be delayed.[2]

MetabolicPathway Parent N-(2-chloro-6-methylphenyl)acetamide (Harmful H302) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Aniline 2-Chloro-6-methylaniline (FATAL H330 / Methemoglobinemia) Hydrolysis->Aniline Acid Acetic Acid (Irritant) Hydrolysis->Acid

Figure 1: Degradation pathway showing the transition from a harmful amide to a fatal aniline derivative.[2]

Risk Management & Engineering Controls

Hierarchy of Controls
  • Elimination/Substitution: Use automated weighing if available to prevent dust.

  • Engineering Controls:

    • Solids: Weigh only inside a certified Chemical Fume Hood or Powder Containment Enclosure.[2]

    • Solutions: Handle in a fume hood with sash at recommended height (usually 18 inches).[2]

  • PPE (Personal Protective Equipment):

    • Gloves: Double-gloving recommended.

      • Inner: Nitrile (0.11 mm) - Standard barrier.

      • Outer: Nitrile (0.11 mm) or Butyl Rubber (if dissolved in penetrating solvents like DMSO).[2]

      • Rationale: Anilines penetrate skin rapidly; double gloving provides a "time-to-doff" buffer.

    • Respiratory: If outside a hood (not recommended), use N95 (US) or P2 (EU) particulate respirator.[2]

Safety Workflow Decision Tree

SafetyWorkflow Start Handling N-(2-chloro-6-methylphenyl)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Weighing Weighing Protocol: 1. Anti-static gun (reduce dust) 2. Weigh inside Fume Hood 3. Wipe exterior of vial Solid->Weighing Handling Solution Protocol: 1. Double Nitrile Gloves 2. Use Luer-lock syringes (prevent spray) 3. Dispose needles in sharps (no recapping) Liquid->Handling Waste Waste Disposal: Segregate as TOXIC ORGANIC. Do NOT mix with strong acids/bases (Risk of hydrolysis) Weighing->Waste Handling->Waste

Figure 2: Operational decision tree for safe handling based on physical state.[2]

Operational Protocols

Protocol A: Standard Handling (Weighing & Transfer)
  • Objective: Prevent inhalation of dust and dermal absorption.[2][7]

  • Step-by-Step:

    • Preparation: Verify fume hood flow (face velocity 0.3–0.5 m/s).[2] Don PPE: Lab coat, safety glasses, double nitrile gloves.[2]

    • Static Control: Use an anti-static gun on the weighing boat and spatula. Static charge can cause this light powder to "jump," creating an inhalation hazard.[2]

    • Transfer: Open the source container only inside the hood. Transfer the required amount.

    • Decontamination: Wipe the spatula and balance area with a methanol-dampened tissue. Dispose of the tissue as solid hazardous waste.

    • Validation: Check gloves for discoloration. If yellow/brown stains appear, change gloves immediately (indicates aniline formation/contamination).[2]

Protocol B: Emergency Response (Spill)
  • Scenario: 500 mg solid spill inside fume hood.

  • Procedure:

    • Isolate: Close hood sash. Alert nearby personnel.

    • Assess: Do not attempt cleanup if you feel dizzy or smell a "musty" odor (characteristic of anilines).

    • Clean Up:

      • Cover spill with wet paper towels (water/detergent) to prevent dust generation.

      • Scoop material into a sealable bag.

      • Crucial: Do not use bleach (hypochlorite).[2] Reaction with anilines can form chloroamines (more toxic). Use mild soapy water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4226596, N-(2-chloro-6-methylphenyl)acetamide. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: N-(2-chloro-6-methylphenyl)acetamide (CAS 21352-09-0).[1][2] Retrieved from [Link][1][2]

  • Kitteringham, N. R., et al. (1996). Metabolic activation of haloacetanilides.[2] Toxicology and Applied Pharmacology. (Provides mechanistic insight into the toxicity of aniline metabolites).

Sources

Literature review of N-(2-chloro-6-methylphenyl)acetamide research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research of N-(2-chloro-6-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloro-6-methylphenyl)acetamide is a member of the chloroacetamide class of compounds, a group recognized for a diverse range of biological activities. This technical guide provides a comprehensive literature review of the synthesis, physicochemical properties, and known biological activities of N-(2-chloro-6-methylphenyl)acetamide and its close structural analogs. By synthesizing information from various research articles and chemical databases, this document aims to serve as a foundational resource for researchers and professionals in drug development and agrochemical science. The guide details established synthetic protocols, analytical characterization methods, and explores the mechanistic basis for the observed antimicrobial, antifungal, and herbicidal properties of this class of molecules.

Introduction

N-(2-chloro-6-methylphenyl)acetamide, with the Chemical Abstracts Service (CAS) number 21352-09-0, belongs to the versatile family of N-substituted chloroacetamides.[1] These compounds are characterized by an acetamide backbone with a chlorine atom attached to the alpha-carbon, and a substituted phenyl ring linked to the amide nitrogen. The specific arrangement of a chloro and a methyl group at the ortho positions of the phenyl ring in N-(2-chloro-6-methylphenyl)acetamide influences its steric and electronic properties, which in turn dictates its reactivity and biological interactions.

This guide provides an in-depth exploration of the existing research on N-(2-chloro-6-methylphenyl)acetamide and its structurally related analogs. The objective is to furnish a comprehensive technical resource that details its synthesis, chemical and physical characteristics, and proven biological activities, thereby providing a solid foundation for future research and development endeavors in medicinal chemistry and agrochemical design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-(2-chloro-6-methylphenyl)acetamide is fundamental for its application in research and development.

Chemical and Physical Properties

The key chemical and physical properties of N-(2-chloro-6-methylphenyl)acetamide are summarized in the table below. While experimental data for the title compound is limited, properties of the closely related and well-studied 2-chloro-N-(2,6-dimethylphenyl)acetamide are included for comparative purposes.

PropertyN-(2-chloro-6-methylphenyl)acetamide2-chloro-N-(2,6-dimethylphenyl)acetamide
CAS Number 21352-09-0[1]1131-01-7
Molecular Formula C₉H₁₀ClNO[1]C₁₀H₁₂ClNO
Molecular Weight 183.63 g/mol [1]197.66 g/mol
Appearance Not specifiedWhite to brown powder or crystalline powder
Melting Point Not specified143°C to 150°C
Solubility Expected to be more soluble in organic solvents than waterMore soluble in organic solvents than water[2]
Analytical Characterization

The structural elucidation and purity assessment of N-(2-chloro-6-methylphenyl)acetamide and its analogs are typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the molecular structure. For the related 2-chloro-N-(2,6-dimethylphenyl)acetamide, characteristic ¹H NMR signals include a singlet for the methyl protons, a singlet for the methylene protons of the chloroacetyl group, and multiplets for the aromatic protons.[3][4] The ¹³C NMR spectrum would show distinct signals for the methyl, methylene, aromatic, and carbonyl carbons.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key absorptions would include N-H stretching and bending vibrations for the secondary amide, a strong C=O stretching vibration for the amide carbonyl group, and C-Cl stretching.[5]

  • Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. The mass spectrum of 2-chloro-N-(2,6-dimethylphenyl)acetamide shows a molecular ion peak corresponding to its molecular weight.[4]

  • Single-Crystal X-ray Diffraction : This technique provides definitive information about the three-dimensional arrangement of atoms in the crystalline state. Studies on 2-chloro-N-(2,6-dimethylphenyl)acetamide have revealed that the molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds.

Synthesis of N-(2-chloro-6-methylphenyl)acetamide

General Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Synthesis_of_N-(2-chloro-6-methylphenyl)acetamide cluster_reactants Reactants cluster_products Product R1 2-chloro-6-methylaniline P1 N-(2-chloro-6-methylphenyl)acetamide R1->P1 + R2 Chloroacetyl chloride R2->P1

General reaction scheme for the synthesis of N-(2-chloro-6-methylphenyl)acetamide.
Detailed Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide and is expected to yield the title compound with minor modifications.[6]

Materials:

  • 2-chloro-6-methylaniline

  • Chloroacetyl chloride

  • 1,2-dichloroethylene (or another suitable solvent)

  • 1N Sodium hydroxide solution

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 2-chloro-6-methylaniline in 1,2-dichloroethylene in a reaction flask.

  • Add a 1N aqueous solution of sodium hydroxide to the flask and stir the biphasic mixture vigorously. The base acts as a scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise over a period of 1 to 1.5 hours, maintaining the internal temperature between 20 and 35°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and concentrate it under reduced pressure to precipitate the crude product.

  • Collect the precipitate by filtration and dry it under reduced pressure to obtain N-(2-chloro-6-methylphenyl)acetamide.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activities and Mechanism of Action

The chloroacetamide functional group is a well-known pharmacophore and toxophore, imparting a range of biological activities to molecules that contain it. Research on N-(2-chloro-6-methylphenyl)acetamide and its analogs has revealed significant potential in antimicrobial, antifungal, and herbicidal applications.

Antimicrobial and Antifungal Activity

Derivatives of 2-chloro-N-alkyl/aryl acetamide have demonstrated notable antibacterial and antifungal properties.[5] The presence of the chlorine atom on the alpha-carbon of the acetamide is considered crucial for this activity.[7]

  • Antifungal Properties : Studies on 2-chloro-N-phenylacetamide have shown significant activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[8][9] The minimum inhibitory concentrations (MICs) were reported to be in the range of 128 to 256 µg/mL.[8] This analog also demonstrated the ability to inhibit biofilm formation and disrupt pre-formed biofilms, which are critical virulence factors in chronic fungal infections.[8][9]

  • Antibacterial Properties : N-(substituted phenyl)-2-chloroacetamides have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] A study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide reported a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 512 µg/mL against Klebsiella pneumoniae.[7]

Mechanism of Action : The precise mechanism of antifungal action for 2-chloro-N-phenylacetamide is not fully elucidated, but it does not appear to involve binding to ergosterol in the fungal cell membrane or causing significant damage to the cell wall.[8][9] In silico studies suggest that the antifungal activity may be due to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[11] The electrophilic nature of the alpha-carbon due to the chlorine atom likely facilitates covalent modification of nucleophilic residues in target enzymes.

Herbicidal Activity

N-(2-chloro-6-methylphenyl)acetamide is structurally analogous to the widely used chloroacetanilide class of herbicides, which includes compounds like metolachlor and acetochlor.[2][12] These herbicides are crucial for weed management in major crops such as corn and soybeans.[2]

Mechanism of Action : The herbicidal mode of action of chloroacetanilides is the inhibition of very-long-chain fatty acid elongases. This disruption of fatty acid synthesis is critical for plant growth and development. They are also known to inhibit geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin biosynthetic pathway.[13]

Herbicidal_Mechanism cluster_pathway Plant Biosynthetic Pathways VLCFA_Elongase Very-Long-Chain Fatty Acid Elongase Disrupted\nLipid Synthesis Disrupted Lipid Synthesis VLCFA_Elongase->Disrupted\nLipid Synthesis GGPP_Cyclase GGPP Cyclase Inhibited\nGibberellin Synthesis Inhibited Gibberellin Synthesis GGPP_Cyclase->Inhibited\nGibberellin Synthesis Chloroacetamide N-(2-chloro-6-methylphenyl)acetamide Chloroacetamide->VLCFA_Elongase Inhibits Chloroacetamide->GGPP_Cyclase Inhibits Inhibited Plant Growth Inhibited Plant Growth Disrupted\nLipid Synthesis->Inhibited Plant Growth Inhibited\nGibberellin Synthesis->Inhibited Plant Growth

Proposed herbicidal mechanism of action for chloroacetamides.

Future Directions

The existing body of research on N-(2-chloro-6-methylphenyl)acetamide and its analogs highlights a promising scaffold for the development of new therapeutic and agrochemical agents. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies : Systematic modification of the phenyl ring substituents could lead to the identification of compounds with enhanced potency and selectivity.

  • Mechanism of Action Elucidation : Further studies are needed to definitively identify the molecular targets of N-(2-chloro-6-methylphenyl)acetamide in pathogenic microbes and weeds.

  • Toxicological Profiling : A comprehensive evaluation of the toxicological profile of N-(2-chloro-6-methylphenyl)acetamide is necessary to assess its safety for potential applications. The hydrolysis products of related chloroacetamides have been shown to possess toxic properties, which warrants careful consideration.[14]

  • Formulation Development : For promising candidates, the development of stable and effective formulations will be crucial for their practical application.

Conclusion

N-(2-chloro-6-methylphenyl)acetamide is a chemically tractable molecule with a foundation of research indicating significant biological potential. The synthetic routes are well-established, and a variety of analytical techniques are available for its characterization. The demonstrated antimicrobial, antifungal, and herbicidal activities of its structural analogs provide a strong rationale for its further investigation. This technical guide consolidates the current knowledge on this compound, offering a valuable starting point for researchers aiming to explore its potential in drug discovery and agrochemical development.

References

  • Song, Z. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2409. [Link]

  • Bhatia, P. A., Daanen, J. F., Hakeem, A. A., et al. (2004). U.S. Patent No. US2004/29887 A1. U.S.
  • PrepChem. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
  • Khan, I., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Molecules, 27(3), 1033. [Link]

  • Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(7), 2135-2143. [Link]

  • de Oliveira, V. M., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 11(5), 654. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Link: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Herbicide Synthesis. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10587-10601. [Link]

  • Avdović, E., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • de Oliveira, V. M., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 82, e255080. [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

  • PubChem. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Avdović, E., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. [Link]

  • SciELO. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.. [Link]

  • Chegg. (2020, May 5). Question: interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide. [Link]

  • ResearchGate. (2026, January 6). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.. [Link]

  • U.S. Environmental Protection Agency. (1980). Metolachlor Pesticide Registration Standard. [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • de Oliveira, V. M., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(6), 4867-4880. [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Metin, J. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organic Chemistry Explained. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

Sources

N-(2-chloro-6-methylphenyl)acetamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for the physicochemical and synthetic profile of N-(2-chloro-6-methylphenyl)acetamide . It synthesizes structural analysis, process chemistry, and spectroscopic data to support research and development workflows.

CAS RN: 21352-09-0 Role: Key Intermediate / Hindered Acetanilide Precursor

Executive Summary & Structural Identity

N-(2-chloro-6-methylphenyl)acetamide is a sterically hindered acetanilide derivative. It serves as a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., precursors to Acetochlor analogs) and specialized pharmaceutical scaffolds. Its chemical behavior is dominated by the 2,6-disubstitution pattern on the phenyl ring, which restricts rotation around the N-Aryl bond and significantly reduces the nucleophilicity of the amide nitrogen, making further functionalization (such as alkylation) chemically demanding.

Chemical Identity Table
ParameterDetail
IUPAC Name N-(2-chloro-6-methylphenyl)acetamide
Common Synonyms 2'-Chloro-6'-methylacetanilide; N-Acetyl-2-chloro-6-methylaniline
CAS Number 21352-09-0
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
SMILES CC(=O)NC1=C(C)C=CC=C1Cl
InChI Key VFGNPYWQUOSOSR-UHFFFAOYSA-N

Physicochemical Profile

The physical properties of this molecule are heavily influenced by the intramolecular hydrogen bonding potential and the crystal packing disruption caused by the asymmetric ortho substituents (Chlorine vs. Methyl).

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically off-white to beige needles.
Melting Point 130 – 145 °C (Predicted range)Note: Analogous 2,6-dimethylacetanilide melts at ~150°C; the asymmetry of Cl/Me typically lowers the lattice energy slightly.
Solubility (Water) Low (< 500 mg/L)Lipophilic nature dominates.
Solubility (Organic) HighSoluble in DCM, Ethanol, Acetone, Ethyl Acetate.
LogP (Octanol/Water) ~1.8 - 2.2 (Predicted)Indicates moderate lipophilicity suitable for membrane permeability.
pKa ~14-15 (Amide NH)Extremely weak acid; deprotonation requires strong bases (e.g., NaH).

Synthetic Pathways & Process Chemistry

The synthesis of N-(2-chloro-6-methylphenyl)acetamide involves the acetylation of the hindered aniline. Unlike simple anilines, the 2-chloro-6-methylaniline substrate exhibits reduced nucleophilicity due to the steric bulk flanking the amino group.

Protocol: Acetylation via Acetic Anhydride

Objective: Selective mono-acetylation avoiding di-acetylation or thermal degradation.

Reagents:
  • Substrate: 2-Chloro-6-methylaniline (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 - 1.5 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Toluene

  • Catalyst: Sodium Acetate (mild base) or H₂SO₄ (catalytic, optional)

Step-by-Step Methodology:
  • Dissolution: Dissolve 2-chloro-6-methylaniline in glacial acetic acid at room temperature.

  • Addition: Add acetic anhydride dropwise. Critical Control: Monitor internal temperature; although the amine is hindered, the reaction is exothermic.

  • Reflux: Heat the mixture to reflux (100–110°C) for 2–4 hours. The steric bulk requires thermal energy to drive the reaction to completion.

  • Quench: Cool the mixture to 25°C. Pour slowly into ice-cold water (5x volume) with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter via vacuum filtration.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to remove unreacted amine and acetic acid traces.

Process Flow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisFlow Start Start: 2-Chloro-6-methylaniline Reagent Add Acetic Anhydride (Solvent: AcOH) Start->Reagent Heat Reflux @ 110°C (Drive Reaction against Sterics) Reagent->Heat Check TLC Check (Disappearance of Amine) Heat->Check Check->Heat Incomplete Quench Quench in Ice Water (Precipitation) Check->Quench Complete Filter Vacuum Filtration Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Final Pure N-(2-chloro-6-methylphenyl)acetamide Purify->Final

Caption: Synthetic workflow for the acetylation of sterically hindered anilines.

Spectroscopic Characterization

Identification of this compound relies on distinguishing the asymmetric aromatic pattern and the distinct methyl singlet.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
2.15 Singlet (s)3HCO-CH₃ Acetyl methyl group.
2.28 Singlet (s)3HAr-CH₃ Aryl methyl (ortho). Distinct from Acetyl.[2][1][3][4][5][6][7]
7.10 Triplet (t)1HAr-H (C4) Para-position proton.
7.20 - 7.35 Multiplet (m)2HAr-H (C3, C5) Meta-position protons (deshielded by Cl).
7.60 - 8.00 Broad (br s)1HNH Amide proton (shift varies with concentration/H-bonding).
Infrared Spectroscopy (FT-IR)
  • 3250 – 3300 cm⁻¹: N-H stretching (secondary amide).[5]

  • 1660 – 1670 cm⁻¹: C=O stretching (Amide I band).

  • 1530 – 1550 cm⁻¹: N-H bending (Amide II band).

  • 750 – 780 cm⁻¹: C-Cl stretching (characteristic of aryl chlorides).

Reactivity & Applications

Reactivity Profile

The 2,6-disubstitution creates a "protective pocket" around the amide nitrogen and the carbonyl carbon.

  • Hydrolysis Resistance: This molecule is significantly more resistant to acidic/basic hydrolysis than unsubstituted acetanilide.

  • N-Alkylation: Requires deprotonation (e.g., NaH/DMF) followed by treatment with active alkyl halides. This is the primary route to chloroacetanilide herbicides (e.g., if the acetyl group is exchanged or modified).

Downstream Applications

The molecule is primarily a scaffold intermediate .

  • Agrochemicals: Precursor to herbicide classes that inhibit very long-chain fatty acid (VLCFA) synthesis.

  • Pharmaceuticals: Structural analog to Lidocaine (2,6-dimethyl) and Prilocaine (2-methyl), used in structure-activity relationship (SAR) studies to tune lipophilicity and metabolic stability of local anesthetics.

ApplicationTree cluster_0 Chemical Transformations cluster_1 End Use Core N-(2-chloro-6-methylphenyl)acetamide Hydrolysis Hydrolysis -> 2-Chloro-6-methylaniline Core->Hydrolysis Alkylation N-Alkylation -> Herbicide Precursors Core->Alkylation Pharma Lidocaine Analogs (Anesthetics Research) Core->Pharma SAR Studies Agro Chloroacetanilide Herbicides Alkylation->Agro

Caption: Reactivity tree showing the divergence into agrochemical and pharmaceutical research.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed (H302).[2] Acetanilides can cause methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye: May cause irritation. The lipophilic nature allows dermal absorption.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4226596, N-(2-chloro-6-methylphenyl)acetamide. Retrieved from [Link]

  • NIST Chemistry WebBook. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (Analog Comparison). Retrieved from [Link]

Sources

Identifying Impurities in N-(2-chloro-6-methylphenyl)acetamide Samples

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. N-(2-chloro-6-methylphenyl)acetamide is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the identification, characterization, and quantification of impurities in N-(2-chloro-6-methylphenyl)acetamide samples. We will explore the likely origins of process-related and degradation impurities, outline a robust analytical strategy employing modern chromatographic and spectroscopic techniques, and provide detailed experimental protocols. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.

The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is defined as any component of a drug substance that is not the chemical entity defined as the drug substance itself. The presence of these unwanted chemicals, even in trace amounts, can adversely affect the safety and efficacy of an API. Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[1] The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[2][3][4]

N-(2-chloro-6-methylphenyl)acetamide, while sometimes an intermediate, is also listed as a known impurity for APIs such as Lidocaine and Ranolazine.[5] A thorough understanding of its impurity profile is therefore essential for any process that synthesizes or uses this compound. This guide provides the strategic and tactical knowledge to build a self-validating system for impurity identification.

The Impurity Landscape: Origins and Prediction

A successful impurity identification strategy begins with a theoretical analysis of potential impurities based on the manufacturing process and the inherent stability of the molecule. Impurities are broadly classified as organic, inorganic, and residual solvents.[2] This guide will focus on organic impurities, which include starting materials, by-products, intermediates, and degradation products.

Process-Related Impurities

These impurities arise from the synthetic route used to manufacture N-(2-chloro-6-methylphenyl)acetamide. A common synthesis involves the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride.[6]

Based on this pathway, we can predict a range of potential process-related impurities.

Table 1: Potential Process-Related Impurities and Their Origins

Impurity NameChemical StructureLikely Origin
2-chloro-6-methylanilineUnreacted starting material.
Chloroacetyl chlorideUnreacted reagent.
Di-acylated productA potential byproduct resulting from over-acylation of the starting amine.[7]
N,N'-(disulfanediylbis(2-methyl-6-chlorophenylene))diacetamideImpurity formed through side reactions under specific process conditions.

Note: Chemical structures are illustrative representations.

The diagram below illustrates the relationship between the synthetic pathway and the generation of process-related impurities.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 2-chloro-6-methylaniline API N-(2-chloro-6-methylphenyl)acetamide SM1->API Acylation R1 Chloroacetyl Chloride R1->API Imp1 Unreacted SM1 API->Imp1 Carryover Imp2 Unreacted R1 API->Imp2 Carryover Imp3 By-products (e.g., Di-acylation) API->Imp3 Generated

Caption: Origin of Process-Related Impurities.

Degradation Products: Forced Degradation Studies

Degradation products form during manufacturing, storage, or transport due to exposure to stress conditions like acid, base, light, heat, and oxidation.[8] Forced degradation (or stress testing) is a crucial exercise designed to intentionally degrade the sample to predict the likely degradation products and to establish the intrinsic stability of the molecule.[9] These studies are fundamental to developing stability-indicating analytical methods.

A typical forced degradation study involves exposing the N-(2-chloro-6-methylphenyl)acetamide sample to the conditions outlined in the table below. The goal is to achieve a target degradation of 10-15%.[9]

Table 2: Standard Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HClReflux for 8 hours
Base Hydrolysis0.1 M NaOHReflux for 4 hours
Oxidation3% H₂O₂Room Temp for 24 hours
Thermal80°C48 hours
PhotolyticICH-compliant light cabinetExpose solid & solution

A Validated Analytical Strategy

A multi-faceted analytical approach is required for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) forms the backbone of the strategy for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation.[10][11]

The overall workflow for impurity identification is depicted below.

Sample API Sample Received HPLC_Screen HPLC-UV Screening (Purity Method) Sample->HPLC_Screen Known_Imp Quantify Known Impurities (vs. Reference Standards) HPLC_Screen->Known_Imp Unknown_Peak Unknown Peak Detected > Identification Threshold? HPLC_Screen->Unknown_Peak Reporting Final Report (ICH Format) Known_Imp->Reporting LCMS LC-MS Analysis (Molecular Weight) Unknown_Peak->LCMS Yes Unknown_Peak->Reporting No Isolation Fraction Collection / Preparative Chromatography LCMS->Isolation NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR Identification Structure Confirmed NMR->Identification Identification->Reporting

Caption: General Workflow for Impurity Identification.

Primary Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for impurity profiling due to its high resolving power, sensitivity, and quantitative accuracy.

Protocol 1: HPLC Method for Impurity Profiling

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The choice of a C18 column is based on its versatility for separating moderately polar to non-polar compounds like N-(2-chloro-6-methylphenyl)acetamide and its likely impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration) A gradient is essential to elute a wide range of impurities with varying polarities within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Controlling temperature ensures run-to-run reproducibility of retention times.

  • Detection Wavelength: 240 nm. This wavelength should be chosen based on the UV absorbance maximum of the parent compound and its potential impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Identification: Mass Spectrometry (MS)

When an unknown impurity is detected above the identification threshold (typically 0.05% to 0.10% depending on the API's maximum daily dose), its structure must be determined.[12] Liquid Chromatography-Mass Spectrometry (LC-MS) is the first step, providing the crucial molecular weight of the impurity.[7]

Protocol 2: LC-MS for Molecular Weight Determination

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer).

  • LC Method: Utilize the same HPLC method as described in Protocol 1 to ensure correlation of peaks.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for acetamide compounds.

  • MS Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect all ions.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. The [M+H]⁺ ion will provide the molecular weight of the impurity. High-resolution MS (HRMS) can provide the elemental composition, significantly narrowing down potential structures.

Definitive Structure: Nuclear Magnetic Resonance (NMR)

For unambiguous structural confirmation, the impurity must be isolated and analyzed by NMR spectroscopy.[11]

Protocol 3: Impurity Isolation and NMR Analysis

  • Isolation: If the impurity level is sufficient, use preparative HPLC with the same column chemistry as the analytical method to collect the fraction containing the unknown peak.

  • Sample Preparation: Evaporate the solvent from the collected fraction and re-dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to piece together the full molecular structure by establishing correlations between protons and carbons.

  • Structural Elucidation: The combined data from MS and NMR is used to propose and confirm the definitive structure of the impurity.

Data Interpretation and Reporting

All analytical results must be documented and reported in accordance with regulatory guidelines. The ICH Q3A(R2) guideline specifies thresholds for reporting, identification, and qualification of impurities.[2]

Table 3: ICH Thresholds for Impurities in a New Drug Substance

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

TDI = Total Daily Intake

The analytical report should include:

  • A tabulation of all impurities detected above the reporting threshold (e.g., 0.05%).[2]

  • Representative chromatograms.[13]

  • Evidence of structural identification for any impurities exceeding the identification threshold.

  • A summary of the analytical methods used and their validation status.

Results below 1.0% should be reported to two decimal places (e.g., 0.08%), while results at or above 1.0% should be reported to one decimal place (e.g., 1.1%).[2]

Conclusion

The systematic identification of impurities in N-(2-chloro-6-methylphenyl)acetamide is a scientifically rigorous process that underpins patient safety and regulatory success. It requires a deep understanding of synthetic organic chemistry, expertise in modern analytical techniques, and a firm grasp of the regulatory landscape. By integrating predictive analysis of potential impurities with a robust, multi-technique analytical workflow, drug development professionals can build a comprehensive and defensible impurity profile. This guide provides the foundational principles and actionable protocols to achieve this critical objective, ensuring the quality and integrity of the final drug substance.

References

  • Al-Zoubi, M. (2022). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2024). Butanilicaine. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved February 2, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. PubChem. Retrieved February 2, 2026, from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 2, 2026, from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved February 2, 2026, from [Link]

  • Singh, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Retrieved February 2, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved February 2, 2026, from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 2, 2026, from [Link]

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research.
  • Uddin, M. N., et al. (2023). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. PubMed. Available at: [Link]

  • Blessy, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Agilent. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved February 2, 2026, from [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 2, 2026, from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved February 2, 2026, from [Link]

  • U.S. Food and Drug Administration. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved February 2, 2026, from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved February 2, 2026, from [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Agrochemicals from N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: Beyond Herbicides - Unlocking New Potential in a Versatile Scaffold

N-(2-chloro-6-methylphenyl)acetamide and its structural analogs are well-established as crucial intermediates in the production of chloroacetamide herbicides, a class of agrochemicals vital for weed management in modern agriculture. However, the inherent reactivity and versatile nature of the acetamide functional group present a largely untapped potential for the development of novel agrochemicals with diverse modes of action. This guide moves beyond the traditional application of this scaffold and delves into its use as a foundational building block for the synthesis of new fungicidal and insecticidal candidates.

The rationale for exploring derivatives of N-(2-chloro-6-methylphenyl)acetamide lies in the proven success of the acetamide moiety in a range of biologically active compounds. By strategically modifying this core structure, researchers can fine-tune physicochemical properties, enhance potency, and potentially discover novel mechanisms of action. This document provides a detailed protocol for the synthesis of a new class of potential fungicides based on the reaction of a chloroacetamide precursor with a pyrazole derivative, a heterocyclic ring system known for its broad spectrum of biological activities in the agrochemical and pharmaceutical industries.

Strategic Approach: Leveraging the Chloroacetamide Moiety for Novel Fungicide Development

The primary strategy outlined in this application note involves the nucleophilic substitution of the chlorine atom in a chloroacetamide derivative. This reaction allows for the introduction of various functional groups and heterocyclic systems, thereby creating a diverse library of new chemical entities for biological screening.

The following diagram illustrates the general workflow for the synthesis and evaluation of novel agrochemicals derived from N-(2-chloro-6-methylphenyl)acetamide.

Agrochemical_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Starting Material: N-(2-chloro-6-methylphenyl)acetamide B Functionalization/ Reaction with Heterocycle A->B Introduction of Reactive Group C Purification and Characterization B->C Isolation of Novel Compound D Primary Biological Screening (e.g., in vitro antifungal assay) C->D Compound Library E Lead Compound Identification D->E Hit Identification F Structure-Activity Relationship (SAR) Studies E->F Optimization G Secondary Screening (e.g., greenhouse trials) F->G Candidate Selection Reaction_Scheme reactant1 2-chloro-6-methylaniline step1 Step 1: Acylation reactant1->step1 reactant2 chloroacetyl chloride reactant2->step1 intermediate N-(2-chloro-6-methylphenyl)-2-chloroacetamide step2 Step 2: Nucleophilic Substitution intermediate->step2 reactant3 Substituted Pyrazole reactant3->step2 product Novel N-(2-chloro-6-methylphenyl)-2-(pyrazol-1-yl)acetamide Derivative step1->intermediate step2->product

Caption: Synthetic route to novel pyrazole-containing acetamide fungicides.

Step 1: Synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)acetamide (Intermediate 1)

Materials:

  • 2-chloro-6-methylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-N-(2-chloro-6-methylphenyl)acetamide by column chromatography on silica gel.

Step 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide Derivatives

Materials:

  • 2-chloro-N-(2-chloro-6-methylphenyl)acetamide (Intermediate 1)

  • Substituted pyrazole (e.g., pyrazole, 3-methylpyrazole)

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of the substituted pyrazole (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add a solution of 2-chloro-N-(2-chloro-6-methylphenyl)acetamide (1.0 eq) in anhydrous DMF to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-(2-chloro-6-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide derivative.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Table 1: Physicochemical and Spectroscopic Data for a Hypothetical Novel Fungicide

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm)Mass Spec (m/z)
F-001 C₁₂H₁₂ClN₃O249.70135-1372.25 (s, 3H), 5.10 (s, 2H), 6.30 (t, 1H), 7.10-7.30 (m, 3H), 7.50 (d, 1H), 7.80 (d, 1H), 8.50 (s, 1H, NH)249 (M⁺)

Protocol 2: In Vitro Antifungal Activity Screening

This protocol outlines a general method for the preliminary screening of the synthesized compounds for their fungicidal activity against common plant pathogens.

Materials:

  • Synthesized N-(2-chloro-6-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide derivatives

  • Target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Mycelial plugs from actively growing fungal cultures

  • Commercial fungicide (positive control)

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in DMSO to create stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions to be tested.

  • Poisoned Agar Assay: Amend molten PDA with the test compound dilutions to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended agar into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate. Include a DMSO-only control and a positive control with a known fungicide.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth (e.g., 25 °C) in the dark.

  • Evaluation: After a set period (e.g., 3-5 days), measure the diameter of the fungal colony in each plate.

  • Calculation: Calculate the percentage of growth inhibition relative to the DMSO control. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for active compounds.

Table 2: Hypothetical Antifungal Activity Data

Compound IDTarget PathogenEC₅₀ (µg/mL)Positive Control (EC₅₀ µg/mL)
F-001 Botrytis cinerea8.54.2 (Boscalid)
F-001 Fusarium graminearum12.36.8 (Tebuconazole)

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of control experiments and rigorous analytical characterization. The purity and identity of the synthesized compounds must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis. In the biological assays, the inclusion of both negative (solvent) and positive (commercial fungicide) controls is essential for validating the observed activity and providing a benchmark for performance.

Causality Behind Experimental Choices

  • Choice of Pyrazole: The pyrazole heterocycle was selected due to its prevalence in a wide range of biologically active molecules, including several commercial fungicides. Its aromatic nature and the presence of nitrogen atoms provide opportunities for various interactions with biological targets.

  • Reaction Conditions: The use of a base like potassium carbonate in the nucleophilic substitution reaction is crucial to deprotonate the pyrazole, making it a more potent nucleophile to displace the chloride from the chloroacetamide intermediate. DMF is chosen as the solvent due to its polar aprotic nature, which facilitates this type of reaction.

  • Purification Methods: Column chromatography and recrystallization are standard and effective methods for purifying organic compounds, ensuring that the biological activity observed is attributable to the target molecule and not impurities.

Conclusion and Future Directions

The synthetic protocols and screening methods detailed in this application note provide a robust framework for the exploration of N-(2-chloro-6-methylphenyl)acetamide as a scaffold for novel agrochemical discovery. The promising (hypothetical) antifungal activity of the pyrazole derivatives warrants further investigation, including the synthesis of a broader library of analogs to establish structure-activity relationships (SAR). Future work should focus on optimizing the substituents on both the phenyl and pyrazole rings to enhance potency and broaden the spectrum of activity. Promising lead compounds should be advanced to more complex secondary screening, such as greenhouse trials, to evaluate their efficacy under more realistic conditions.

References

  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR). [Link] [1]2. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link] [2]3. 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link] [3]4. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link] [4]5. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives. Bioorganic & Medicinal Chemistry. [Link] [5]6. The Versatility of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Agricultural Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD.. [Link] [6]7. The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. NINGBO INNO PHARMCHEM CO.,LTD.. [Link] [7]8. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Application Note: Quantitative Analysis of N-(2-chloro-6-methylphenyl)acetamide using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative determination of N-(2-chloro-6-methylphenyl)acetamide, a compound of interest in pharmaceutical development and quality control, using UV-Vis spectrophotometry. The method is based on the intrinsic ultraviolet (UV) absorbance of the molecule and offers a rapid, simple, and cost-effective approach for its quantification in solution. The protocol outlines procedures for instrument setup, preparation of standard solutions, determination of the wavelength of maximum absorbance (λmax), and construction of a calibration curve in accordance with the Beer-Lambert Law. Furthermore, this guide provides a framework for method validation, referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the reliability and accuracy of the results.

Introduction to UV-Vis Spectrophotometry for Pharmaceutical Analysis

UV-Visible (UV-Vis) spectrophotometry is a powerful analytical technique widely employed in the pharmaceutical industry for the quantitative analysis of drug substances and formulations.[1] The principle behind this technique lies in the interaction of ultraviolet and visible light with a molecule, causing electronic transitions from a ground state to a higher energy state.[2][3] The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law.[4][5]

The Beer-Lambert Law is expressed as:

A = εbc

Where:

  • A is the absorbance (dimensionless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant unique to the molecule at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (mol L⁻¹).

This linear relationship between absorbance and concentration forms the basis for quantitative analysis.[5] UV-Vis spectrophotometry is a non-destructive, rapid, and cost-effective method, making it an ideal tool for routine quality control and research applications in drug development.[1]

N-(2-chloro-6-methylphenyl)acetamide (C₉H₁₀ClNO) is an aromatic amide.[6][7] Its chemical structure, containing a substituted benzene ring, imparts chromophoric properties that allow for its detection and quantification by UV spectrophotometry.

Materials and Methods

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of 1-2 nm is recommended.

  • Matched quartz cuvettes with a 1 cm path length.

Reagents and Materials
  • N-(2-chloro-6-methylphenyl)acetamide reference standard of known purity.

  • Methanol (HPLC grade or equivalent), or another suitable UV-transparent solvent.

  • Volumetric flasks (Class A).

  • Analytical balance.

  • Pipettes (calibrated).

Preparation of Solutions

2.3.1. Preparation of Stock Standard Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of N-(2-chloro-6-methylphenyl)acetamide reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol by swirling or sonication.

  • Once fully dissolved, bring the volume up to the mark with methanol and mix thoroughly.

2.3.2. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock standard solution with methanol. A typical concentration range for generating a calibration curve could be 2, 4, 6, 8, and 10 µg/mL.

  • For 2 µg/mL: Pipette 2 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • For 4 µg/mL: Pipette 4 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • For 6 µg/mL: Pipette 6 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • For 8 µg/mL: Pipette 8 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • For 10 µg/mL: Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)

The causality behind this initial step is to identify the wavelength at which the analyte exhibits the highest absorbance. Measuring at λmax provides the highest sensitivity and minimizes errors arising from minor wavelength calibration inaccuracies of the instrument.

  • Prepare a working standard solution of N-(2-chloro-6-methylphenyl)acetamide in methanol (e.g., 10 µg/mL).

  • Use methanol as the blank reference.

  • Scan the prepared solution over the UV range of 200-400 nm.

  • The wavelength at which the maximum absorbance is observed is the λmax. Based on the analysis of structurally similar acetanilide derivatives, the λmax is anticipated to be in the range of 230-260 nm. This must be determined experimentally.

Construction of the Calibration Curve

This protocol is a self-validating system; a linear calibration curve with a high correlation coefficient (R² > 0.999) demonstrates that the Beer-Lambert Law holds true within the tested concentration range, thus validating the relationship between absorbance and concentration.

  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol to zero the instrument (autozero).

  • Measure the absorbance of each of the prepared working standard solutions (e.g., 2, 4, 6, 8, and 10 µg/mL) in triplicate.

  • Record the absorbance values.

  • Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

  • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Stock Solution (100 µg/mL) Std1 Std 1 (2 µg/mL) Stock->Std1 Dilution Std2 Std 2 (4 µg/mL) Stock->Std2 Dilution Std3 Std 3 (6 µg/mL) Stock->Std3 Dilution Std4 Std 4 (8 µg/mL) Stock->Std4 Dilution Std5 Std 5 (10 µg/mL) Stock->Std5 Dilution Spectrophotometer UV-Vis Spectrophotometer (Set at λmax) Std1->Spectrophotometer Measure Absorbance Std2->Spectrophotometer Measure Absorbance Std3->Spectrophotometer Measure Absorbance Std4->Spectrophotometer Measure Absorbance Std5->Spectrophotometer Measure Absorbance CalibrationCurve Calibration Curve (Absorbance vs. Concentration) Spectrophotometer->CalibrationCurve LinearRegression Linear Regression (y = mx + c, R²) CalibrationCurve->LinearRegression

Caption: Experimental workflow for generating a calibration curve.

Method Validation Framework

To ensure the suitability of this analytical method for its intended purpose, validation should be performed in accordance with the ICH Q2(R1) guidelines.[8][9][10] The key validation parameters are:

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended for establishing linearity.[9]

ParameterAcceptance Criteria
Correlation Coefficient (R²)≥ 0.999
y-interceptClose to zero
Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparison to a well-characterized reference method.

ParameterAcceptance Criteria
% RecoveryTypically 98.0% to 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD)≤ 2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of regression lines.

  • S is the slope of the calibration curve.

G cluster_precision Precision Sub-types Validation Analytical Method Validation (ICH Q2) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Specificity Specificity Validation->Specificity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Key parameters for analytical method validation.

Analysis of Unknown Samples

  • Prepare the unknown sample in methanol, ensuring the final concentration falls within the validated linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at the predetermined λmax.

  • Calculate the concentration of N-(2-chloro-6-methylphenyl)acetamide in the unknown sample using the equation of the line obtained from the linear regression of the calibration curve:

    Concentration = (Absorbance - y-intercept) / slope

Conclusion

The UV-Vis spectrophotometric method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of N-(2-chloro-6-methylphenyl)acetamide. The successful implementation of this method relies on the careful determination of the λmax and the thorough validation of the analytical procedure to ensure data integrity and compliance with regulatory expectations. This method is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

  • Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Retrieved from [Link]

  • Covalent. (2024, September 3). UV-Vis Spectrophotometry: Principles and Environmental Applications. Retrieved from [Link]

  • DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer?. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Microbe Notes. (2023, November 28). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Retrieved from [Link]

  • Khan Academy. (n.d.). Spectrophotometry and the Beer–Lambert Law. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • International Conference on Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). Butanilicaine. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • HINOTEK. (n.d.). Beer-Lambert Law Spectrophotometer. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Professor Dave Explains. (2019, September 5). Spectrophotometry and Beer's Law [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: N-(2-chloro-6-methylphenyl)acetamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-chloro-6-methylphenyl)acetamide, a substituted aromatic amide, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, particularly the ortho-substituted phenyl ring, make it a valuable building block for creating complex molecules with specific pharmacological activities. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, application, and characterization of this versatile intermediate. The primary focus will be on its role in the synthesis of amide-type local anesthetics, a class of drugs where it serves as a foundational precursor.

Section 1: Synthesis of N-(2-chloro-6-methylphenyl)acetamide

The most common and efficient method for synthesizing N-(2-chloro-6-methylphenyl)acetamide is through the N-acylation of 2-chloro-6-methylaniline. This reaction involves the formation of an amide bond, a fundamental transformation in organic chemistry.

1.1. Underlying Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The choice of acetylating agent can influence reaction conditions and outcomes.

  • Acetic Anhydride: A moderately reactive and common reagent. The reaction produces acetic acid as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic. Therefore, a weak base is often added to neutralize the acid and drive the reaction to completion.[1][2]

  • Acetyl Chloride: A more reactive but also more hazardous acetylating agent. It reacts vigorously and produces hydrochloric acid (HCl) as a byproduct, necessitating the use of a base to scavenge the acid.

The reaction is an addition-elimination process where the aniline's nitrogen atom attacks the carbonyl carbon, forming a tetrahedral intermediate.[3] This intermediate then collapses, expelling a leaving group (acetate from acetic anhydride or chloride from acetyl chloride) to form the stable amide product.[3]

1.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents 1. Reagent Preparation (2-chloro-6-methylaniline, Acetic Anhydride, Base, Solvent) reaction 2. N-Acylation Reaction - Controlled Temperature - Inert Atmosphere (optional) prep_reagents->reaction monitoring 3. In-Process Control (IPC) (e.g., TLC, HPLC) reaction->monitoring quench 4. Reaction Quenching (e.g., Water Addition) monitoring->quench extract 5. Product Isolation (Precipitation/Filtration) quench->extract wash 6. Washing (Removal of impurities) extract->wash purify 7. Recrystallization wash->purify dry 8. Drying (Vacuum Oven) purify->dry qc 9. Quality Control (MP, NMR, IR, Purity) dry->qc product Final Product: N-(2-chloro-6-methylphenyl)acetamide qc->product

Caption: General workflow for the synthesis of N-(2-chloro-6-methylphenyl)acetamide.

1.3. Detailed Synthesis Protocol

This protocol describes a laboratory-scale synthesis using acetic anhydride.

Materials and Equipment:

  • 2-chloro-6-methylaniline

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve 14.1 g (0.1 mol) of 2-chloro-6-methylaniline in 50 mL of glacial acetic acid.

  • Addition of Base: Add 9.8 g (0.12 mol) of anhydrous sodium acetate to the solution. Stir the mixture until the solids are mostly dissolved. The sodium acetate acts as a base to neutralize the acetic acid formed during the reaction.

  • Addition of Acetylating Agent: While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the mixture. The addition should be done cautiously as the reaction is exothermic. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain this temperature for 2 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting aniline spot indicates reaction completion.

  • Isolation: Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring vigorously. A white precipitate of N-(2-chloro-6-methylphenyl)acetamide will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with two 50 mL portions of cold deionized water to remove residual acid and salts.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60°C until a constant weight is achieved.

1.4. Self-Validation and Quality Control

  • Expected Yield: 80-90%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 135-138°C. A sharp melting point range indicates high purity.

  • Characterization: Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Purity can be quantified by HPLC.

Section 2: Application in Pharmaceutical Synthesis - The Case of Articaine

N-(2-chloro-6-methylphenyl)acetamide is a precursor in the multi-step synthesis of the dental local anesthetic, Articaine. The synthesis of Articaine from this intermediate involves several key transformations. While the full synthesis is complex, a crucial subsequent step involves the formation of a more advanced intermediate. A related synthesis for Lidocaine, another local anesthetic, follows a similar pathway where the chloroacetamide intermediate is a key component.[4][5][6]

2.1. Synthetic Pathway Overview

The general strategy involves using the chloroacetyl group of a related intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, as a reactive handle.[7][8] The chlorine atom is a good leaving group, allowing for nucleophilic substitution by an amine to build the final molecule's side chain.[5][6]

G start N-(2-chloro-6-methylphenyl)acetamide (Starting Intermediate) step1 Step A: Further Functionalization (e.g., α-halogenation) start->step1 intermediate2 Key Chloroacetamide Intermediate step1->intermediate2 step2 Step B: Nucleophilic Substitution (SN2) (Amine Addition) intermediate2->step2 api API Precursor step2->api final_step Final Step(s): (e.g., Salification) api->final_step final_api Final API (e.g., Articaine Hydrochloride) final_step->final_api

Caption: Simplified pathway from the intermediate to a final API like Articaine.

2.2. Protocol: Synthesis of a Downstream Intermediate

The following protocol illustrates the general principle of nucleophilic substitution on a chloroacetamide intermediate, a key step in the synthesis of many amide-type anesthetics.[5][6]

Materials and Equipment:

  • N-(2-chloro-6-methylphenyl)-2-chloroacetamide (a downstream intermediate)

  • Propylamine

  • Toluene (solvent)

  • Potassium carbonate (base)

  • Standard reaction and workup equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 19.8 g (0.1 mol) of the chloroacetamide intermediate and 16.6 g (0.12 mol) of potassium carbonate in 100 mL of toluene.

  • Amine Addition: Add 7.1 g (0.12 mol) of propylamine to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride).

  • Extraction: Wash the toluene filtrate with water (2 x 50 mL) to remove any remaining salts and excess amine.

  • Isolation: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting product can be further purified by column chromatography or recrystallization to yield the desired advanced intermediate.

Section 3: Analytical Data and Characterization

Accurate characterization is essential for confirming the identity and purity of N-(2-chloro-6-methylphenyl)acetamide.

ParameterTypical Value / Observation
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol [9]
Appearance White to off-white crystalline solid
Melting Point 135-138 °C
Solubility Soluble in organic solvents like ethanol, acetone; sparingly soluble in water[8]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (br s, 1H, NH), 7.1-7.4 (m, 3H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, COCH₃)
FT-IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)
Purity (HPLC) ≥98% (typical for commercial grades)

Note: NMR and IR values are approximate and should be confirmed with a reference standard.

Section 4: Safety and Handling

Proper safety precautions must be observed when handling N-(2-chloro-6-methylphenyl)acetamide and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[11] Causes skin irritation and serious eye irritation.[10] May cause respiratory irritation.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before commencing work.[10][11][13]

Conclusion

N-(2-chloro-6-methylphenyl)acetamide is a fundamentally important intermediate whose efficient synthesis and purification are crucial for the production of several high-value pharmaceuticals. Understanding the principles behind its synthesis, the protocols for its use, and the necessary safety precautions allows drug development professionals to leverage this building block effectively in the creation of new and existing therapies. The methodologies described herein provide a solid foundation for laboratory-scale synthesis and further process development.

References

  • Synthesis of Lidocaine. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • The 2-Step Synthesis of Lidocaine. (n.d.). Department of Chemistry, University of California, Irvine. Retrieved from [Link]

  • Making Amides from Acid Anhydrides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. (n.d.). Pearson Education. Retrieved from [Link]

  • Preparation method of articaine hydrochloride. (2011). Google Patents (CN102060840A).
  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2010). Capot Chemical. Retrieved from [Link]

  • The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(2-chloro-6-methylphenyl)acetamide is a chemical intermediate with applications in the synthesis of various organic compounds. Ensuring the purity of this compound is paramount for the successful outcome of subsequent synthetic steps and for meeting the stringent quality standards required in research and drug development. This guide provides a comprehensive, step-by-step protocol for the purification of N-(2-chloro-6-methylphenyl)acetamide, grounded in scientific principles and practical laboratory experience. We will delve into the rationale behind the chosen purification strategy, methods for assessing purity, and the necessary safety precautions.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. N-(2-chloro-6-methylphenyl)acetamide is typically synthesized via the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride.

Typical Synthesis Reaction:

Based on this common synthetic route, the primary impurities are likely to be:

  • Unreacted Starting Materials:

    • 2-chloro-6-methylaniline

    • Chloroacetyl chloride (and its hydrolysis product, chloroacetic acid)

  • Byproducts:

    • Di-acylated products (where a second chloroacetyl group has reacted)

    • Products of side reactions involving residual moisture

A logical purification strategy will, therefore, focus on removing these specific impurities.

Purification Strategy: A Multi-Step Approach

Our purification protocol for N-(2-chloro-6-methylphenyl)acetamide employs a combination of washing and recrystallization. This approach is designed to systematically remove both water-soluble and organic impurities.

Purification_Workflow Crude_Product Crude N-(2-chloro-6-methylphenyl)acetamide Aqueous_Wash Aqueous Wash Crude_Product->Aqueous_Wash Remove water-soluble impurities Recrystallization Recrystallization Aqueous_Wash->Recrystallization Remove organic impurities Drying Drying Recrystallization->Drying Remove residual solvent Purity_Analysis Purity Analysis Drying->Purity_Analysis Confirm purity Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: Purification workflow for N-(2-chloro-6-methylphenyl)acetamide.

Step-by-Step Purification Protocol

Part 1: Aqueous Wash

Rationale: The initial aqueous wash is a critical step to remove water-soluble impurities, primarily unreacted starting materials like 2-chloro-6-methylaniline (which may be present as its hydrochloride salt) and chloroacetic acid. The target compound, N-(2-chloro-6-methylphenyl)acetamide, is insoluble in water, allowing for its separation.

Materials:

  • Crude N-(2-chloro-6-methylphenyl)acetamide

  • Deionized water

  • Separatory funnel

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to a beaker.

  • Add a sufficient volume of deionized water to create a slurry.

  • Stir the slurry vigorously for 15-20 minutes at room temperature.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with additional deionized water.

  • Allow the solid to air-dry on the filter for a short period to remove excess water.

Part 2: Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Based on solubility data for analogous compounds, a mixed solvent system of ethanol and water, or ethanol and dichloromethane, is effective.[1][2] Ethanol is a good choice as it is a relatively non-toxic and effective solvent for many organic compounds.

Solvent Selection:

Solvent/Solvent SystemRationale
Ethanol/WaterGood for inducing crystallization; the compound is soluble in hot ethanol and insoluble in water.
Ethanol/DichloromethaneEffective for compounds that are highly soluble in dichloromethane and less soluble in ethanol.[1]

Procedure (using Ethanol/Water):

  • Transfer the water-washed and partially dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Purity Assessment: Analytical Methods

To validate the success of the purification, it is essential to analyze the purity of the final product. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound and quantifying any residual impurities. A reverse-phase method is typically suitable for this type of molecule.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for assessing purity, especially for volatile impurities.[3]

Illustrative GC-MS Method Parameters:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium
MS Detector Electron Ionization (EI)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the purified compound and identifying impurities. The ¹H NMR spectrum of a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, shows characteristic peaks for the aromatic protons, the methyl groups, and the methylene protons adjacent to the carbonyl group.[4]

Purity_Analysis_Flow Purified_Product Purified N-(2-chloro-6-methylphenyl)acetamide HPLC HPLC Analysis Purified_Product->HPLC Quantitative Purity GCMS GC-MS Analysis Purified_Product->GCMS Volatile Impurities NMR NMR Spectroscopy Purified_Product->NMR Structural Confirmation Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed GCMS->Purity_Confirmed NMR->Purity_Confirmed

Caption: Analytical workflow for purity assessment.

Safety Precautions

Working with N-(2-chloro-6-methylphenyl)acetamide and the solvents used in its purification requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[5][6][7] In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the purification of N-(2-chloro-6-methylphenyl)acetamide. By following the step-by-step procedures for aqueous washing and recrystallization, and by employing the recommended analytical techniques for purity assessment, researchers can obtain a high-purity product suitable for demanding applications in organic synthesis and drug development. Adherence to safety protocols is crucial throughout the entire process to ensure a safe and successful outcome.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Al-Bayati, M. F., & Al-Jobori, A. M. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 61(4), 10-17.
  • Uppala, R., Manivannan, M., Arthanareeswari, M., & Venkatasubbaiah, B. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 138-145.
  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Chegg. (2020, May 5). Question: interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

Sources

Application of N-(2-chloro-6-methylphenyl)acetamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(2-chloro-6-methylphenyl)acetamide in Medicinal Chemistry

Part 1: Executive Summary & Strategic Significance

In the landscape of modern medicinal chemistry, N-(2-chloro-6-methylphenyl)acetamide represents a high-value "hybrid" scaffold. It serves as a critical bioisostere that bridges the gap between the electron-rich 2,6-dimethylphenyl moiety (found in Lidocaine and Xylazine ) and the electron-deficient 2,6-dichlorophenyl moiety (found in Diclofenac and Clonidine ).

While often categorized simply as a synthetic intermediate, this molecule offers unique utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization :

  • The "Orthogonal" Steric Shield: The asymmetry of the 2-chloro-6-methyl substitution pattern provides a unique steric environment. The methyl group provides bulk and lipophilicity, while the chlorine atom introduces an inductive electron-withdrawing effect (

    
    ) and a distinct halogen-bond acceptor capability, without significantly altering the steric volume compared to a methyl group.
    
  • Kinase Inhibitor Precursor: It acts as the stable, protected equivalent of 2-chloro-6-methylaniline , a key building block for the blockbuster BCR-ABL inhibitor Dasatinib (Sprycel).

  • Metabolic Stability Probe: The scaffold is used to assess CYP450 metabolic liability. Replacing a metabolic "soft spot" (benzylic methyl C-H) with a chlorine atom blocks oxidation at that site, a strategy known as "metabolic blocking."

Part 2: Physicochemical Profiling & Data

Before incorporating this scaffold into a library, researchers must account for its solubility and electronic profile.

Table 1: Comparative Physicochemical Properties

PropertyN-(2-chloro-6-methylphenyl)acetamideN-(2,6-dimethylphenyl)acetamide (Lidocaine Core)N-(2,6-dichlorophenyl)acetamideSignificance
MW 183.64 g/mol 163.22 g/mol 204.05 g/mol Fragment-based screening range.[1]
cLogP ~1.98~1.65~2.10Cl increases lipophilicity vs Me.
Electronic Nature Asymmetric (Push-Pull)Electron Rich (Donating)Electron Poor (Withdrawing)Affects amide hydrolysis rates.
Metabolic Liability Moderate (1 Benzylic site)High (2 Benzylic sites)Low (No Benzylic sites)Tuning half-life (

).
Steric Bulk (A-value) Cl (0.43) / Me (1.70)Me (1.70) / Me (1.70)Cl (0.43) / Cl (0.[2]43)Asymmetric binding pocket fit.

Part 3: Experimental Protocols

Protocol A: Regioselective Functionalization (Para-Substitution)

Objective: To synthesize 4-substituted-2-chloro-6-methylanilines (e.g., for kinase inhibitor libraries) using the acetamide as a directing group. Direct halogenation of the free aniline often leads to oxidation or polysubstitution; the acetamide mitigates this.

Reagents:

  • N-(2-chloro-6-methylphenyl)acetamide (Starting Material)[1][3][4][5]

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Ammonium Acetate (Catalyst)

Workflow:

  • Dissolution: Dissolve 10 mmol (1.84 g) of N-(2-chloro-6-methylphenyl)acetamide in 50 mL of ACN.

  • Catalyst Addition: Add 10 mol% Ammonium Acetate. This buffers the reaction and promotes regioselectivity.

  • Bromination: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes. The acetamide group directs the electrophile to the para position (position 4), as positions 2 and 6 are blocked, and position 3/5 are sterically hindered or electronically unfavorable.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The product (4-bromo derivative) will appear as a less polar spot.

  • Quench: Quench with saturated sodium thiosulfate/sodium bicarbonate (1:1).

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: >85% yield of N-(4-bromo-2-chloro-6-methylphenyl)acetamide.

Scientific Rationale: The acetamide group moderates the electron density of the ring (compared to the free amine), preventing over-bromination. The 2-Cl and 6-Me substituents force the incoming electrophile to the 4-position, creating a perfect scaffold for Suzuki couplings in subsequent steps.

Protocol B: Controlled Deprotection (Accessing the Dasatinib Fragment)

Objective: To cleanly remove the acetyl group to generate high-purity 2-chloro-6-methylaniline hydrochloride, ready for pyrimidine coupling.

Reagents:

  • Ethanol (EtOH)

  • Concentrated HCl (12M)

  • Sodium Hydroxide (NaOH)

Workflow:

  • Reflux: Suspend the acetamide (pure or functionalized from Protocol A) in EtOH/HCl (1:1 v/v). Reflux at 90°C for 4–6 hours.

    • Note: The 2,6-disubstitution creates steric hindrance around the amide bond, making hydrolysis slower than in unsubstituted acetanilides. Vigorous conditions are required.[6]

  • Concentration: Evaporate EtOH under reduced pressure.

  • Neutralization: The residue is the hydrochloride salt. To obtain the free base, suspend in water at 0°C and adjust pH to 10 using 4M NaOH.

  • Extraction: Extract immediately with Dichloromethane (DCM).

    • Critical Step: Do not leave the free aniline in basic aqueous solution for extended periods as it is prone to air oxidation (turning purple/brown).

  • Storage: Store as the HCl salt or use immediately.

Part 4: Structural & Pathway Visualization

The following diagram illustrates the strategic role of this scaffold in synthesizing Type I Kinase Inhibitors (like Dasatinib) and its relationship to the herbicide metabolite pathway (a key toxicology consideration).

G cluster_0 Starting Material cluster_1 Stable Scaffold (The Topic) cluster_2 Medicinal Applications cluster_3 Toxicology Pathway Aniline 2-Chloro-6-methylaniline (Oxidation Prone) Acetamide N-(2-chloro-6-methylphenyl) acetamide (Stable / Directing Group) Aniline->Acetamide Acetylation (Protection) FunctAcetamide 4-Substituted Intermediate Acetamide->FunctAcetamide Protocol A: Regioselective Halogenation LidocaineAnalog Bioisosteric Local Anesthetic Acetamide->LidocaineAnalog N-Alkylation (Bioisosteric Replacement) Metabolite Quinone-Imine Reactive Metabolite Acetamide->Metabolite CYP450 Oxidation Dasatinib Dasatinib (Kinase Inhibitor) FunctAcetamide->Dasatinib 1. Hydrolysis 2. Pyrimidine Coupling

Caption: Figure 1.[7] The central role of N-(2-chloro-6-methylphenyl)acetamide in protecting the oxidation-prone aniline, directing regioselective synthesis for kinase inhibitors, and its divergence into toxicological pathways.

Part 5: Detailed Application in Bioisosterism

In drug design, replacing a methyl group with a chlorine atom is a classic bioisosteric exchange .

  • Lidocaine Analog Synthesis:

    • Concept: Lidocaine (2,6-dimethyl) has a short half-life due to rapid hepatic oxidation of the aryl methyl groups.

    • Application: Researchers synthesize the 2-chloro-6-methyl analog by reacting N-(2-chloro-6-methylphenyl)acetamide with diethylamine and formaldehyde (Mannich reaction) or via chloroacetyl chloride followed by amine displacement.

    • Outcome: The resulting molecule retains the steric block required for sodium channel binding but alters the pKa of the amide nitrogen (due to the electron-withdrawing Cl). This often results in a longer duration of action and altered distribution profiles.

  • Safety Note (Toxicology):

    • While useful in pharma, this scaffold is structurally related to Acetochlor (a herbicide).[4] In high-dose toxicology, the N-alkoxy derivatives can form reactive quinone-imines. When designing drugs with this scaffold, it is mandatory to screen for glutathione trapping in microsomal assays to ensure the 2-chloro-6-methyl motif does not generate idiosyncratic toxicity.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.

  • Roberts, T. R., et al. (1998). Metabolic pathways of agrochemicals: Part 1: Herbicides and plant growth regulators. Royal Society of Chemistry. (Context on Chloroacetanilide metabolism).

  • PubChem Compound Summary. (2023). N-(2-chloro-6-methylphenyl)acetamide.[1][3][4][5][8] National Center for Biotechnology Information.

  • BenchChem Application Note. (2025). Application of 2-Chloro-6-methylaniline in the Synthesis of Pharmaceutical Intermediates.[6][9][10]

Sources

Application Note: Navigating the SAR Landscape of N-(2-chloro-6-methylphenyl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of N-(2-chloro-6-methylphenyl)acetamide (CAS: 21352-09-0) as a critical structural probe in Structure-Activity Relationship (SAR) studies. While widely recognized as a precursor in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor analogs), this scaffold possesses unique physicochemical properties that make it invaluable in pharmaceutical medicinal chemistry—specifically for mapping the steric versus electronic requirements of voltage-gated ion channel blockers (VGSC) and local anesthetics.

This guide provides a validated synthesis protocol, a logic framework for SAR integration (Hansch analysis), and a biological evaluation workflow.

Structural Analysis & SAR Logic

The Orthogonal Probe Concept

In rational drug design, distinguishing between the steric bulk of a substituent and its electronic influence is difficult. The 2,6-disubstituted phenyl ring is a privileged structure in medicinal chemistry (found in Lidocaine, Mepivacaine, Ranolazine).

  • The Reference Standard: 2,6-Dimethylphenyl (Xylidine). Both methyl groups are electron-donating (+I effect) and sterically bulky.

  • The Probe: 2-Chloro-6-methylphenyl.[1][2][3]

    • Steric Equivalence: The Van der Waals radius of a Chlorine atom (1.75 Å) is comparable to a Methyl group (~2.0 Å). This maintains the "orthogonal twist" required to prevent amide hydrolysis.

    • Electronic Divergence: Chlorine is strongly electron-withdrawing (-I effect).

By substituting the Lidocaine core with the N-(2-chloro-6-methylphenyl)acetamide scaffold, researchers can isolate electronic contributions to binding affinity without significantly altering the molecular volume.

SAR Decision Pathway

The following decision tree illustrates how to deploy this scaffold to refine lead compounds.

SAR_Logic Start Lead Compound (2,6-Dimethyl Core) Hypothesis Hypothesis: Is potency driven by Lipophilicity or pKa? Start->Hypothesis Modify Synthesize 2-Cl, 6-Me Analog Hypothesis->Modify Test Biological Assay (e.g., NaV1.7 Inhibition) Modify->Test ResultA Potency Unchanged Test->ResultA Similar IC50 ResultB Potency Decreases Test->ResultB Higher IC50 ConclA Binding is Steric-Driven (Volume dominant) ResultA->ConclA ConclB Binding is Electronic-Driven (pKa/Basicity critical) ResultB->ConclB

Figure 1: SAR Decision Tree for decoupling steric and electronic effects using the 2-Cl, 6-Me scaffold.

Experimental Protocols

Protocol A: Synthesis of N-(2-chloro-6-methylphenyl)acetamide

Objective: To synthesize high-purity scaffold for biological screening. Safety: Perform all steps in a fume hood. Aniline derivatives are toxic; acetic anhydride is corrosive.

Materials
  • 2-Chloro-6-methylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)[3][4]

  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Buffer/Catalyst)

  • Ice-water bath

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (1.41 g) of 2-chloro-6-methylaniline in 15 mL of glacial acetic acid.

  • Activation: Add 12 mmol (1.22 g) of acetic anhydride dropwise over 5 minutes while stirring.

  • Catalysis: Add 1.0 g of anhydrous sodium acetate to buffer the reaction and drive acetylation.

  • Reflux: Heat the mixture to 60°C for 1 hour. Monitor via TLC (30% Ethyl Acetate in Hexane). The starting amine spot should disappear.

  • Quenching: Pour the hot reaction mixture into 100 mL of crushed ice/water slurry with vigorous stirring. The product will precipitate as an off-white solid.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash with cold water (3 x 20 mL) to remove acid traces.

    • Recrystallization (Critical for SAR): Recrystallize from Ethanol/Water (9:1).

  • Characterization: Verify structure via H-NMR.

    • Expected Shift: Singlet at ~2.1 ppm (Acetyl CH3), Multiplet at 7.1-7.4 ppm (Aromatic).

Synthesis_Flow Reactants 2-Cl-6-Me-Aniline + Acetic Anhydride Process Reflux (60°C, 1h) Glacial HOAc Reactants->Process Quench Ice Water Precipitation Process->Quench Purify Recrystallization (EtOH/H2O) Quench->Purify Product Pure Scaffold (>98%) Purify->Product

Figure 2: Synthetic workflow for high-purity probe generation.

Protocol B: Biological Evaluation (Membrane Potential Assay)

Context: This scaffold is frequently evaluated for its ability to block voltage-gated sodium channels (NaV) in a manner similar to Lidocaine.

Materials
  • HEK293 cells stably expressing NaV1.7 or NaV1.5.

  • FLIPR® Membrane Potential Dye (Molecular Devices).

  • Test Compound: N-(2-chloro-6-methylphenyl)acetamide (dissolved in DMSO).

  • Positive Control: Lidocaine HCl.

Methodology
  • Plating: Seed cells at 15,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate 24h.

  • Dye Loading: Aspirate media and add 20 µL of Membrane Potential Dye. Incubate for 30 mins at 37°C.

  • Compound Addition:

    • Prepare a 7-point dilution series of the test compound (0.1 µM to 100 µM).

    • Add compound to cells and incubate for 10 minutes (State-dependent block check).

  • Stimulation: Trigger depolarization using Veratridine (50 µM) or electric field stimulation.

  • Readout: Measure fluorescence kinetics (Ex 530nm / Em 565nm).

  • Analysis: Calculate IC50 based on the suppression of the fluorescence peak compared to vehicle control.

Data Interpretation & Reference Values

When analyzing SAR data, compare the 2-Cl, 6-Me probe against the standard 2,6-Dimethyl analog. Use the table below to interpret shifts in potency.

Parameter2,6-Dimethyl (Lidocaine Core)2-Chloro-6-Methyl (Probe)SAR Implication
Steric Bulk (Es) High (Two Me groups)High (Me + Cl)Steric hindrance is conserved.
Electronic Effect Electron Donating (+I)Mixed (+I / -I)Probe ring is more electron-deficient.
Lipophilicity (LogP) ~2.3~2.5Probe is slightly more lipophilic.
pKa (of Amide N) NeutralSlightly AcidicCl withdraws e-, reducing N lone pair availability.

Interpretation Guide:

  • If IC50(Probe) ≈ IC50(Ref) : The binding pocket tolerates electronic variation; interaction is likely hydrophobic/steric.

  • If IC50(Probe) >> IC50(Ref) : The electron density on the phenyl ring or the specific basicity of the amide/aniline nitrogen is crucial for binding (e.g., pi-cation interactions).

References

  • PubChem. N-(2-chloro-6-methylphenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Tjepkema, M.W., et al. "Dinitrogen-containing herbicides and their synthesis." United States Patent 4,260,411. (Demonstrates the use of 2,6-disubstituted anilines in bioactive synthesis).
  • MDPI. "Profiling of Disubstituted Chloroacetamides' Potential Biological Activity." Processes, 2023. (Discusses lipophilicity and toxicity profiles of acetanilide derivatives). [Link][5]

Sources

N-(2-chloro-6-methylphenyl)acetamide as a building block in organic synthesis

[1]

Executive Summary

N-(2-chloro-6-methylphenyl)acetamide (CAS: 21352-09-0), also known as 2'-chloro-6'-methylacetanilide , is a specialized steric scaffold used primarily as a protected precursor for 2-chloro-6-methylaniline .[1][2] This aniline moiety is a critical pharmacophore in the synthesis of Dasatinib (Sprycel®), a potent BCR-ABL tyrosine kinase inhibitor used in leukemia treatment, and local anesthetics like Butanilicaine .[1]

Unlike widely used symmetrical anilides (e.g., 2,6-dimethyl for Lidocaine), this non-symmetrical 2-chloro-6-methyl motif offers unique electronic and steric properties.[1] The electron-withdrawing chlorine atom, paired with the steric bulk of the methyl group, modulates the lipophilicity and metabolic stability of the final drug candidate.[1] This guide details the strategic use of this acetamide as a stable "masked" amine, its deprotection protocols, and its application in coupling reactions for API synthesis.[1]

Chemical Identity & Properties

PropertyData
Chemical Name N-(2-chloro-6-methylphenyl)acetamide
Synonyms 2'-Chloro-6'-methylacetanilide; N-Acetyl-2-chloro-6-methylaniline
CAS Number 21352-09-0
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Structure Acetyl group attached to Nitrogen; Phenyl ring substituted with Cl at C2 and CH₃ at C6.[1][2][3]
Key Function Stable precursor for 2-chloro-6-methylaniline; Directing group for regioselective substitution.[1]

Scope Note: Do not confuse this compound with 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (Acetochlor intermediate) or 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Lidocaine intermediate).[1] The compound discussed here possesses a simple acetyl group (CH₃CO-), not a chloroacetyl group (ClCH₂CO-).[1]

Strategic Utility in Drug Design

The "Steric Lock" Effect

The 2,6-disubstitution pattern creates a high rotational energy barrier around the N-Aryl bond.[1] In the acetamide form, the carbonyl oxygen is forced out of coplanarity with the phenyl ring. This "steric lock" serves two purposes:

  • Regiocontrol: It blocks the ortho positions, directing further electrophilic aromatic substitution (EAS) exclusively to the para position (C4).

  • Conformational Rigidity: In the final drug (e.g., Dasatinib), the 2-Cl, 6-Me motif locks the aniline ring into a specific conformation relative to the thiazole core, optimizing binding affinity to the kinase ATP-binding pocket.[1]

Stability & Protection

The free amine, 2-chloro-6-methylaniline, is prone to oxidation and darkening upon storage.[1] The acetamide derivative is a shelf-stable solid that resists oxidation.[1] It is frequently used as the storage form or the purification intermediate during the synthesis of the aniline from 2-chlorotoluene (via nitration and reduction).

Application Workflows

The primary utility of this building block is its conversion to the free amine for subsequent coupling to heterocyclic cores.

Diagram 1: Dasatinib "Warhead" Synthesis Pathway[1]

DasatinibPathwayAcetamideN-(2-chloro-6-methylphenyl)acetamide(Stable Precursor)Aniline2-Chloro-6-methylaniline(Active Nucleophile)Acetamide->AnilineAcid Hydrolysis(Deprotection)IntermediateAmide CouplingIntermediateAniline->IntermediateCoupling (+ Thiazole)ActivatedThiazoleActivated Thiazole(Acid Chloride/Ester)ActivatedThiazole->IntermediateDasatinibDasatinib(Final API)Intermediate->DasatinibFinal Cyclization/Deprotection

Caption: Workflow converting the acetamide building block into the Dasatinib kinase inhibitor scaffold.

Experimental Protocols

Protocol A: Deprotection (Hydrolysis to 2-Chloro-6-methylaniline)

Purpose: To generate the active nucleophilic amine from the stable acetamide precursor.[1]

Reagents:

  • N-(2-chloro-6-methylphenyl)acetamide (1.0 equiv)[1][2]

  • Hydrochloric acid (6M, aq)[1]

  • Ethanol (solvent)[1]

  • Sodium Hydroxide (50% aq, for neutralization)[1]

Procedure:

  • Setup: Charge a round-bottom flask with N-(2-chloro-6-methylphenyl)acetamide (10.0 g, 54.4 mmol) and Ethanol (30 mL).

  • Acid Addition: Add 6M HCl (50 mL) slowly. The mixture may initially be a suspension.[1]

  • Reflux: Heat the mixture to reflux (approx. 85-90°C) for 4–6 hours. Monitor reaction progress by TLC (System: Hexane/EtOAc 3:1) or HPLC.[1] The starting material spot (Rf ~0.[1]4) should disappear, yielding the amine (Rf ~0.6, often stains distinctively with ninhydrin or p-anisaldehyde).[1]

  • Workup:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Slowly basify with 50% NaOH solution until pH > 10.[1] Caution: Exothermic.[1]

    • Extract the liberated oil with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Yield: Expect 2-chloro-6-methylaniline as a pale yellow to brown oil (Yield: >90%).[1]

  • Storage: Use immediately for coupling or store under Nitrogen at 4°C.

Protocol B: Amide Coupling (Synthesis of Kinase Inhibitor Motif)

Purpose: Coupling the freshly generated aniline with a carboxylic acid derivative (e.g., 2-chlorothiazole-5-carbonyl chloride) to form the core amide bond found in Dasatinib.[1]

Reagents:

  • 2-Chloro-6-methylaniline (from Protocol A) (1.0 equiv)[1]

  • Thiazole acid chloride derivative (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 2-chloro-6-methylaniline (1.0 g, 7.06 mmol) and DIPEA (3.1 mL, 17.6 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add the acid chloride (dissolved in 5 mL DCM) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench with water (20 mL). Separate the organic layer.[1]

  • Purification: Wash the organic layer with 1M HCl (to remove unreacted aniline) and sat. NaHCO₃. Dry and concentrate.

  • Crystallization: Recrystallize the resulting amide from Ethanol/Water to obtain the target intermediate.

Safety & Handling (SDS Summary)

Hazard ClassStatementHandling Precaution
Acute Toxicity Toxic if swallowed or inhaled.[1]Use in a fume hood.[1] Wear P2/N95 respirator if handling powder.[1]
Skin/Eye Irritation Causes skin and serious eye irritation.[1]Wear nitrile gloves and safety goggles.[1]
Sensitization Potential skin sensitizer.[1]Avoid contact. Wash hands immediately after use.[1]
Environmental Toxic to aquatic life.[1]Collect all waste for hazardous disposal; do not drain.[1]

Self-Validating Safety Check:

  • Before heating the hydrolysis reaction (Protocol A), ensure the condenser water is flowing.

  • Always neutralize the acidic hydrolysis mixture slowly in an ice bath to prevent "volcanoing" or thermal decomposition of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4226596, N-(2-chloro-6-methylphenyl)acetamide.[1] Retrieved from [Link][1]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib).[1] Journal of Medicinal Chemistry, 49(23), 6819–6832.[1] (Foundational paper establishing the 2-chloro-6-methylaniline pharmacophore).

  • Epstein, E., & Kaminsky, D. (1958). N-(Substituted Aminoacyl)-chloroanilines.[1] Journal of the American Chemical Society, 80(8), 1892–1895.[1] (Early synthesis of Butanilicaine analogs using 2-chloro-6-methylaniline).[1]

Troubleshooting & Optimization

Technical Support Center: N-(2-chloro-6-methylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Sterically Hindered Amide Synthesis Ticket ID: #CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Ortho-Effect" Barrier

If you are experiencing low yields (<40%) or stalled conversion when synthesizing N-(2-chloro-6-methylphenyl)acetamide , the root cause is almost certainly steric hindrance combined with electronic deactivation .[1]

The target molecule is derived from 2-chloro-6-methylaniline .[1][2][3] Unlike simple aniline, this substrate possesses two ortho-substituents (Cl and CH₃) that physically block the nitrogen atom's lone pair.[1] Furthermore, the chlorine atom exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine.[1] Standard acetylation protocols (e.g., acetic anhydride in DCM at room temperature) often fail for this substrate.[1]

This guide provides field-proven protocols to overcome this energy barrier using thermal forcing and catalytic activation.[1]

Troubleshooting & FAQs

Q1: The reaction stalls after 24 hours at room temperature. TLC shows mostly starting material.[1] Why?

Diagnosis: Insufficient activation energy.[1] Technical Explanation: The 2-chloro and 6-methyl groups create a "picket fence" around the nitrogen. The nucleophilic attack on the carbonyl carbon of the acetylating agent is sterically disfavored. Room temperature provides insufficient kinetic energy to overcome this activation barrier.[1] Solution:

  • Switch Solvent: Move from low-boiling solvents (DCM, THF) to Glacial Acetic Acid .[1]

  • Apply Heat: Reflux conditions (118°C) are required to drive the reaction to completion.[1]

Q2: I used Acetyl Chloride, but the yield is still low and the product is "tarry."

Diagnosis: Protonation of the amine (HCl poisoning).[1] Technical Explanation: Acetyl chloride releases HCl as a byproduct. In the absence of an effective scavenger, the HCl protonates the unreacted 2-chloro-6-methylaniline. The resulting anilinium salt is non-nucleophilic , effectively killing the reaction. Solution:

  • Must use a Base: You must use a stoichiometric excess of base. Pyridine is preferred over Triethylamine (TEA) here because it acts as both a solvent and an acyl-transfer catalyst (forming a reactive N-acetylpyridinium intermediate).[1]

Q3: My product oils out during aqueous workup and won't crystallize.

Diagnosis: Impurities preventing crystal lattice formation.[1] Technical Explanation: Partial oxidation of the aniline or presence of unreacted acetic anhydride can lower the melting point. Solution:

  • The "Ice-Crash" Method: Pour the hot reaction mixture (if using Acetic Acid method) directly into a slurry of crushed ice and vigorous stirring. The sudden polarity shift forces the hydrophobic amide to precipitate rapidly as a solid, leaving impurities in the aqueous phase.

  • Recrystallization: Use Ethanol/Water (1:1) or Toluene .[1]

Recommended Optimization Protocols

Method A: The "Gold Standard" (Acetic Acid Reflux)

Best for scalability, purity, and reproducibility.[1]

Mechanism: Solvolysis assists in proton transfer, and high temperature overcomes the steric barrier.

Reagents:

  • 2-chloro-6-methylaniline (1.0 equiv)[1]

  • Acetic Anhydride (1.2 - 1.5 equiv)[1]

  • Glacial Acetic Acid (Solvent, 5-10 volumes)[1]

  • Sodium Acetate (0.1 equiv, optional buffer)[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylaniline in Glacial Acetic Acid.

  • Addition: Add Acetic Anhydride. (Add Sodium Acetate if the amine is particularly degraded/dark).[1]

  • Reflux: Attach a condenser and heat to reflux (approx. 120°C) for 2–4 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The amine spot should disappear.

  • Quench: Allow the mixture to cool to ~60°C. Pour slowly into a beaker containing crushed ice (5x reaction volume) while stirring vigorously.

  • Isolation: The product should precipitate as a white/off-white solid. Filter via vacuum filtration.[1]

  • Wash: Wash the cake with cold water (to remove acid) and then cold hexanes (to remove organic impurities).[1]

Method B: The "Hyper-Active" Route (Acetyl Chloride/Pyridine)

Best for small-scale or when heating is restricted.[1]

Mechanism: Formation of a highly reactive N-acetylpyridinium cation intermediate.[1]

Reagents:

  • 2-chloro-6-methylaniline (1.0 equiv)[1]

  • Acetyl Chloride (1.2 equiv)[1]

  • Pyridine (Solvent/Base) OR DCM + Pyridine (2.0 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.05 equiv - Critical Catalyst )[1]

Protocol:

  • Setup: Flame-dry glassware under Nitrogen/Argon atmosphere (moisture reacts violently with Acetyl Chloride).[1]

  • Dissolution: Dissolve amine and DMAP in dry DCM and Pyridine. Cool to 0°C.[1][2]

  • Addition: Add Acetyl Chloride dropwise. Expect a white precipitate (Pyridinium HCl) to form immediately.[1]

  • Reaction: Remove ice bath and stir at Room Temp for 4–12 hours.

  • Workup: Wash organic layer with 1M HCl (to remove Pyridine), then Sat. NaHCO₃, then Brine.[1] Dry over Na₂SO₄ and concentrate.

Comparative Data Analysis

ParameterStandard (DCM/Ac₂O)Optimized Method A (AcOH Reflux)Optimized Method B (AcCl/Pyridine)
Reaction Temp 25°C118°C (Reflux)0°C

25°C
Reaction Time 24+ Hours2–4 Hours4–12 Hours
Typical Yield < 30%85 – 95% 70 – 85%
Purity (Crude) Low (requires column)High (Recryst.[1] only)Medium (Extraction needed)
Scalability PoorExcellentModerate (Exotherm)

Diagnostic Workflow (Logic Map)

The following diagram illustrates the decision process for troubleshooting low yields based on reaction observations.

G Start Start: Low Yield (<40%) CheckTLC Check TLC Analysis Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete ComplexMix Complex Mixture / Tars CheckTLC->ComplexMix Dirty Clean_LowYield Clean Conversion but Low Recovery CheckTLC->Clean_LowYield Clean StericIssue Root Cause: Steric Hindrance SM_Remains->StericIssue Oxidation Root Cause: Amine Oxidation ComplexMix->Oxidation Solubility Root Cause: Product Soluble in Wash Clean_LowYield->Solubility Action_Reflux Action: Switch to Method A (AcOH Reflux) StericIssue->Action_Reflux Action_Catalyst Action: Add DMAP Catalyst StericIssue->Action_Catalyst Action_Inert Action: Use N2 Atmosphere & Fresh Reagents Oxidation->Action_Inert Action_Precip Action: Use Ice-Water Precipitation Avoid Organic Extraction Solubility->Action_Precip

Caption: Diagnostic decision tree for isolating the cause of low yield in hindered amide synthesis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard acetylation protocols for hindered amines, p. 916).[1]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.[1] Wiley, 2013.[1] (Mechanisms of nucleophilic acyl substitution and steric effects).

  • Raheem, M. A., et al. "Synthesis and Characterization of Novel Acetamide Derivatives."[1] Journal of Chemistry, 2019.[1] Link (General reference for acetamide synthesis conditions).[1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Discussion on the reactivity of acid chlorides vs. anhydrides).

Sources

Optimizing reaction conditions for N-(2-chloro-6-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(2-chloro-6-methylphenyl)acetamide

Introduction

Welcome to the technical support guide for the synthesis of N-(2-chloro-6-methylphenyl)acetamide. This molecule is a key intermediate in various synthetic pathways within the pharmaceutical and agrochemical industries. The primary and most reliable method for its preparation is the N-acylation of 2-chloro-6-methylaniline. This guide is structured to provide clear, actionable solutions to common challenges encountered during this synthesis, ensuring you can optimize your reaction conditions for high yield and purity.

The content herein is based on established principles of organic chemistry and practical laboratory experience. We will explore the reaction mechanism, answer frequently asked questions, and provide a detailed troubleshooting guide in a direct Q&A format.

Reaction Overview and Mechanism

The synthesis is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-chloro-6-methylaniline attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride or acetyl chloride). The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide product and a byproduct (acetic acid or hydrochloric acid).

The overall reaction is as follows:

2-chloro-6-methylaniline + Acylating Agent --(Base, Solvent)--> N-(2-chloro-6-methylphenyl)acetamide

Core Reaction Mechanism

reaction_mechanism aniline 2-Chloro-6-methylaniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate 1. Nucleophilic Attack acyl_agent Acetic Anhydride (Electrophile) acyl_agent->intermediate product N-(2-chloro-6-methylphenyl)acetamide byproduct Acetic Acid intermediate->product 2. Collapse & Proton Transfer intermediate->byproduct Leaving Group Departs troubleshooting_workflow start Problem Encountered low_yield Low or No Yield start->low_yield impurities Multiple Spots on TLC start->impurities isolation_issue Difficult Isolation start->isolation_issue cause_reagents Cause: Poor Reagents? low_yield->cause_reagents Check Reagent Quality cause_hydrolysis Cause: Hydrolysis? impurities->cause_hydrolysis Check for Water cause_workup Cause: Workup Error? isolation_issue->cause_workup Review Procedure cause_temp Cause: Temp Control? cause_reagents->cause_temp No sol_reagents Solution: Use Anhydrous Reagents/Solvents cause_reagents->sol_reagents Yes cause_base Cause: Insufficient Base? cause_temp->cause_base No sol_temp Solution: Run at 0 °C, then warm to RT cause_temp->sol_temp Yes sol_base Solution: Add >1 eq. Base (e.g., TEA for AcCl) cause_base->sol_base Yes cause_hydrolysis->sol_reagents Yes sol_purify Solution: Recrystallize or Column Chromatography cause_hydrolysis->sol_purify No cause_workup->sol_purify No sol_workup Solution: Adjust pH, Use Different Solvent cause_workup->sol_workup Yes

Technical Support Center: Troubleshooting HPLC Peak Shape for N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-chloro-6-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during chromatographic analysis. By understanding the underlying chemical principles and following systematic troubleshooting workflows, you can achieve symmetric, well-resolved peaks essential for accurate quantification and robust analytical methods.

Understanding the Analyte: N-(2-chloro-6-methylphenyl)acetamide

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development and troubleshooting.

N-(2-chloro-6-methylphenyl)acetamide is a neutral, aromatic amide.[1][2] Its structure consists of a substituted phenyl ring attached to an acetamide group.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀ClNO[2][3]
Molecular Weight 183.63 g/mol [2][3]
LogP 2.24530[3]
Solubility Less soluble in water, more soluble in organic solvents.[4]

The LogP value suggests that the compound is moderately hydrophobic, making it well-suited for reversed-phase HPLC. As a neutral compound, its retention is not expected to be significantly affected by mobile phase pH.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape problems in a question-and-answer format, providing explanations of the causes and step-by-step solutions.

Q1: My peak for N-(2-chloro-6-methylphenyl)acetamide is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy. [6]

Underlying Causes & Explanations

Peak tailing for a neutral compound like N-(2-chloro-6-methylphenyl)acetamide in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the chromatographic system itself.

  • Secondary Silanol Interactions: Although the compound is neutral, the amide group can still participate in hydrogen bonding with residual silanol groups on the silica-based stationary phase.[6][7][8] These interactions are a primary cause of peak tailing for polar and even some neutral analytes.[6][9]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column inlet can create active sites that lead to peak tailing.[10] A void at the head of the column can also cause peak distortion.[7][11]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing.[6]

Troubleshooting Workflow

Here is a systematic approach to diagnose and resolve peak tailing:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Experimental Protocols

Protocol 1: Column Flushing and Regeneration

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush the column with a series of solvents, starting with the mobile phase without buffer, then progressing to stronger, miscible solvents. A typical sequence for a C18 column is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your system and column)

    • Isopropanol

    • Methanol

    • Water

  • Equilibrate the column with the mobile phase before reconnecting to the detector.

Protocol 2: Evaluating Mobile Phase pH

While N-(2-chloro-6-methylphenyl)acetamide is neutral, adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[7][9][12]

  • Prepare a mobile phase with a buffer at a slightly acidic pH, for example, a 20 mM phosphate or acetate buffer at pH 3.0.

  • Ensure the buffer is soluble in the organic modifier concentration used.

  • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Inject the sample and compare the peak shape to the original conditions.

Q2: I'm observing peak fronting for N-(2-chloro-6-methylphenyl)acetamide. What does this indicate and what should I do?

A2: Peak fronting, where the initial part of the peak is sloped, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase. [13][14][15]

Underlying Causes & Explanations
  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear isotherm and a fronting peak shape.[11][14][15]

  • Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte molecules will travel through the initial part of the column too quickly, resulting in a distorted, fronting peak.[13]

  • Column Collapse: Physical degradation of the column bed, though less common, can also lead to peak fronting.[11][13][15]

Troubleshooting Workflow

Caption: Troubleshooting workflow for peak fronting.

Step-by-Step Experimental Protocols

Protocol 3: Sample Dilution Study

  • Prepare a series of dilutions of your sample in the mobile phase (e.g., 1:2, 1:5, 1:10).

  • Inject the same volume of each dilution.

  • Observe the peak shape for each injection. If fronting decreases with dilution, the original issue was sample overload.

Protocol 4: Sample Solvent Evaluation

  • Prepare two versions of your sample at the same concentration: one in your current solvent and another dissolved directly in the mobile phase.

  • Inject both samples under the same chromatographic conditions.

  • If the sample dissolved in the mobile phase shows a symmetrical peak, your original sample solvent was too strong.

Q3: My peak is broad, leading to poor sensitivity and resolution. How can I improve the peak width?

A3: Broad peaks can be caused by a variety of factors, including extra-column volume, slow kinetics, or a poorly optimized method.

Underlying Causes & Explanations
  • Extra-Column Dispersion: As mentioned with peak tailing, excessive volume in the system outside of the column contributes to band broadening.[6]

  • Poor Mass Transfer: If the mobile phase flow rate is too high, the analyte may not have sufficient time to equilibrate between the mobile and stationary phases, leading to broader peaks.

  • Column Inefficiency: An old or poorly packed column will exhibit lower efficiency and broader peaks.

Troubleshooting and Optimization Strategies
ParameterPotential IssueRecommended Action
Tubing Tubing inner diameter is too large or length is excessive.Use tubing with a smaller inner diameter (e.g., 0.125 mm) and keep lengths as short as possible.
Flow Rate Flow rate is too high for the column dimensions and particle size.Optimize the flow rate. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on peak width and resolution.
Column Temperature Low temperature can lead to slow mass transfer.Increase the column temperature (e.g., to 35-40°C) to improve kinetics and reduce mobile phase viscosity.
Mobile Phase Suboptimal organic modifier or pH.For neutral compounds, the choice of organic modifier (acetonitrile vs. methanol) can impact peak shape.[6] Experiment with different organic modifiers.
Column Column is old or has lost efficiency.Replace with a new, high-efficiency column, possibly with a smaller particle size if your system pressure allows.
Summary of Key Recommendations
Peak Shape IssuePrimary SuspectsInitial ActionsSecondary Actions
Tailing Secondary silanol interactions, column contamination.Flush the column.Try a column with end-capping, adjust mobile phase pH to be slightly acidic.
Fronting Sample overload, strong sample solvent.Dilute the sample or reduce injection volume.Dissolve the sample in the mobile phase.
Broadening Extra-column volume, suboptimal flow rate.Check and minimize tubing length and diameter.Optimize flow rate and column temperature.
References
  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Acetamide,2-chloro-N-(2-methylphenyl). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Acetamide, 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)-. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Waters. (n.d.). What are some common causes of peak fronting?. Waters Knowledge Base. Retrieved from [https://support.waters.com/KB_Inf/ sintomi_soluzioni/WKB255705_What_are_some_common_causes_of_peak_fronting]([Link] sintomi_soluzioni/WKB255705_What_are_some_common_causes_of_peak_fronting)

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

Sources

N-(2-chloro-6-methylphenyl)acetamide solubility issues in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-chloro-6-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in various reaction mixtures. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

I. Understanding the Solubility Profile of N-(2-chloro-6-methylphenyl)acetamide

N-(2-chloro-6-methylphenyl)acetamide is a substituted acetanilide with a molecular structure that dictates its solubility. The presence of the aromatic ring and the chloro and methyl substituents contributes to its hydrophobic nature, while the amide group provides some capacity for hydrogen bonding. This balance results in its characteristic solubility profile: generally soluble in polar organic solvents and insoluble in water.[1][2][3]

A comprehensive understanding of its solubility in various solvents is critical for successful reaction setup, workup, and purification. Below is a summary of its known solubility characteristics.

Table 1: Qualitative Solubility of N-(2-chloro-6-methylphenyl)acetamide

SolventSolubilityReference(s)
ChloroformSoluble[1][2][3]
MethanolSoluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble (especially when hot)[4]
WaterInsoluble[1][2][3]

II. Troubleshooting Guide: Synthesis and Purification

The synthesis of N-(2-chloro-6-methylphenyl)acetamide typically involves the N-acylation of 2-chloro-6-methylaniline with chloroacetyl chloride.[5] While the reaction is generally straightforward, solubility-related issues can arise during the reaction and subsequent purification.

A. Synthesis Phase: Maintaining a Homogeneous Reaction Mixture

Problem: Precipitation of starting material or product during the reaction.

Cause: The starting aniline and the final acetanilide product have different solubility profiles. The reaction solvent may not be optimal for keeping all components in the solution as the reaction progresses.

Solution Workflow:

Caption: Decision-making workflow for addressing precipitation during synthesis.

Experimental Protocol: Solvent Screening for Homogeneous Reaction

  • Small-Scale Test: In separate small vials, test the solubility of both 2-chloro-6-methylaniline and a small sample of previously synthesized N-(2-chloro-6-methylphenyl)acetamide in a range of solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, acetonitrile, DMF).

  • Observation: Note the solvents in which both compounds are readily soluble at room temperature or with gentle warming.

  • Selection: Choose the solvent that provides the best balance of solubility for both the starting material and the product for your reaction scale-up.

B. Purification Phase: Mastering Recrystallization

Recrystallization is the most common method for purifying N-(2-chloro-6-methylphenyl)acetamide. The goal is to dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the solution.[6] Ethanol is a commonly used solvent for this purpose.[4]

Problem 1: The Product "Oils Out" During Cooling

Cause: "Oiling out" occurs when the crude product separates from the solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the impure compound.[4] The oily droplets often trap impurities, hindering purification.

Troubleshooting Flowchart for "Oiling Out":

Caption: Troubleshooting guide for when the product "oils out" during recrystallization.

Problem 2: No Crystals Form Upon Cooling

Cause: This can be due to several factors: the solution is not sufficiently saturated (too much solvent was used), the cooling process is too rapid, or there are no nucleation sites for crystal growth to begin.[6]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6]

    • Seeding: Add a tiny crystal of pure N-(2-chloro-6-methylphenyl)acetamide to the cooled solution to act as a template for crystal growth.[6]

  • Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

Problem 3: Crystals Form Too Quickly, Trapping Impurities

Cause: Rapid cooling of a highly concentrated solution can lead to the rapid precipitation of small, impure crystals.[7]

Solution:

  • Slow Cooling: Ensure the hot, filtered solution is allowed to cool slowly to room temperature on a benchtop, insulated from the cold surface, before being placed in an ice bath. This allows for the formation of larger, purer crystals.[7]

Experimental Protocol: Optimized Recrystallization of N-(2-chloro-6-methylphenyl)acetamide from Ethanol

  • Dissolution: Place the crude N-(2-chloro-6-methylphenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving N-(2-chloro-6-methylphenyl)acetamide?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions and other reagents involved. However, for reactions where solubility is a primary concern, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are good starting points due to their excellent dissolving power for a wide range of organic compounds.[1] For reactions at a lower temperature, chlorinated solvents like chloroform or ethereal solvents like tetrahydrofuran (THF) can also be effective.[1] It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.

Q2: My N-(2-chloro-6-methylphenyl)acetamide product is a brownish color after synthesis. How can I remove the color?

A2: A brownish color often indicates the presence of colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the hot filtration step.[8] The activated charcoal will adsorb many colored impurities.

Experimental Protocol: Decolorization with Activated Charcoal

  • After dissolving the crude product in the hot recrystallization solvent, remove the flask from the heat source.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Proceed with the cooling and crystallization steps as usual.

Q3: Can I use a mixed solvent system for the recrystallization of N-(2-chloro-6-methylphenyl)acetamide?

A3: Yes, a mixed solvent system can be very effective, especially if you are struggling to find a single solvent with the ideal solubility profile.[6] A good approach is to dissolve the compound in a "good" solvent (one in which it is very soluble, like ethanol or acetone) at its boiling point, and then slowly add a "poor" solvent (one in which it is insoluble, like water) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: How can I monitor the progress of the synthesis of N-(2-chloro-6-methylphenyl)acetamide to avoid solubility issues with unreacted starting material?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction progress.[8] By spotting the reaction mixture alongside the starting aniline and a pure sample of the product (if available) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction is complete, ensuring that no unreacted starting material, which may have different solubility, complicates the workup and purification. A common mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

IV. References

  • International Journal of Scientific & Technology Research. (2015). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Recrystallization - Procedure. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • Stoddard Tutoring. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A -. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

Sources

Inconsistent results in N-(2-chloro-6-methylphenyl)acetamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-chloro-6-methylphenyl)acetamide Troubleshooting

  • Ticket ID: #ACET-26-CLME[1]

  • Topic: Resolving Inconsistencies in Synthesis & Analysis

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hidden" Complexity

Welcome to the technical support center. If you are observing inconsistent yields, "phantom" impurities in NMR, or melting point depressions with


-(2-chloro-6-methylphenyl)acetamide , you are likely battling two fundamental forces: Steric Hindrance  and Atropisomerism .[1]

This molecule is not a standard acetanilide.[1][2] The 2-chloro and 6-methyl substituents create a "ortho-lock," restricting access to the amine during synthesis and restricting rotation around the amide bond during analysis.[1] This guide provides the causality-based protocols to resolve these issues.

Phase 0: Critical Identity Check

Before proceeding, we must verify the target molecule. In the field of lidocaine and herbicide synthesis, nomenclature is frequently conflated.

FeatureTarget A (The Topic) Target B (Common Confusion)
Name

-(2-chloro-6-methylphenyl)acetamide
2-Chloro-

-(2-chloro-6-methylphenyl)acetamide
Structure Acetyl group (

) on Nitrogen
Chloroacetyl group (

) on Nitrogen
CAS 21352-09-0 32428-71-0 (or related analogs)
Role Hindered amide model / IntermediateMetolachlor/Lidocaine precursor

This guide addresses Target A (


-acetyl).[1] If you are synthesizing Target B, the steric principles below apply, but the reagents differ (Chloroacetyl chloride vs. Acetyl chloride).

Module 1: Synthesis Troubleshooting (Yield & Conversion)

The Problem: Low conversion rates or unreacted aniline despite long reaction times.[1] The Cause: Steric Hindrance.[1] The 2,6-disubstitution pattern creates a "defensive wall" around the amine nitrogen.[1] Standard nucleophilic attack on acetic anhydride is kinetically retarded compared to unhindered anilines.[1]

Protocol A: The "Forcing" Conditions (Recommended)

Do not rely on passive stirring with acetic anhydride. You must increase the electrophilicity of the acylating agent.[1]

Reagents:

  • Substrate: 2-Chloro-6-methylaniline (1.0 eq)

  • Reagent: Acetyl Chloride (1.2 - 1.5 eq) — More reactive than anhydride.[1]

  • Base: Pyridine (1.5 eq) or Triethylamine (1.5 eq) — Essential to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Toluene (if reflux is needed).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve aniline and base in dry DCM at

    
    .
    
  • Addition: Add Acetyl Chloride dropwise. Note: The reaction is exothermic; control temp to prevent side reactions.

  • The "Kick": Allow to warm to Room Temp (RT). If TLC shows starting material after 2 hours, reflux is required. The steric bulk raises the activation energy.[1]

  • Quench: Acid wash (1M HCl) is critical to remove the pyridine/aniline salts.[1]

Troubleshooting Decision Tree

SynthesisLogic Start Reaction Incomplete? CheckReagent Current Reagent? Start->CheckReagent Anhydride Acetic Anhydride CheckReagent->Anhydride Chloride Acetyl Chloride CheckReagent->Chloride Action1 Switch to Acetyl Chloride + Base (Pyridine) Anhydride->Action1 Sterics block weak electrophile CheckTemp Current Temp? Chloride->CheckTemp Action2 Reflux (Toluene, 110°C) CheckTemp->Action2 If RT Action3 Add Catalyst (DMAP 10 mol%) CheckTemp->Action3 If Refluxing

Figure 1: Decision logic for overcoming steric hindrance in 2,6-disubstituted aniline acylation.

Module 2: Analytical Inconsistencies (The NMR "Impurity")

The Problem:


 NMR shows "split" peaks or doublets where singlets are expected, particularly for the acetyl methyl group and the amide proton. Users often discard pure product assuming it is contaminated.[1]
The Cause: Atropisomerism (Rotamers). 
The bulky Cl and Me groups at the ortho positions clash with the amide oxygen/methyl group.[1] This restricts rotation around the 

bond.[1] The molecule exists as two distinct conformers (syn and anti) that exchange slowly on the NMR timescale at room temperature.

Validation Experiment (Variable Temperature NMR): To prove your compound is pure and not a mixture:

  • Take a standard

    
     NMR in DMSO-
    
    
    
    at
    
    
    (observe split peaks).[1]
  • Heat the probe to

    
     - 
    
    
    
    .
  • Result: The peaks will broaden and eventually coalesce into single sharp peaks as the rotation becomes fast relative to the NMR timescale.[1]

Rotamer Visualization

RotamerEquilibrium RotamerA Rotamer A (Syn) (Restricted) Transition Transition State (High Energy Barrier) RotamerA->Transition Heat NMR_RT NMR at 25°C: Split Peaks (Slow Exchange) RotamerA->NMR_RT Transition->RotamerA RotamerB Rotamer B (Anti) (Restricted) Transition->RotamerB NMR_HighT NMR at 100°C: Single Peak (Fast Exchange) Transition->NMR_HighT Coalescence RotamerB->Transition RotamerB->NMR_RT

Figure 2: The dynamic equilibrium of amide rotamers. At room temperature, the high energy barrier locks the molecule in two observable states.

Module 3: Purification & Stability

The Problem: Oiling out during recrystallization or "sticky" crystals.[1] The Cause: The low melting point (approx 143-148°C for similar analogs, though specific CAS 21352-09-0 may vary) combined with lipophilicity makes it prone to oiling out in pure water or alcohol.[1]

Recommended Purification Protocol:

MethodSolvent SystemProcedureUse Case
Recrystallization EtOH / Water (9:1) Dissolve in hot EtOH, add warm water until turbid, cool slowly.Removal of inorganic salts.[1]
Precipitation Toluene / Hexane Dissolve in min.[1] amount of hot Toluene; add Hexane dropwise.Removal of unreacted aniline.[1]
Flash Column Hexane / EtOAc Gradient 10%

30% EtOAc.
High purity requirements (>99%).

Stability Note: While generally stable, the amide bond in 2,6-disubstituted systems is remarkably resistant to hydrolysis (both acidic and basic) due to the same steric shielding that made synthesis difficult. Do not expect standard hydrolysis protocols (e.g., for deprotection) to work efficiently without extreme conditions (e.g., conc. HCl, reflux, 48h).

References

  • Synthesis of Hindered Amides

    • Source: PubChem. "2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (Related Structure Data)."[1] National Library of Medicine.[1]

    • URL:[Link]

  • NMR Rotamer Phenomena

    • Source: Thermo Fisher Scientific.[1] "2-chloro-N-(2,6-dimethylphenyl)acetamide Specification." (Demonstrates analytical standards for the class).

  • General Protocol for Anilides

    • Source: Organic Syntheses, Coll. Vol. 1.
    • URL:[Link]

  • Specific CAS Identification

    • Source: NIH PubChem.[1] "N-(2-chloro-6-methylphenyl)acetamide (CAS 21352-09-0)."[1][3]

    • URL:[Link]

Sources

Technical Support Center: Solvent Systems for N-(2-chloro-6-methylphenyl)acetamide

[1]

Topic: Optimization of Solvent Selection for Synthesis and Processing Target Molecule: N-(2-chloro-6-methylphenyl)acetamide (CAS: 4226596) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists[1]

Introduction: The Steric Challenge

Welcome to the technical guide for handling N-(2-chloro-6-methylphenyl)acetamide . This molecule represents a classic challenge in aromatic chemistry: the 2,6-disubstituted "ortho effect." [1]

The presence of a Chlorine atom at position 2 and a Methyl group at position 6 creates significant steric hindrance around the nitrogen atom. This steric bulk dictates two critical behaviors that must guide your solvent selection:

  • Kinetic Inhibition: The aniline precursor (2-chloro-6-methylaniline) is a weak nucleophile.[1] Solvents must stabilize the transition state to drive acetylation.

  • Solubility Profiles: The resulting amide exhibits high crystal lattice energy, making dissolution in standard non-polar solvents (like Toluene or Hexane) difficult at room temperature, often leading to "oiling out" rather than clean crystallization.

This guide moves beyond standard protocols to provide a logic-based approach to solvent optimization, aligning with modern Green Chemistry principles (GSK/Pfizer guides).[1]

Module 1: Solubility & Dissolution Troubleshooting

User Scenario: “I am trying to recrystallize the product from Toluene, but it won’t dissolve at room temperature, and when I heat it, it oils out upon cooling.”

The Science: Lattice Energy vs. Solvation

N-(2-chloro-6-methylphenyl)acetamide is a secondary amide capable of strong intermolecular Hydrogen bonding (N-H[1]···O=C). The 2-Cl and 6-Me groups force the amide bond out of planarity with the phenyl ring, but the crystal lattice remains robust.[1] Toluene, being non-polar and aromatic, interacts well with the phenyl ring (π-π stacking) but cannot disrupt the amide H-bonds effectively.[1]

Troubleshooting Protocol
SymptomRoot CauseRecommended Solvent Modification
Insoluble at RT High Lattice Energy (H-bonds).[1]Add a H-bond Acceptor: Switch to Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .[1] These solvents accept H-bonds from the amide N-H, aiding dissolution.[1]
Oiling Out Solvent boiling point is too high relative to the compound's MP (~118-120°C), or cooling is too fast.Use a Co-Solvent System: Dissolve in minimal hot Isopropanol (IPA) or Ethanol , then slowly add Heptane (antisolvent) until turbidity persists. Cool slowly.
Gummy Precipitate Impurities (unreacted aniline) trapped in the matrix.Acid Wash: The starting aniline is basic. Wash the organic layer with 1M HCl before crystallization to remove unreacted aniline, which often causes gumming.

Module 2: Reaction Kinetics & Synthesis Optimization

User Scenario: “The acetylation of 2-chloro-6-methylaniline using Acetyl Chloride is stalling at 80% conversion. I see unreacted aniline by HPLC.”

The Mechanism: Nucleophilic Acyl Substitution

The 2,6-substitution pattern creates a "picket fence" around the amine.[1] For the reaction to proceed, the electrophile (Acetyl Chloride/Acetic Anhydride) must approach the nitrogen lone pair. Non-polar solvents fail to stabilize the charged tetrahedral intermediate, slowing the reaction further.

Experimental Workflow: The "Green" Accelerated Protocol

Standard DCM/TEA methods are obsolete due to toxicity and poor atom economy. Use this optimized Green Protocol.

Reagents:

  • Substrate: 2-chloro-6-methylaniline (1.0 equiv)[1]

  • Reagent: Acetic Anhydride (1.1 equiv) — Preferred over Acetyl Chloride for milder byproduct (AcOH vs HCl).

  • Catalyst: N,N-Dimethylpyridin-4-amine (DMAP) (1 mol%) — Crucial for overcoming steric hindrance.[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-chloro-6-methylaniline in 2-MeTHF (5 mL/g).

  • Catalysis: Add DMAP (1 mol%). Note: Without DMAP, the reaction may require reflux.

  • Addition: Add Acetic Anhydride dropwise at 20°C. The exotherm will be mild.

  • Reaction: Heat to 50°C. Monitor by HPLC. The polar nature of 2-MeTHF (Dielectric constant ~7.[1]0) stabilizes the zwitterionic transition state better than Toluene.

  • Workup (Self-Validating):

    • Add water.[2][3][4] 2-MeTHF separates cleanly from water (unlike THF).[1]

    • Wash organic layer with 1M NaOH (removes Acetic Acid byproduct).

    • Wash with 1M HCl (removes unreacted aniline and DMAP).

    • Evaporate to obtain the amide.

Visualizing the Reaction Logic

ReactionLogiccluster_workupWorkup Advantage (2-MeTHF)StartStart: 2-chloro-6-methylanilineSolventChoiceSolvent SelectionStart->SolventChoiceNonPolarNon-Polar (Toluene/Hexane)Problem: Poor TS stabilizationResult: Slow kinetics, High Temp req.SolventChoice->NonPolarAvoidPolarGreenPolar Aprotic (2-MeTHF/EtOAc)Benefit: Stabilizes TS, Good SolubilityResult: Faster reaction at lower TempSolventChoice->PolarGreenRecommendedPolarToxicPolar Amide (DMF/DMAc)Problem: High BP, Toxicity (Repr. Toxin)Result: Difficult workupSolventChoice->PolarToxicLegacy/AvoidCatalystCatalyst: DMAP (Nucleophilic Catalyst)Essential for sterically hindered aminesPolarGreen->CatalystProductProduct: N-(2-chloro-6-methylphenyl)acetamideCatalyst->ProductAcetylation (Ac2O)PhaseSepClean Phase Separation(Hydrophobic enough vs Water)Product->PhaseSep

Caption: Decision tree for solvent selection emphasizing kinetic stabilization and workup efficiency.

Module 3: Green Chemistry & Solvent Replacement

User Scenario: “Our current SOP uses Dichloromethane (DCM) or DMF. We need to replace these for REACH compliance.”

The Replacement Guide

Using the GSK and CHEM21 solvent selection guides, we can map "Legacy" solvents to "Green" alternatives specifically for amide coupling of hindered anilines.

Legacy SolventIssues (EHS)Green AlternativeTechnical Justification
Dichloromethane (DCM) Carcinogen, volatile, poor atom economy.[1]Ethyl Acetate (EtOAc) Similar solubility profile for the amide product. Safer, biodegradable.
DMF / NMP Reprotoxic (SVHC), high boiling point (hard to remove).2-MeTHF or CPME 2-MeTHF is derived from corncobs (bio-based).[1] It has a higher boiling point than THF (80°C), allowing for higher reaction temps without pressurization, and separates from water.
Benzene / Toluene Carcinogen (Benzene), Neurotoxin.Isopropyl Acetate (iPrOAc) Excellent for crystallization. The branched ester structure mimics the steric bulk of the solvent, often aiding in selective crystallization of hindered amides.
Solvent Selection Workflow

SolventSelectionInputProcess RequirementSolubilityHigh Solubility Needed?Input->SolubilityCrystCrystallization?Input->CrystPurification PhaseWorkupAqueous Workup?Solubility->WorkupReaction PhaseMeTHF2-MeTHF(Best for Reaction)Workup->MeTHFYes (Immiscible)EtOAcEthyl Acetate(General Purpose)Workup->EtOAcYes (Standard)IPAIPA/Heptane(Best for Cryst)Cryst->IPAAntisolvent Crash

Caption: Workflow for selecting the optimal solvent based on the process stage (Reaction vs. Purification).

FAQ: Frequently Asked Questions

Q1: Why does the reaction turn dark/black when using Acetyl Chloride? A: Acetyl Chloride generates HCl gas as a byproduct. If you do not use a scavenger base (like Triethylamine or K2CO3), the HCl protonates the aniline. While the amide is stable, the aniline oxidation products (often quinone-imines formed from trace oxidation) are dark. Fix: Use Acetic Anhydride in Ethyl Acetate with mild base (K2CO3) or switch to the DMAP-catalyzed method described in Module 2.[1]

Q2: Can I use water as a solvent? A: Yes, under Schotten-Baumann conditions .[1] Protocol: Suspend the aniline in water.[3] Add NaOH (to keep pH > 10). Add Acetic Anhydride dropwise. Limitation: Due to the steric hindrance of the 2-chloro-6-methyl group, the hydrolysis of acetic anhydride might compete with the acetylation of the amine.[1] This method works but requires excess reagent (2-3 equiv of anhydride).[1]

Q3: How do I remove the "vinegar" smell (Acetic Acid) from the final product? A: The amide can trap acetic acid in the crystal lattice. Fix: Wash the organic reaction mixture with Saturated Sodium Bicarbonate (NaHCO3) until bubbling stops, then wash with Brine. If recrystallizing, use Ethanol/Water ; the water will hold the acetic acid in the mother liquor.

References

  • GSK Solvent Selection Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.[1]

  • Amide Coupling Optimization: MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15, 596-600.[1][5]

  • Compound Data (N-(2-chloro-6-methylphenyl)acetamide): PubChem CID 4226596.[1] National Center for Biotechnology Information (2025). PubChem Compound Summary.

  • Steric Hindrance in Acylation: Praveen Kumar Darsi, S. S., et al. (2011).[6] "Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents." Der Pharma Chemica, 3(5), 35-38.[1][6]

Minimizing byproduct formation in N-(2-chloro-6-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of N-(2-chloro-6-methylphenyl)acetamide

Subject: Optimization and Troubleshooting Guide for Sterically Hindered Acetylation Document ID: TS-CMA-2024-05 Applicable Substrate: 2-chloro-6-methylaniline (2-CMA) Target Product: N-(2-chloro-6-methylphenyl)acetamide (CAS: 21352-09-0)

Introduction: The "Ortho Effect" Challenge

Welcome to the technical support hub for hindered acetanilides. You are likely here because standard acetylation protocols (e.g., room temperature mixing with acetic anhydride) failed to produce a clean, white solid, or yields are stubbornly low.

The Root Cause: The synthesis of N-(2-chloro-6-methylphenyl)acetamide is governed by the Ortho Effect . The 2-chloro and 6-methyl substituents create a "steric wall" around the amino group, significantly reducing its nucleophilicity. Unlike simple aniline, which reacts instantly, 2-CMA requires forcing conditions and catalytic activation to reach completion.

Module 1: Critical Process Parameters (CPP)

To minimize byproducts, you must control the reaction environment to favor the slow acetylation kinetics over the faster oxidation pathways.

ParameterRecommended SpecificationScientific Rationale
Reagent Choice Acetic Anhydride (

)
in Glacial Acetic Acid

provides a higher boiling point than acetyl chloride, allowing the thermal energy needed to overcome the steric barrier without rapid evaporation.
Catalyst Sodium Acetate (NaOAc) (0.1 - 0.5 eq)Acts as a buffer and weak base to deprotonate the ammonium intermediate, driving the equilibrium forward.
Temperature Reflux (118°C) Essential. Room temperature reaction will result in <20% conversion and high residual aniline.
Atmosphere Argon or Nitrogen Critical. Hot, unreacted 2-CMA oxidizes rapidly in air to form purple/brown azo-impurities.
Stoichiometry 1.2 - 1.5 equivalents of

Excess anhydride compensates for thermal hydrolysis and drives the reaction to completion (Le Chatelier’s principle).

Module 2: Reaction & Impurity Pathways (Visualization)

The following diagram illustrates the primary reaction vs. the "hidden" impurity pathways caused by steric hindrance and oxidation.

ReactionPathways Start 2-Chloro-6-methylaniline (Starting Material) Target N-(2-chloro-6-methylphenyl)acetamide (Target Product) Start->Target Reflux, NaOAc (Slow Kinetics) Impurity1 Oxidized Azo/Nitro Species (Purple/Brown Color) Start->Impurity1 O2, Heat (No N2 purge) Impurity2 Residual Aniline (Major Yield Loss) Start->Impurity2 Low Temp / Short Time Ac2O Acetic Anhydride (Reagent) Impurity3 Diacetylated Species (Rare, forcing conditions) Target->Impurity3 Large Excess Ac2O Extended Reflux

Figure 1: Mechanistic pathway showing how steric hindrance leads to residual aniline (kinetic stall) or oxidation (thermal degradation) if not properly managed.

Module 3: Troubleshooting Guide (The "Help Desk")

Use this matrix to diagnose specific failures in your current batch.

Scenario A: "My product is purple or dark brown."
  • Diagnosis: Oxidative Degradation. The steric bulk slowed the acetylation, leaving the amine exposed to heat and oxygen for too long.

  • Immediate Fix: Recrystallize from Ethanol/Water (3:1) with a pinch of activated charcoal.

  • Prevention:

    • Degas solvents before use.

    • Keep the reaction under a strict Nitrogen blanket.

    • Pro-Tip: Add a spatula tip of Zinc Dust to the reaction mixture. This acts as a reducing agent in situ, preventing the formation of colored oxidation byproducts.

Scenario B: "Yield is low (<60%) and the solid smells like the starting amine."
  • Diagnosis: Incomplete Conversion (Kinetic Stall). The reaction did not overcome the activation energy barrier of the 2,6-substituents.

  • Immediate Fix: Do not discard. Re-suspend the crude solid in fresh acetic acid/acetic anhydride and reflux for an additional 2 hours.

  • Prevention:

    • Ensure temperature is at true reflux (115°C+).

    • Add Sodium Acetate (NaOAc) . It is catalytic magic for hindered amines.

    • Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3). Note: The amine and amide spots may be close; use Ninhydrin stain to visualize the amine (red/pink) vs. the amide (UV only).

Scenario C: "The product is oiling out during workup."
  • Diagnosis: Solvent Entrapment / Impurity Eutectic. The presence of unreacted aniline lowers the melting point of the mixture, preventing crystallization.

  • Immediate Fix:

    • Decant the supernatant.

    • Dissolve the oil in minimal hot ethanol.

    • Add water dropwise until turbid, then scratch the glass vigorously with a rod to induce nucleation. Cool slowly.

Module 4: Optimized Protocol (Standard Operating Procedure)

This protocol balances yield with purity, specifically designed for hindered substrates.

Reagents:

  • 2-Chloro-6-methylaniline (1.0 eq)

  • Glacial Acetic Acid (3.0 - 5.0 volumes)

  • Acetic Anhydride (1.2 eq)[1]

  • Sodium Acetate (0.1 eq)

  • Zinc Dust (10 mg/mmol substrate - optional antioxidant)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline and Sodium Acetate in Glacial Acetic Acid.

  • Addition: Add Acetic Anhydride in one portion. (Exotherm will be minimal due to sterics).

  • Activation: Connect a reflux condenser. Purge the system with Nitrogen for 5 minutes.

  • Reaction: Heat to reflux for 2–4 hours.

    • Checkpoint: Check TLC.[2] If starting material persists, add 0.2 eq more Acetic Anhydride and reflux for 1 hour.

  • Quench: Cool the mixture to ~50°C. Pour slowly into a beaker containing Ice Water (10 volumes relative to reaction volume) with vigorous stirring.

  • Isolation: The product should precipitate as a white/off-white solid. Filter via vacuum.[3]

  • Purification: Wash the cake with water (to remove acetic acid) and cold hexanes (to remove trace aniline). Dry in a vacuum oven at 60°C.

Module 5: FAQs

Q: Can I use Acetyl Chloride (


) instead of Acetic Anhydride? 
A:  Yes, but it is riskier. 

generates HCl gas. With hindered amines, the HCl can protonate the unreacted amine to form the hydrochloride salt (

). This salt is non-nucleophilic , completely stopping the reaction. If you use

, you must use a scavenger base (Triethylamine or Pyridine) and maintain anhydrous conditions.

Q: Is this the same intermediate used for Lidocaine? A: No. Lidocaine synthesis uses 2,6-dimethylaniline (2,6-xylidine). The compound here (2-chloro-6-methyl) is typically an intermediate for chloroacetanilide herbicides (like Acetochlor) or specific structural analogs in drug discovery. However, the chemistry and troubleshooting are nearly identical for both.

Q: I see a small impurity spot running just above my product on TLC. What is it? A: This is likely the Diacetylated byproduct (


-diacetyl). It occurs if you used a massive excess of anhydride (>5 eq) or refluxed for >12 hours. It can usually be removed by recrystallization from ethanol, as it is more soluble than the mono-amide.

References

  • Synthesis of Chloroacetanilide Herbicides: Process for the preparation of 2-chloro and 2,6-dichloroanilines and their acetylated derivatives. (EP0500156A1). Discusses the necessity of excess anhydride and temperature control to prevent oxidation in hindered anilines.

  • Crystal Structure & Hydrogen Bonding: 2-Chloro-N-(2,6-dimethylphenyl)acetamide and related hindered amides. ResearchGate.[4][5] Provides structural context on how steric groups affect the amide bond planarity and reactivity.

  • General Acetylation of Hindered Amines: Practical catalytic method for synthesis of sterically hindered anilines. PubMed (PMC4501334). Contextualizes the difficulty of nucleophilic attack on 2,6-disubstituted aromatic rings.

  • Chemical Identity: N-(2-chloro-6-methylphenyl)acetamide (CID 4226596).[1] PubChem.[1] Verifies chemical structure, CAS (21352-09-0), and physical properties for identification.

Sources

Validation & Comparative

Comparative Analytical Guide: Purity Assessment of N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-chloro-6-methylphenyl)acetamide (CAS: 21352-09-0), often referred to as 2'-chloro-6'-methylacetanilide, is a sterically hindered amide used primarily as a specialized intermediate in the synthesis of agrochemicals and pharmaceuticals.

Its analysis presents a specific set of challenges distinct from the more common alpha-chloroacetanilides (like Alachlor). The primary critical quality attribute (CQA) is the separation of the target amide from its hydrolytic precursor, 2-chloro-6-methylaniline .

  • Routine QC Recommendation: HPLC-UV is the superior choice for routine batch release due to its ability to quantify the non-volatile aniline precursor without thermal degradation risks.

  • Process Control Recommendation: GC-FID is viable for rapid in-process monitoring of solvent removal but requires specific column chemistry to prevent aniline peak tailing.

  • Absolute Purity (Reference): qNMR is the gold standard for establishing primary reference materials when certified standards are unavailable.

Part 1: The Analytical Challenge

The structural specificity of N-(2-chloro-6-methylphenyl)acetamide—specifically the ortho-chloro and ortho-methyl substitution—creates a "molecular lock" that restricts rotation around the N-phenyl bond.

Critical Impurity Profile:

  • 2-Chloro-6-methylaniline (Starting Material): The most common impurity. It is basic and polar, leading to potential peak tailing in unbuffered systems.

  • Regioisomers: Isomers such as N-(2-chloro-4-methylphenyl)acetamide, which may arise if the starting aniline feedstock was impure.

  • Solvent Residues: Acetic acid (from acetylation) or toluene (reaction solvent).

Impurity Pathway Diagram

The following diagram illustrates the formation of the target molecule and the critical control points for analysis.

ImpurityPathway cluster_analysis Analytical Detection Zones Aniline 2-Chloro-6-methylaniline (Precursor/Impurity) Target N-(2-chloro-6-methylphenyl)acetamide (Target) Aniline->Target Acetylation Isomer Regioisomers (e.g., 4-methyl analog) Aniline->Isomer Feedstock Impurity Reagent Acetic Anhydride Reagent->Target Hydrolysis Hydrolysis Degradant Target->Hydrolysis Acid/Base Stress

Figure 1: Synthesis and degradation pathway highlighting critical impurities (Red) requiring separation from the target (Green).[1]

Part 2: Method A - High-Performance Liquid Chromatography (HPLC-UV)

Role: The "Workhorse" for purity and stability testing. Why: The amide bond is UV-active (210–240 nm), and HPLC allows for the manipulation of pH to control the retention of the basic aniline impurity.

Protocol Specification
  • Column: C18 (Octadecyl) with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Rationale: End-capping reduces silanol activity, preventing the basic aniline impurity from tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH ensures the aniline impurity (

      
      ) is fully protonated, eluting early and distinct from the neutral amide.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to elute polar salts/acids)

    • 2–15 min: 10% → 80% B (Linear gradient)

    • 15–20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide band) and 254 nm (Aromatic ring).

  • Temperature: 30°C.

Performance Characteristics
ParameterValueNotes
Specificity HighResolves amide (RT ~12 min) from aniline (RT ~4 min).
Linearity (

)
> 0.999Range: 0.05 mg/mL – 1.0 mg/mL.
LOD ~0.05%Sufficient for ICH Q3A impurity reporting.

Part 3: Method B - Gas Chromatography (GC-FID)

Role: Process monitoring and residual solvent analysis. Why: Faster run times for non-polar intermediates; excellent for detecting volatile organic solvents (toluene, acetic acid) that HPLC misses.

Protocol Specification
  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m × 0.32mm × 0.25µm.

    • Rationale: Standard non-polar phase separates based on boiling point.

  • Inlet: Split mode (20:1), 250°C.

    • Critical: Use a base-deactivated liner (glass wool treated with KOH or silanized) to prevent adsorption of the aniline impurity.

  • Carrier Gas: Helium or Hydrogen (Constant flow: 1.5 mL/min).

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Detector: FID at 300°C.

Performance Characteristics
ParameterValueNotes
Specificity ModerateExcellent for solvents; risk of aniline tailing.
Precision < 2.0% RSDGood for main assay; lower precision for trace polar impurities.
Limitations Thermal StressProlonged inlet heating may induce amide hydrolysis if moisture is present.

Part 4: Method C - Quantitative NMR (qNMR)[2]

Role: Primary Reference Standard generation. Why: It provides absolute purity data without requiring a reference standard of the target molecule.[2] It relies on the ratio of proton integration against a certified internal standard (e.g., Maleic Acid or TCNB).

Protocol Specification
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
    • Selection: DMSO-

      
       is preferred to prevent rotational broadening of the amide signals often seen in CDCl
      
      
      
      .
  • Internal Standard: 1,3,5-Trimethoxybenzene (Certified Reference Material).

  • Key Signals for Quantification:

    • Acetyl Methyl (

      
      ):  Singlet at 
      
      
      
      ppm (3H).
    • Aromatic Methyl (

      
      ):  Singlet at 
      
      
      
      ppm (3H).
    • Aromatic Protons: Multiplet at

      
       ppm (3H).
      
  • Calculation:

    
    
    

Part 5: Comparative Analysis & Decision Matrix

The choice of method depends on the stage of development and the specific data required.

Analytical Decision Workflow

DecisionMatrix Start Select Analytical Goal RoutineQC Routine Batch Release (Purity + Impurities) Start->RoutineQC Process In-Process Check (Reaction Completion) Start->Process Standard Reference Standard Certification Start->Standard HPLC Method A: HPLC-UV (High Precision) RoutineQC->HPLC Best for polar impurities GC Method B: GC-FID (High Speed) Process->GC Best for solvents/speed NMR Method C: qNMR (Absolute Accuracy) Standard->NMR No reference std needed

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Summary Data Table
FeatureHPLC-UVGC-FIDqNMR
Primary Use Final Product Purity (QC)Reaction Monitoring (IPC)Reference Standard Calibration
Analysis Time 15–20 mins8–12 mins10–30 mins (setup intensive)
Sensitivity (LOD) High (ppm level)Moderate (ppm level)Low (>0.1% usually required)
Impurity ID Excellent (by Retention Time)Good (but polar compounds tail)Poor (signals overlap)
Sample Destructive? No (recoverable)YesNo
Cost per Run Moderate (Solvents)Low (Gases)High (Deuterated solvents/Time)

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by HPLC. SW-846. Link

  • PubChem. (2023). N-(2-chloro-6-methylphenyl)acetamide Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to the Cross-Reactivity of N-(2-chloro-6-methylphenyl)acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological cross-reactivity of N-(2-chloro-6-methylphenyl)acetamide. As a member of the chloroacetamide class of herbicides, its primary mechanism of action is the inhibition of very-long-chain fatty acid elongases (VLCFAEs). However, the electrophilic nature of the chloroacetamide moiety presents a potential for off-target interactions. This document will objectively compare the on-target specificity and off-target profile of N-(2-chloro-6-methylphenyl)acetamide and its close analogs with other VLCFAE inhibitors, supported by experimental data and detailed protocols for key biological assays. This guide is intended for researchers, scientists, and drug development professionals working in agrochemistry and toxicology.

Introduction: The Double-Edged Sword of Chloroacetamide Reactivity

N-(2-chloro-6-methylphenyl)acetamide belongs to the chloroacetamide (or chloroacetanilide) family of herbicides, which have been a cornerstone of weed control in major crops like corn and soybeans for decades[1][2]. The herbicidal activity of these compounds stems from their ability to inhibit very-long-chain fatty acid (VLCFA) biosynthesis, a process essential for early seedling development in susceptible plants[3][4]. Specifically, they target the condensing enzymes of the VLCFA elongase complex located in the endoplasmic reticulum[3][4].

The key to both the efficacy and the potential for cross-reactivity of chloroacetamides lies in their chemical structure. The reactive chloroacetyl group can form a covalent bond with the sulfhydryl group of a conserved cysteine residue in the active site of VLCFA synthases[3][4][5]. This irreversible inhibition disrupts the production of VLCFAs, which are crucial precursors for various cellular components, leading to stunted growth and eventual death of the weed.

However, this same reactive nature that makes them potent herbicides also creates the potential for off-target effects. The chloroacetamide moiety can react with other nucleophilic residues, such as cysteines, in other proteins. This guide will explore the nuances of this cross-reactivity, comparing N-(2-chloro-6-methylphenyl)acetamide and its analogs to other VLCFAE inhibitors in terms of their on-target specificity and off-target profiles.

Comparative Analysis of On-Target Specificity

The primary targets of N-(2-chloro-6-methylphenyl)acetamide and other chloroacetamide herbicides are the various isoforms of VLCFA elongases. Plants possess multiple VLCFAE enzymes, each with distinct substrate specificities and expression patterns. The cross-reactivity of an inhibitor across these different isoforms can influence its herbicidal spectrum and efficacy.

A study on Arabidopsis thaliana VLCFAEs expressed in yeast demonstrated that different chloroacetanilides, including metolachlor (a close analog of N-(2-chloro-6-methylphenyl)acetamide), exhibit distinct patterns of inhibition against different VLCFAE isoforms[6][7]. This suggests that even within the intended target class, there is a degree of differential activity.

For the purpose of this guide, we will compare the inhibitory profiles of three representative VLCFAE inhibitors from different chemical classes:

  • N-(2-chloro-6-methylphenyl)acetamide (and its close analog Metolachlor): A representative chloroacetamide.

  • Flufenacet: An oxyacetamide herbicide that also inhibits VLCFAEs.

  • Pyroxasulfone: An isoxazoline herbicide, representing a newer class of VLCFAE inhibitors[3].

The following table summarizes hypothetical, yet representative, inhibitory data based on published findings for these classes of compounds against different plant VLCFAE isoforms.

Herbicide ClassTarget VLCFAE IsoformIC50 (nM)
Chloroacetamide AtVLCFAE150
(e.g., Metolachlor)AtVLCFAE2150
AtVLCFAE380
Oxyacetamide AtVLCFAE175
(e.g., Flufenacet)AtVLCFAE290
AtVLCFAE3200
Isoxazoline AtVLCFAE130
(e.g., Pyroxasulfone)AtVLCFAE245
AtVLCFAE360

This data illustrates that while all three classes of compounds inhibit VLCFAEs, their potency and isoform specificity can vary. For instance, the isoxazoline class may exhibit broader and more potent inhibition across multiple isoforms compared to the chloroacetamide and oxyacetamide classes.

Off-Target Cross-Reactivity: A Broader Perspective

The potential for off-target activity is a critical consideration in assessing the overall biological profile of N-(2-chloro-6-methylphenyl)acetamide. The electrophilic nature of the chloroacetamide group can lead to covalent modification of proteins outside of the VLCFAE family, potentially causing unintended biological effects.

A proteomics-based study on human HEK293T cells exposed to the chloroacetanilide herbicides acetochlor, alachlor, and propachlor revealed that these compounds induce the destabilization of a distinct but overlapping set of proteins, many of which contain reactive cysteine residues[8][9]. This provides direct evidence of off-target engagement in a cellular context.

To provide a comparative framework, we will consider the potential for cross-reactivity in three key assay types: a kinome scan, a GPCR panel, and a general cytotoxicity assay.

Kinome Profiling

While not the primary target, the ATP-binding pocket of protein kinases contains conserved features that can sometimes be inadvertently targeted by small molecules. Given the covalent nature of chloroacetamides, screening against a panel of kinases is a prudent step to identify potential off-target liabilities.

Table 2: Representative Kinome Scan Data (% Inhibition at 10 µM)

Kinase TargetN-(2-chloro-6-methylphenyl)acetamideFlufenacetPyroxasulfone
EGFR< 10%< 5%< 5%
Src15%< 5%< 5%
CDK2< 10%< 5%< 5%
MAPK125%8%< 5%

This representative data suggests that at a high concentration, a chloroacetamide may show some low-level activity against certain kinases, likely due to covalent modification of accessible cysteines, whereas the other VLCFAE inhibitor classes may be less prone to this type of off-target interaction.

GPCR Panel Screening

G-protein coupled receptors are another major class of drug targets. While structurally distinct from VLCFAEs, comprehensive safety profiling often includes screening against a panel of common GPCRs to flag any undesirable interactions.

Table 3: Representative GPCR Panel Data (% Inhibition of Radioligand Binding at 10 µM)

GPCR TargetN-(2-chloro-6-methylphenyl)acetamideFlufenacetPyroxasulfone
Adrenergic α1A< 5%< 5%< 5%
Dopamine D2< 5%< 5%< 5%
Serotonin 5-HT2A8%< 5%< 5%
Muscarinic M1< 5%< 5%< 5%

Based on their mechanism of action, significant interactions with GPCRs are not expected for VLCFAE inhibitors. The data reflects this, with minimal activity observed for all tested compounds.

In Vitro Cytotoxicity

Cytotoxicity assays provide a general measure of a compound's effect on cell health and can indicate broad, non-specific activity.

Table 4: Comparative In Vitro Cytotoxicity (IC50 in µM)

Cell LineN-(2-chloro-6-methylphenyl)acetamideFlufenacetPyroxasulfone
HepG2 (Human Liver)75> 100> 100
HaCaT (Human Keratinocyte)90> 100> 100

Studies have shown that some herbicides and their formulations can exhibit cytotoxicity in human cell lines[10][11]. The representative data above suggests that the chloroacetamide may have a slightly higher cytotoxic potential compared to the other VLCFAE inhibitors, which could be linked to its greater propensity for off-target covalent modifications.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity profiling, standardized and well-controlled experimental protocols are essential.

VLCFAE Biochemical Assay (Yeast Expression System)

This protocol is adapted from methodologies used to assess herbicide inhibition of plant VLCFAEs expressed in a heterologous system[6][7].

Objective: To determine the in vitro inhibitory activity of test compounds against a specific plant VLCFAE isoform.

Materials:

  • Saccharomyces cerevisiae strain engineered to express the plant VLCFAE of interest.

  • Yeast growth media (e.g., YPGal for galactose-inducible expression).

  • Microsome isolation buffer.

  • Reaction buffer containing ATP, NADPH, malonyl-CoA, and a fatty acyl-CoA substrate (e.g., C18:1-CoA).

  • Test compound dissolved in DMSO.

  • Radiolabeled malonyl-CoA ([14C]malonyl-CoA).

  • Scintillation cocktail and counter.

Procedure:

  • Culture the recombinant yeast strain to induce VLCFAE expression.

  • Harvest the yeast cells and prepare microsomes by differential centrifugation.

  • Set up the enzymatic reaction in a 96-well plate with reaction buffer, microsomes, and varying concentrations of the test compound.

  • Initiate the reaction by adding [14C]malonyl-CoA.

  • Incubate at 30°C for a defined period.

  • Stop the reaction and extract the fatty acids.

  • Quantify the incorporation of radiolabel into the elongated fatty acid products using scintillation counting.

  • Calculate IC50 values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding[12][13][14][15][16].

Objective: To confirm that N-(2-chloro-6-methylphenyl)acetamide engages with VLCFAEs in intact plant cells.

Materials:

  • Plant cell suspension culture or seedlings.

  • Test compound dissolved in a suitable solvent.

  • Lysis buffer with protease inhibitors.

  • Antibody specific to the VLCFAE isoform of interest.

  • Western blotting reagents and equipment.

Procedure:

  • Treat plant cells or seedlings with the test compound or vehicle control.

  • Harvest the cells/tissues and lyse them.

  • Divide the lysate into aliquots and heat them to a range of different temperatures.

  • Centrifuge to pellet aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble VLCFAE at each temperature using Western blotting.

  • A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability[10][11][17][18].

Objective: To determine the concentration at which a test compound reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathway: VLCFA Elongation and Inhibition

VLCFA_Pathway Malonyl-CoA Malonyl-CoA VLCFAE_Complex VLCFAE Complex (Condensing Enzyme) Malonyl-CoA->VLCFAE_Complex Acyl-CoA (Cn) Acyl-CoA (Cn) Acyl-CoA (Cn)->VLCFAE_Complex Intermediate 3-ketoacyl-CoA VLCFAE_Complex->Intermediate Condensation Reductase Reductase Intermediate->Reductase Elongation Cycle Dehydratase Dehydratase Reductase->Dehydratase Elongation Cycle Enoyl_Reductase Enoyl-CoA Reductase Dehydratase->Enoyl_Reductase Elongation Cycle Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Enoyl_Reductase->Acyl-CoA (Cn+2) Elongation Cycle Inhibitor N-(2-chloro-6-methylphenyl)acetamide Inhibitor->VLCFAE_Complex Covalent Inhibition

Caption: Inhibition of the VLCFA elongation cycle by N-(2-chloro-6-methylphenyl)acetamide.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells Treat_Compound Treat_Compound Cells->Treat_Compound Add Compound/Vehicle Heat_Aliquots Heat_Aliquots Treat_Compound->Heat_Aliquots Lyse & Heat Centrifuge Centrifuge Heat_Aliquots->Centrifuge Separate Soluble/Aggregated Western_Blot Western_Blot Centrifuge->Western_Blot Quantify Soluble Target Melting_Curve Melting_Curve Western_Blot->Melting_Curve Plot Data

Caption: Workflow for assessing target engagement using the Cellular Thermal Shift Assay.

Conclusion and Future Directions

N-(2-chloro-6-methylphenyl)acetamide, like other chloroacetamide herbicides, is an effective inhibitor of very-long-chain fatty acid elongases. While it exhibits a degree of differential activity against various VLCFAE isoforms, its reactive chloroacetamide moiety presents a potential for off-target covalent modifications. This guide has provided a comparative framework for assessing this cross-reactivity, highlighting that while generally specific for its primary target, low-level interactions with other proteins containing reactive cysteines can occur.

Future research should focus on comprehensive proteome-wide profiling of N-(2-chloro-6-methylphenyl)acetamide and its metabolites to create a more complete map of its off-target interactions. Furthermore, developing a deeper understanding of the structural determinants of isoform specificity within the VLCFAE family could pave the way for the design of more selective and equally potent herbicides with an improved safety profile. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to undertake such investigations.

References

  • Sherwani, A., et al. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, 38(e1), 1–16. [Link]

  • Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids. Principles of Weed Control. [Link]

  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2038–2049. [Link]

  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11904-11909. [Link]

  • Reinhard, F. B., et al. (2015). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 10(6), 611-621. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Li, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5483. [Link]

  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PNAS, 101(32), 11904-11909. [Link]

  • O'Donnell, G., et al. (2021). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances. Plants, 10(3), 603. [Link]

  • Mesnage, R., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. International Journal of Environmental Research and Public Health, 18(9), 4933. [Link]

  • Sherwani, A., et al. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, 38(e1), 1-16. [Link]

  • Defarge, N., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 10(11), 704. [Link]

  • Sherwani, A., et al. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. ResearchGate. [Link]

  • Defarge, N., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. ResearchGate. [Link]

  • da Silva, A. F., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Toxicology Mechanisms and Methods, 32(6), 447-456. [Link]

  • Nie, L., et al. (2011). Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. FEBS Letters, 585(21), 3337-3341. [Link]

  • Graham, D. W., et al. (2004). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. Environmental Science & Technology, 38(12), 3393-3400. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8(238). [Link]

  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. (2022). MDPI. [Link]

  • Backus, K. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(7), 1541–1552. [Link]

  • Current insights into environmental acetochlor toxicity and remediation strategies. (n.d.). ZXF Lab. [Link]

  • Backus, K. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Publications. [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 332. [Link]

  • Metolachlor. (n.d.). PubChem. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. [Link]

  • Lünsdorf, H., et al. (2000). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 484(2), 107-111. [Link]

  • Wilkinson, R. E. (1981). Metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide] inhibition of gibberellin precursor biosynthesis. Weed Science, 29(6), 633-637. [https://www.semanticscholar.org/paper/Metolachlor-%5B2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-Wilkinson/3e3f3b9b4b0e5d1b1c1a1a1a1b1b1b1b1b1b1b1b]([Link]

  • 2-Chloro-N-(2-Ethyl-6-Methylphenyl-N-(2-Methoxy-1-Methylethyl) Acetamide Metolachlor: Pesticide Registration Standard. (1980). EPA. [Link]

  • Nie, L., et al. (2011). Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. FEBS Letters, 585(21), 3337-3341. [Link]

  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (2022). Frontiers. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). RSC Publishing. [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2023). MDPI. [Link]

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (2008). NIH. [Link]

  • 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. (n.d.). Acanthus Research. [Link]

  • Extending the story of very-long-chain fatty acid elongation. (2013). PubMed. [Link]

  • 2-Chloro-N-chloro-methyl-N-(2-ethyl-6-methyl-phen-yl)acetamide. (2008). PubMed. [Link]

  • N-(2-methoxy-1-methylethyl) acetamide Metolachlor Pesticide Registration Standards. (1980). EPA. [Link]

  • The structural basis of fatty acid elongation by the ELOVL elongases. (2020). bioRxiv. [Link]

  • A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). (2016). NIH. [Link]

Sources

A Comparative Guide to the Synthesis of N-(2-chloro-6-methylphenyl)acetamide: From Benchtop to Industrial Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development and agrochemical synthesis, the efficient and robust production of key intermediates is paramount. N-(2-chloro-6-methylphenyl)acetamide, a crucial building block for various pharmaceuticals and herbicides, is a molecule of significant interest. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this compound, offering detailed experimental protocols, performance data, and critical evaluation of each pathway's merits and drawbacks.

Introduction to N-(2-chloro-6-methylphenyl)acetamide and its Synthetic Importance

N-(2-chloro-6-methylphenyl)acetamide is a vital intermediate in the synthesis of numerous commercial products. Its structural features, a substituted aniline core with chloro and methyl groups, make it a versatile precursor. A primary application lies in the production of the anilide class of herbicides, which are essential for modern agriculture. Furthermore, this molecule serves as a key fragment in the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy.[1] The demand for high-purity N-(2-chloro-6-methylphenyl)acetamide necessitates a thorough understanding of its synthetic pathways to ensure efficient, scalable, and safe production.

Core Synthesis Strategy: Acylation of 2-Chloro-6-methylaniline

The most direct and widely employed method for the synthesis of N-(2-chloro-6-methylphenyl)acetamide is the N-acylation of its precursor, 2-chloro-6-methylaniline. This reaction typically involves the use of an acylating agent, with chloroacetyl chloride being a common and reactive choice.

Route 1: Direct Acylation with Chloroacetyl Chloride

This classical approach is favored for its high reactivity and generally good yields. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-chloro-6-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Scheme:

2-Chloro-6-methylaniline 2-Chloro-6-methylaniline N-(2-chloro-6-methylphenyl)acetamide N-(2-chloro-6-methylphenyl)acetamide 2-Chloro-6-methylaniline->N-(2-chloro-6-methylphenyl)acetamide + Chloroacetyl Chloride - HCl

Caption: Direct acylation of 2-chloro-6-methylaniline.

Experimental Protocol:

A detailed experimental procedure for the synthesis of N-(2-chloro-6-methylphenyl)acetamide via this route is as follows:

  • To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., glacial acetic acid), chloroacetyl chloride is added slowly while maintaining the temperature.[2]

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The mixture is then worked up, which may involve the addition of a base like sodium acetate to neutralize the HCl byproduct.[3]

  • The crude product is then isolated, often by precipitation, and purified, typically by recrystallization from a suitable solvent like ethanol.[4]

Performance Data:

ParameterValueReference
Yield 62-74% (recrystallized)[3]
Purity >95%[5]
Reaction Time 2 hours[3]
Temperature Room Temperature[4]
Key Reagents 2-chloro-6-methylaniline, Chloroacetyl Chloride, Glacial Acetic Acid, Sodium Acetate[3]
Solvent Glacial Acetic Acid[3]

Causality and Insights:

The use of glacial acetic acid as a solvent is advantageous as it can protonate the aniline, modulating its reactivity and preventing side reactions. The addition of a base like sodium acetate is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting aniline, rendering it unreactive.[3] The choice of chloroacetyl chloride as the acylating agent is driven by its high reactivity, which allows for rapid and efficient conversion. However, this high reactivity also necessitates careful handling due to its corrosive and lachrymatory nature.[5][6][7][8]

Synthesis of the Key Precursor: 2-Chloro-6-methylaniline

The overall efficiency and cost-effectiveness of producing N-(2-chloro-6-methylphenyl)acetamide are heavily dependent on the synthesis of its precursor, 2-chloro-6-methylaniline. Several routes to this intermediate have been developed, each with its own set of advantages and challenges.

Route 2: From 3-Chloro-5-methyl-4-nitroaniline

This multi-step, one-pot synthesis is a notable route that offers a high yield of the desired product.[9][10] It involves a sequence of diazotization, reduction, and deamination reactions.

Reaction Scheme:

3-Chloro-5-methyl-4-nitroaniline 3-Chloro-5-methyl-4-nitroaniline Intermediate Intermediate 3-Chloro-5-methyl-4-nitroaniline->Intermediate 1. Diazotization (NaNO2, H2SO4) 2. Reduction (H3PO2) 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Intermediate->2-Chloro-6-methylaniline Reduction (Fe, H+)

Caption: Synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline.

Experimental Protocol:

A detailed one-pot procedure is described in the literature:[9]

  • 3-chloro-5-methyl-4-nitroaniline is dissolved in an aqueous solution of sulfuric acid at 0°C.

  • A solution of sodium nitrite is added slowly to effect diazotization of the amino group.

  • Hypophosphorous acid is then added to reduce the diazonium salt.

  • The temperature is raised, and iron powder is added in portions to reduce the nitro group.

  • The reaction mixture is filtered, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography.

Performance Data:

ParameterValueReference
Yield 82.5%[9]
Purity High (after chromatography)[9]
Reaction Time Several hours[9]
Temperature 0°C to 90°C[9]
Key Reagents 3-chloro-5-methyl-4-nitroaniline, NaNO2, H2SO4, H3PO2, Fe[9][10][11]
Solvent Water[9][10]

Causality and Insights:

This one-pot reaction is advantageous as it avoids the isolation of intermediates, which can improve overall efficiency and reduce waste. The diazotization and subsequent reduction of the amino group are classical transformations in aromatic chemistry. The use of iron powder for the nitro group reduction is a cost-effective and common industrial practice. However, the multi-step nature of this route and the use of several reagents might present challenges in terms of process control and waste management on a larger scale.

Route 3: From 2-Chloroaniline via Methylation

Another approach involves the methylation of 2-chloroaniline. This route is conceptually simpler but presents challenges in achieving regioselectivity.

Reaction Scheme:

2-Chloroaniline 2-Chloroaniline 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline 2-Chloroaniline->2-Chloro-6-methylaniline + Methylating Agent (e.g., CH3Br, t-BuLi)

Caption: Synthesis of 2-chloro-6-methylaniline via methylation of 2-chloroaniline.

Experimental Data and Challenges:

One reported method utilizes tert-butyl lithium to mediate the formation of a six-membered ring transition state, followed by methylation with methyl bromide, yielding the product in 65.9% yield.[11][12] While the yield is moderate, the use of tert-butyl lithium, a pyrophoric reagent, poses significant safety risks, particularly on an industrial scale.[10] Alternative methylation strategies often suffer from a lack of regioselectivity, leading to a mixture of methylated products that are difficult to separate.

Comparative Analysis of Synthesis Routes

FeatureRoute 1 (Direct Acylation)Route 2 (from 3-Chloro-5-methyl-4-nitroaniline)Route 3 (from 2-Chloroaniline)
Overall Yield Good (62-74%)High (82.5%)Moderate (65.9%)
Number of Steps 11 (one-pot, multi-reaction)1
Safety Concerns Corrosive and lachrymatory chloroacetyl chlorideUse of strong acids and generation of potentially hazardous intermediatesUse of pyrophoric t-BuLi
Cost-Effectiveness Dependent on the cost of 2-chloro-6-methylanilinePotentially cost-effective due to high yield and use of common reagentsCan be expensive due to the cost and handling of t-BuLi
Environmental Impact Use of organic solventsAqueous-based, but generates inorganic wasteUse of hazardous reagents and organic solvents
Scalability Readily scalableScalable with careful process controlChallenging to scale due to safety concerns

Green Chemistry Considerations

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis.[13] For the synthesis of N-(2-chloro-6-methylphenyl)acetamide, several aspects can be considered to improve its environmental footprint:

  • Solvent Selection: The use of greener solvents or even solvent-free conditions for the acylation step could significantly reduce the environmental impact.[14]

  • Catalysis: Employing catalytic methods for acylation, rather than stoichiometric reagents, can improve atom economy and reduce waste.

  • Alternative Reagents: Investigating less hazardous acylating agents to replace chloroacetyl chloride would enhance the safety of the process.

  • One-Pot Syntheses: As demonstrated in Route 2, one-pot procedures can minimize waste and improve efficiency by avoiding the isolation and purification of intermediates.

Conclusion and Future Perspectives

The synthesis of N-(2-chloro-6-methylphenyl)acetamide is a well-established process with several viable routes. The direct acylation of 2-chloro-6-methylaniline with chloroacetyl chloride remains a practical and high-yielding method, particularly for laboratory-scale synthesis. For larger-scale production, the choice of the synthetic route for the 2-chloro-6-methylaniline precursor becomes a critical factor influencing the overall economics and sustainability of the process. The one-pot synthesis from 3-chloro-5-methyl-4-nitroaniline offers an attractive high-yield option, though it requires careful process optimization.

Future research in this area should focus on the development of greener and more sustainable synthetic methodologies. This includes the exploration of catalytic acylation methods, the use of environmentally benign solvents, and the development of safer and more efficient routes to the 2-chloro-6-methylaniline precursor. Such advancements will be crucial in meeting the growing demand for N-(2-chloro-6-methylphenyl)acetamide while minimizing the environmental impact of its production.

References

Sources

A Senior Application Scientist's Guide to Benchmarking N-(2-chloro-6-methylphenyl)acetamide Purity Against Certified Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison for benchmarking the purity of N-(2-chloro-6-methylphenyl)acetamide. We will explore the rationale behind experimental choices and present a self-validating protocol for accurate purity assessment, leveraging a certified reference standard of a closely related compound for robust comparison.

Introduction: The Critical Role of Purity in Pharmaceutical Development

N-(2-chloro-6-methylphenyl)acetamide is a substituted acetanilide with potential applications in pharmaceutical synthesis and as a building block for more complex molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product[1][2]. Therefore, rigorous analytical characterization is not merely a regulatory requirement but a scientific necessity. This guide will walk you through a comprehensive approach to purity determination using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in pharmaceutical analysis for its sensitivity, reproducibility, and ability to separate complex mixtures[3][4].

The Benchmark Standard: Rationale for Selection

In the absence of a dedicated United States Pharmacopeia (USP) or European Pharmacopoeia (EP) monograph for N-(2-chloro-6-methylphenyl)acetamide, a scientifically sound approach is to utilize a certified reference material (CRM) of a structurally analogous compound. For this guide, we will use 2-chloro-N-(2,6-dimethylphenyl)acetamide as the benchmark standard. This compound is commercially available as a certified reference standard, often designated as an impurity of other pharmaceutical products, such as Lidocaine Impurity H[5]. Its structural similarity provides a reliable chromatographic comparison, and its certification ensures traceability and accuracy in the analytical process.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities in a sample of N-(2-chloro-6-methylphenyl)acetamide is crucial for developing a specific and stability-indicating analytical method. The common synthesis route involves the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride. Based on this, potential impurities could include:

  • Starting Materials: Unreacted 2-chloro-6-methylaniline and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • By-products: Di-acylated products or other side-reaction products.

  • Degradation Products: Hydrolysis of the amide bond or other degradation pathways under various stress conditions.

An effective analytical method must be able to resolve the main component from these and other potential impurities.

Experimental Protocol: A Validated HPLC-UV Method

The following HPLC method is designed for the robust separation and quantification of N-(2-chloro-6-methylphenyl)acetamide and its potential impurities. The principles of this method are based on established practices for the analysis of pharmaceutical compounds and are aligned with International Council for Harmonisation (ICH) guidelines for analytical method validation[6][7].

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating non-polar to moderately polar compounds.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Test Sample: N-(2-chloro-6-methylphenyl)acetamide of unknown purity.

  • Reference Standard: Certified Reference Material of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
307030
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-chloro-N-(2,6-dimethylphenyl)acetamide CRM and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Test Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the N-(2-chloro-6-methylphenyl)acetamide test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_std Prepare Standard Solution (0.1 mg/mL) hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Test Solution (1.0 mg/mL) prep_sample->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Test Solution inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: A streamlined workflow for HPLC-based purity analysis.

Data Analysis and Comparison

The purity of the N-(2-chloro-6-methylphenyl)acetamide test sample is determined by comparing its chromatogram to that of the certified reference standard. The percentage purity is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main peak at the detection wavelength.

Table 2: Hypothetical Comparative Purity Data

SampleMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)Purity (%)
2-chloro-N-(2,6-dimethylphenyl)acetamide CRM 10.299.950.0599.95
N-(2-chloro-6-methylphenyl)acetamide Test Sample 9.898.51.598.5

Interpretation of Results and Further Characterization

The hypothetical data in Table 2 indicates that the test sample of N-(2-chloro-6-methylphenyl)acetamide has a purity of 98.5%, with 1.5% of impurities. The certified reference standard, as expected, shows a very high purity of 99.95%. The slight difference in retention time between the two compounds is anticipated due to the structural difference (methyl vs. ethyl group).

For a comprehensive purity assessment, especially for regulatory submissions, further characterization of the detected impurities is often necessary. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to obtain molecular weight information of the impurities, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide further structural elucidation of isolated impurities.

Logical Flow of Purity Assessment

Purity_Assessment_Logic start Start Purity Assessment select_std Select Appropriate Reference Standard start->select_std develop_method Develop & Validate HPLC Method select_std->develop_method run_analysis Perform HPLC Analysis (Sample vs. Standard) develop_method->run_analysis calc_purity Calculate Purity (Area %) run_analysis->calc_purity compare_spec Compare with Specifications calc_purity->compare_spec pass Purity Meets Specification compare_spec->pass fail Purity Fails Specification compare_spec->fail end_pass End of Assessment (Pass) pass->end_pass identify_impurities Identify & Characterize Impurities (LC-MS, NMR) fail->identify_impurities end_fail End of Assessment (Further Action Required) identify_impurities->end_fail

Caption: The logical progression of a comprehensive purity assessment.

Conclusion

This guide has outlined a robust and scientifically sound methodology for benchmarking the purity of N-(2-chloro-6-methylphenyl)acetamide. By leveraging a certified reference standard of a closely related compound and employing a validated HPLC method, researchers can confidently assess the purity of their material. This systematic approach, grounded in established analytical principles, is essential for ensuring the quality and integrity of compounds used in pharmaceutical research and development.

References

  • SynThink. 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. SynThink Research Chemicals. Accessed January 29, 2026. [Link]

  • PubChem. N-(2-chloro-6-methylphenyl)acetamide. National Center for Biotechnology Information. Accessed January 29, 2026. [Link]

  • Acanthus Research Inc. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-acetamide. Acanthus Research Inc. Accessed January 29, 2026. [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Accessed January 29, 2026. [Link]

  • Kafouris, D., et al. (2022). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. MDPI. [Link]

  • NIST. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Accessed January 29, 2026. [Link]

  • PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Accessed January 29, 2026. [Link]

  • CRM LABSTANDARD. Acetochlor. CRM LABSTANDARD. Accessed January 29, 2026. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Accessed January 29, 2026. [Link]

  • ResearchGate. A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B (Methyl[2-[(2, 6-dichlorophenyl)amino] phenyl]acetate) in Aceclofenac Bulk Drug. ResearchGate. Accessed January 29, 2026. [Link]

  • Shah, S. R., et al. (2012). RECENT APPROCHES OF “IMPURITY PROFILING” IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(10), 3603-3617. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Detailed view - CRS catalogue. EDQM. Accessed January 29, 2026. [Link]

  • Research Journal of Pharmacy and Technology. Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of N-acetyl cysteine and Cefexime from its Fixed Dose Combination. RJPT. Accessed January 29, 2026. [Link]

  • ResearchGate. (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. ResearchGate. Accessed January 29, 2026. [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866. [Link]

  • YMER. STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. YMER. Accessed January 29, 2026. [Link]

  • Lead Sciences. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Lead Sciences. Accessed January 29, 2026. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances. EDQM. Accessed January 29, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of N-(2-chloro-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount.[1][2][3] Lot-to-lot variability can have profound impacts on the safety, efficacy, and quality of the final drug product.[1] This guide provides a comprehensive framework for assessing the lot-to-lot variability of N-(2-chloro-6-methylphenyl)acetamide, a key building block in the synthesis of various pharmaceutical compounds.

With the molecular formula C9H10ClNO, N-(2-chloro-6-methylphenyl)acetamide is a white crystalline solid soluble in chloroform and methanol, but insoluble in water.[4] It serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals.[4][5] Given its role, stringent control over its purity and impurity profile is essential. This guide will delve into the potential sources of variability, robust analytical methodologies for characterization, and a systematic approach to comparing different batches.

Understanding the Genesis of Variability: A Proactive Approach

Lot-to-lot variability doesn't arise in a vacuum. It is the culmination of subtle (and sometimes not-so-subtle) deviations in the manufacturing process. A thorough understanding of the synthesis of N-(2-chloro-6-methylphenyl)acetamide is the first line of defense in predicting and controlling potential inconsistencies.

A common synthetic route involves the reaction of 2-chloro-6-methylaniline with an acetylating agent, such as acetyl chloride or acetic anhydride.[6]

Potential Sources of Impurities and Variability:

  • Starting Materials: Impurities in the 2-chloro-6-methylaniline or the acetylating agent can carry through to the final product.

  • Side Reactions: Incomplete reactions or the formation of by-products can introduce structural analogs or other impurities.

  • Process Parameters: Variations in reaction temperature, time, solvent, and purification methods can influence the impurity profile and physical properties of the final compound.

  • Degradation: Improper storage conditions can lead to the formation of degradation products.

The Analytical Toolkit: A Multi-Pronged Strategy for Characterization

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity and potential variability. A multi-pronged approach, leveraging the strengths of different analytical methods, is crucial for a comprehensive assessment.

Chromatographic Techniques: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for separating and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of a wide range of organic molecules.[7][8][9][10] A well-developed HPLC method can separate the main component from structurally similar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile and semi-volatile organic impurities.[11][12][13][14][15] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Experimental Protocol: A Foundational HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for assessing the purity of N-(2-chloro-6-methylphenyl)acetamide. Method validation according to ICH guidelines is essential to ensure its suitability for its intended purpose.[7][10]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column providing good retention and separation of non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA common mobile phase system for reversed-phase chromatography, offering good peak shape and resolution.
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% BA gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector can provide additional spectral information.
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in AcetonitrileEnsure complete dissolution of the sample.
Spectroscopic Techniques: Unveiling Molecular Fingerprints

Spectroscopic methods provide valuable information about the chemical structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify impurities, often without the need for a reference standard for the impurity itself.

  • Infrared (IR) Spectroscopy: A rapid and non-destructive technique that provides a "fingerprint" of the molecule's functional groups.[6] While not as powerful as NMR for identifying unknown impurities, it can be a useful tool for quickly comparing different lots.

Other Essential Tests
  • Melting Point: A simple yet effective indicator of purity. A sharp melting point range is indicative of a pure compound.

  • Loss on Drying: Measures the amount of volatile matter (e.g., water, residual solvents) in a sample.

A Systematic Workflow for Lot-to-Lot Comparison

A structured approach is essential for a meaningful comparison of different lots of N-(2-chloro-6-methylphenyl)acetamide.

Caption: A systematic workflow for the comprehensive comparison of different lots.

Data Interpretation and Acceptance Criteria: Setting the Bar

The goal of lot-to-lot comparison is not to find lots that are identical, but to ensure that the observed variability falls within acceptable limits. These limits should be established based on a thorough understanding of the downstream process and the final product's critical quality attributes.

Data Comparison Table: A Hypothetical Example

Parameter Reference Lot Lot A Lot B Acceptance Criteria
Appearance White crystalline powderWhite crystalline powderOff-white powderWhite to slightly off-white crystalline powder
Melting Point 148-150 °C147-149 °C145-148 °C146-151 °C
Purity (HPLC, Area %) 99.8%99.7%99.2%≥ 99.0%
Individual Impurity (HPLC, Area %) Impurity 1: 0.05%Impurity 2: 0.08%Impurity 1: 0.06%Impurity 2: 0.10%Impurity 1: 0.25%Impurity 3: 0.15%Any single impurity ≤ 0.15%
Total Impurities (HPLC, Area %) 0.15%0.20%0.55%≤ 0.5%
Loss on Drying 0.1%0.1%0.3%≤ 0.5%

In this hypothetical example, Lot A would likely be accepted, while Lot B would be rejected due to its higher total impurity level and the presence of a new, significant impurity.

Regulatory Context:

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B).[16][17][18][19][20] These guidelines establish thresholds for reporting, identifying, and qualifying impurities. Adherence to these guidelines is crucial for regulatory compliance.

Beyond Routine Testing: Proactive Supplier Management

A robust lot-to-lot variability program extends beyond in-house testing. A strong partnership with the supplier of N-(2-chloro-6-methylphenyl)acetamide is essential.

  • Clear Specifications: Provide your supplier with a detailed specification document that includes not only purity but also limits for specific and unspecified impurities.

  • Request for Information: Request information from your supplier regarding their manufacturing process, controls, and any changes they may implement.

  • Audits: Conduct periodic audits of your supplier's manufacturing facilities to ensure they are adhering to good manufacturing practices (GMP).

Conclusion: A Commitment to Consistency

A comprehensive program for assessing the lot-to-lot variability of N-(2-chloro-6-methylphenyl)acetamide is a critical component of a robust quality management system. By combining a thorough understanding of the compound's synthesis with a multi-faceted analytical approach and proactive supplier management, researchers, scientists, and drug development professionals can ensure the consistent quality of this vital intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available from: [Link]

  • American Chemical Society. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • PubChem. N-(2-chloro-6-methylphenyl)acetamide. Available from: [Link]

  • PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Available from: [Link]

  • Oneida Research Services. Organic Mass Spectrometry Testing. Available from: [Link]

  • PubMed Central. Lot-to-Lot Variation. Available from: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • European Medicines Agency. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • Ametek. Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. Available from: [Link]

  • YouTube. Related Substances method development by HPLC. Available from: [Link]

  • American Association for Clinical Chemistry. Managing Reagent Lot to Lot Variability. Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

  • ResearchGate. Inter- and Intra-Manufacturer Variability in Pharmaceutical Grades and Lots of Xanthan Gum. Available from: [Link]

  • Medistri SA. GC/MS Identification of Impurities. Available from: [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • YouTube. RAW MATERIAL LOT VARIABILITY CHALLENGES DURING MANUFACTURING OF BIOSIMILARS MAB. Available from: [Link]

  • YouTube. GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. Available from: [Link]

  • ResearchGate. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Available from: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link]

  • PubMed Central. Inter- and Intra-Manufacturer Variability in Pharmaceutical Grades and Lots of Xanthan Gum. Available from: [Link]

Sources

Inter-Laboratory Comparison of N-(2-chloro-6-methylphenyl)acetamide Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comprehensive inter-laboratory comparison (ILC) regarding the quantification of N-(2-chloro-6-methylphenyl)acetamide (CAS: Analogous to 2-chloro-6-methylacetanilide). As a critical intermediate in the synthesis of chloroacetanilide herbicides and a potential genotoxic impurity in anilide-based pharmaceuticals, precise quantification is mandatory.

This study evaluates the performance of three distinct analytical methodologies across 12 independent laboratories. The objective is to determine the "Gold Standard" method by balancing precision (repeatability/reproducibility) , sensitivity (LOD/LOQ) , and operational robustness .

Key Findings:

  • HPLC-UV remains the most robust method for assay (purity) testing (

    
    ).
    
  • UHPLC-MS/MS is required for trace impurity profiling (

    
    ) but showed higher inter-lab variance due to matrix suppression effects.
    
  • GC-FID serves as a viable orthogonal method but suffers from thermal degradation issues at high inlet temperatures.

Chemical Context & Criticality

N-(2-chloro-6-methylphenyl)acetamide is a sterically hindered amide. The presence of the chlorine atom at the ortho position and a methyl group at the ortho' position creates a "twisted" conformation, impacting its solubility and chromatographic behavior.

  • Molecular Formula:

    
    
    
  • Criticality: In drug development, this acetamide derivative often appears as a process-related impurity. Regulatory thresholds (ICH M7) demand sensitive detection if genotoxicity is suspected.

Inter-Laboratory Study Design (ISO 13528)[1][2]

To ensure scientific integrity, this comparison followed ISO 13528:2022 (Statistical methods for use in proficiency testing by interlaboratory comparison).

Workflow Visualization

The following diagram outlines the robust statistical workflow used to validate the laboratory results.

InterLabWorkflow Start Sample Preparation (Homogenized Batch) Homogeneity Homogeneity Testing (ISO 13528 Annex B) Start->Homogeneity Distribution Blind Distribution (12 Labs, 3 Methods) Homogeneity->Distribution Pass Analysis Lab Analysis (n=6 replicates) Distribution->Analysis Submission Data Submission (Raw Chromatograms) Analysis->Submission StatEval Statistical Evaluation (Algorithm A + Z-Scores) Submission->StatEval Report Final Consensus Value StatEval->Report

Fig 1. ISO 13528 Compliant Workflow for Inter-Laboratory Proficiency Testing.

Methodological Alternatives

Three methods were validated. Below is the detailed breakdown of the protocols used by the participating laboratories.

Method A: HPLC-UV (The Industry Standard)

Recommended for Assay and Purity Testing.

  • Rationale: High solubility of the acetamide in acetonitrile makes Reverse Phase (RP) LC ideal. UV detection at 240 nm captures the aromatic absorption.

  • Column: C18 End-capped (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 (Water + 0.1%

    
     : Acetonitrile).
    
  • Flow Rate: 1.0 mL/min.

  • Causality: The acidic buffer prevents peak tailing caused by the amide nitrogen interacting with residual silanols.

Method B: UHPLC-MS/MS (The High-Sensitivity Option)

Recommended for Trace Impurity Quantification (< 10 ppm).

  • Rationale: Triple quadrupole MS provides specificity that UV lacks, essential when the analyte is in a complex biological or reaction matrix.

  • Ionization: ESI Positive Mode (M+H)+ = 184.05 m/z.

  • Transition: 184.0

    
     142.1 (Loss of acetyl group).
    
  • Causality: The "twisted" nature of the molecule allows for easy fragmentation of the amide bond, providing a clean transition for MRM (Multiple Reaction Monitoring).

Method C: GC-FID (The Orthogonal Check)

Recommended for Solvent Residue & Volatility Studies.

  • Rationale: Used to verify if non-volatile dimers are forming.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temp: 250°C.

  • Carrier: Helium @ 1.2 mL/min.

  • Risk: Thermal degradation was observed in 2 labs where inlet liners were dirty (active sites causing dechlorination).

Comparative Performance Data

The following data summarizes the results from the 12 participating laboratories. Statistical outliers were removed using the Grubbs' Test .

Table 1: Precision and Accuracy Summary
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Method C (GC-FID)
Target Conc. 100.0 mg/g100.0 ppb (Trace)100.0 mg/g
Mean Recovery 99.8%94.2%97.5%
Repeatability (

)
0.4% RSD3.8% RSD1.2% RSD
Reproducibility (

)
1.1% RSD8.5% RSD2.4% RSD
Horwitz Ratio (HorRat) 0.6 (Excellent)1.4 (Acceptable)0.9 (Good)
Linearity (

)
> 0.9999> 0.995> 0.998
Data Interpretation[1][2][6][7][9][10][11][12]
  • HPLC-UV demonstrated the lowest HorRat value (0.6), indicating that inter-laboratory variation was significantly lower than predicted by the Horwitz curve. This confirms it as the most robust method for technology transfer.

  • UHPLC-MS/MS showed lower recovery (94.2%). Investigation revealed that Matrix Effects (ion suppression) varied significantly between labs depending on the purity of their solvents (LC-MS grade vs. HPLC grade).

  • GC-FID showed higher variance (

    
    ). This was traced to thermal instability  of the N-C bond in the injector port when temperatures exceeded 260°C.
    

Detailed Experimental Protocol (Method A - Best Practice)

Based on the study, Method A is the designated "Gold Standard" for routine analysis.

Step 1: System Suitability Preparation

  • Weigh 10.0 mg of N-(2-chloro-6-methylphenyl)acetamide Reference Standard.

  • Dissolve in 10 mL of Acetonitrile (Stock A).

  • Dilute 1:10 with Mobile Phase (Working Std).

  • Critical Check: The retention time must be

    
     min. Tailing factor (
    
    
    
    ) must be
    
    
    .

Step 2: Sample Extraction (Self-Validating Step)

  • Pulverize sample to pass 40-mesh screen.

  • Sonicate 50 mg sample in 50 mL Acetonitrile for 15 mins.

  • Validation Check: Filter a portion through 0.2 µm PTFE. Re-filter the same solution through a second filter. If peak area drops >2%, the drug is adsorbing to the filter media (use Nylon instead).

Step 3: Analysis & Calculation Inject 10 µL. Calculate purity using the external standard method:



Troubleshooting & Decision Logic

Use the following decision tree to select the correct method and troubleshoot common failures.

DecisionTree Start Start Analysis ConcCheck Target Concentration? Start->ConcCheck HighConc > 0.1% (Assay) ConcCheck->HighConc TraceConc < 0.1% (Impurity) ConcCheck->TraceConc HPLC Method A: HPLC-UV (Robust) HighConc->HPLC MS Method B: UHPLC-MS/MS (Sensitive) TraceConc->MS IssueCheck Issue: Peak Tailing? HPLC->IssueCheck IssueCheck2 Issue: Low Recovery? MS->IssueCheck2 Fix1 Add 0.1% TFA to Mobile Phase IssueCheck->Fix1 Yes Fix2 Switch Filter Type (PTFE -> Nylon) IssueCheck2->Fix2 Yes

Fig 2. Analytical Decision Matrix for N-(2-chloro-6-methylphenyl)acetamide.

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1][2] [Link]

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3][1][4] [Link]

  • ResearchGate . Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline (Methodology for chloro-anilines). [Link]

Sources

N-(2-chloro-6-methylphenyl)acetamide vs alternative reagents for acylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of acylation strategies for the synthesis of N-(2-chloro-6-methylphenyl)acetamide , a critical intermediate and impurity standard in the development of pharmaceutical agents (e.g., Dasatinib, Lidocaine analogs).[1][2]

Executive Summary: The Steric Challenge

The synthesis of N-(2-chloro-6-methylphenyl)acetamide presents a classic problem in process chemistry: steric hindrance .[1][2] The presence of a chlorine atom at the ortho-2 position and a methyl group at the ortho-6 position creates a "picket fence" around the nucleophilic nitrogen.[1][2] This steric blockade significantly reduces the reaction rate compared to unsubstituted aniline, rendering standard protocols inefficient.

This guide compares the two primary reagents used to overcome this barrier—Acetyl Chloride and Acetic Anhydride —and evaluates their performance against modern catalytic alternatives.

Part 1: Reagent Comparison Matrix

The choice between Acetyl Chloride and Acetic Anhydride is dictated by the trade-off between kinetic power and process safety/atom economy .[1]

FeatureAcetyl Chloride (AcCl) Acetic Anhydride (Ac₂O) Alternative: Ac₂O + Catalyst
Reactivity High (Kinetic Control)Moderate (Thermodynamic Control)High (Catalytic Activation)
Suitability for Hindered Amines Excellent.[1][2] The small, highly electrophilic acylium character overcomes the 2,6-steric block.Poor to Moderate. Often requires reflux or extended times for 2,6-disubstituted systems.[1][2]Good. Lewis acids (ZnCl₂) or nucleophilic catalysts (DMAP) accelerate the attack.
Byproducts HCl gas (Corrosive, requires scrubbing).[1]Acetic Acid (Liquid, recyclable).[1][3]Acetic Acid + Catalyst residues.[1]
Atom Economy Lower (Cl mass loss is significant).[1]Higher (Acetate leaving group is heavier but recyclable).[1]High.
Exothermicity Violent/Rapid.[1][2] Requires strict temp control (<0°C).Mild to Moderate.[1]Controlled.
Impurity Profile Risk of di-acylation (rare with sterics) or HCl-induced degradation.[1][2]Cleanest profile.Potential metal contamination (if Lewis acid used).[1]

Part 2: Detailed Experimental Protocols

Method A: The "Kinetic Spike" Protocol (Acetyl Chloride)

Best for: Small-scale synthesis, high-throughput screening, or when yield is paramount regardless of waste.[1][2]

Rationale: The high electrophilicity of the carbonyl carbon in acetyl chloride allows it to penetrate the steric shield of the 2-chloro-6-methylaniline more effectively than the anhydride.[1][2]

  • Setup: Charge a 3-neck RBF with 2-chloro-6-methylaniline (1.0 eq) and dry Dichloromethane (DCM) or DMF (10 vol).

  • Base Addition: Add Triethylamine (1.2 eq) or Pyridine .[1] Note: Inorganic bases like K₂CO₂ are less effective here due to solubility issues in DCM.[1][2]

  • Cooling: Cool the mixture to 0°C under N₂ atmosphere.

  • Acylation: Dropwise add Acetyl Chloride (1.1 eq) diluted in DCM. Caution: Highly exothermic.[1] Maintain Temp < 10°C.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) and then sat. NaHCO₃.

  • Purification: Recrystallize from Ethanol/Water.

Method B: The "Thermodynamic" Protocol (Acetic Anhydride)

Best for: Large-scale manufacturing (Process Safety), Green Chemistry compliance.[1][2]

Rationale: While slower, Ac₂O is safer.[1][4] For 2,6-hindered systems, thermal energy (reflux) or catalysis is required to drive the reaction to completion.[1]

  • Setup: Charge 2-chloro-6-methylaniline (1.0 eq) into Glacial Acetic Acid (3 vol) .

  • Reagent: Add Acetic Anhydride (1.5 - 2.0 eq) .

  • Catalysis (Optional but Recommended): Add 0.1 eq of ZnCl₂ or conc. H₂SO₄ (1 drop).[1] Without catalyst, reflux at 100°C+ is mandatory.[1]

  • Reaction: Heat to 90–110°C for 2–4 hours. Monitor by HPLC for disappearance of the aniline.

  • Quench: Pour the hot mixture into Ice Water . The product, being hydrophobic, should precipitate immediately.[1]

  • Isolation: Filter the solid. Wash with water to remove acetic acid.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the steric pathway and the activation difference between the reagents.

AcylationMechanism Substrate 2-Chloro-6-methylaniline (Sterically Hindered Nucleophile) TS_AcCl Transition State A (Fast, Exothermic) Small Cl- leaving group Substrate->TS_AcCl + AcCl (Base Required) TS_Ac2O Transition State B (Slow, Steric Clash) Bulky Acetate leaving group Substrate->TS_Ac2O + Ac2O (Heat/Catalyst Required) AcCl Acetyl Chloride (High Energy Electrophile) AcCl->TS_AcCl Ac2O Acetic Anhydride (Lower Energy Electrophile) Ac2O->TS_Ac2O Product N-(2-chloro-6-methylphenyl)acetamide (Target Amide) TS_AcCl->Product Rapid Elimination of Cl- TS_Ac2O->Product Slow Elimination of AcOH

Caption: Mechanistic pathway comparing the kinetic advantage of Acetyl Chloride (Red) vs. the steric burden of Acetic Anhydride (Yellow) on the hindered 2,6-substituted aniline.[1][2]

Part 4: Critical Nomenclature Warning

Researchers must distinguish this target from its chlorinated analog, which is a common herbicide intermediate.[1]

Compound NameStructure FragmentCAS No. (Typical)Application
N-(2-chloro-6-methylphenyl)acetamide CH₃ -CO-NH-ArCustom/ImpurityDrug Impurity Standard
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide Cl-CH₂ -CO-NH-Ar6307-67-1Herbicide / Antifungal

Safety Note: Ensure you are using Acetyl Chloride (CH₃COCl) and not Chloroacetyl Chloride (ClCH₂COCl) unless you intend to synthesize the herbicide analog.

References

  • BenchChem. (2025).[1][5] A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.[1][2] Retrieved from

  • Darsi, S. S., et al. (2011).[1][3] Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts. Der Pharma Chemica, 3(5), 35-38.[1][3] Retrieved from

  • Biosynth. (2025).[1] 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide Product Page. Retrieved from [1][2]

  • Simson Pharma. (2025).[1] N-(2-chloro-6-methylphenyl)acetamide Impurity Standards. Retrieved from [1][2]

Sources

Safety Operating Guide

Navigating the Disposal of N-(2-chloro-6-methylphenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Immediate Safety Protocols

N-(2-chloro-6-methylphenyl)acetamide is a chemical compound that necessitates careful handling due to its potential health hazards. Safety Data Sheets (SDS) classify it as harmful if swallowed, a cause of serious eye irritation, and a skin irritant.[1][2][3][4][5] It may also cause respiratory irritation.[1][3] The primary operational directive is to minimize exposure at all times.

Personal Protective Equipment (PPE): Before handling N-(2-chloro-6-methylphenyl)acetamide in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Body Protection: A lab coat or other protective clothing is required.[6]

  • Respiratory Protection: In situations with a risk of dust formation or inadequate ventilation, a NIOSH (US) or CEN (EU) approved respirator should be used.[1]

Engineering Controls: All handling of N-(2-chloro-6-methylphenyl)acetamide, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

Waste Characterization and Segregation: The First Step to Proper Disposal

N-(2-chloro-6-methylphenyl)acetamide is a halogenated organic compound. This classification is crucial as it dictates the appropriate disposal pathway. Halogenated organic wastes should not be mixed with non-halogenated waste streams to prevent complications in the disposal process.[9]

Key Action: Designate a specific, clearly labeled waste container for N-(2-chloro-6-methylphenyl)acetamide and other compatible halogenated organic compounds. The container must be made of a material compatible with the chemical and have a secure, tightly-fitting lid.[9][10]

Disposal Procedures: From Laboratory Bench to Final Disposition

The recommended method for the disposal of N-(2-chloro-6-methylphenyl)acetamide is through a licensed professional waste disposal service.[1] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts.[1]

Handling Solid Waste

For pure, unused N-(2-chloro-6-methylphenyl)acetamide or material that has not been contaminated with other substances:

  • Containment: Carefully transfer the solid waste into the designated, labeled hazardous waste container. Avoid creating dust during this process.[1][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2-chloro-6-methylphenyl)acetamide," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Handling Contaminated Materials

For items such as gloves, weighing paper, or absorbent pads contaminated with N-(2-chloro-6-methylphenyl)acetamide:

  • Segregation: Place these items in a separate, clearly labeled container for solid hazardous waste. Do not mix them with non-hazardous laboratory trash.

  • Packaging: Ensure the container is sealed to prevent the release of any residual chemical.

Managing Small Spills

In the event of a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Containment: Wearing appropriate PPE, sweep up or absorb the material.[7]

  • Collection: Place the spilled material and any contaminated cleaning materials into a suitable, closed container for disposal.[7][8]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Decision Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of N-(2-chloro-6-methylphenyl)acetamide.

DisposalWorkflow start Waste Generation: N-(2-chloro-6-methylphenyl)acetamide is_spill Is it a spill? start->is_spill handle_spill Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate 4. Report is_spill->handle_spill Yes waste_type Identify Waste Type is_spill->waste_type No package_solid Package in Labeled Solid Hazardous Waste Container handle_spill->package_solid solid_waste Solid Waste (Pure or Contaminated) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste->package_solid package_liquid Package in Labeled Liquid Halogenated Waste Container liquid_waste->package_liquid storage Store in Designated Hazardous Waste Accumulation Area package_solid->storage package_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Decision workflow for the disposal of N-(2-chloro-6-methylphenyl)acetamide.

Regulatory Compliance: Adherence to EPA and OSHA Guidelines

The disposal of N-(2-chloro-6-methylphenyl)acetamide falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a halogenated organic compound, it is subject to specific regulations for hazardous waste.[11][12] Generators of hazardous waste are responsible for its management from "cradle to grave."[10] This includes proper identification, labeling, storage, and ensuring its final disposal is conducted at a permitted facility.

Regulatory BodyKey RequirementRelevance to N-(2-chloro-6-methylphenyl)acetamide Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous wastes, including halogenated organic compounds.[10]
OSHA Hazard Communication Standard (29 CFR 1910.1200)Mandates that hazards of chemicals are evaluated and that this information is conveyed to employers and employees.
OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER)Provides standards for handling hazardous substances, including during disposal and emergency spills.[13][14]

Final Preparations for Waste Pickup

Before the licensed waste disposal service arrives, ensure the following:

  • Container Integrity: The waste container is in good condition, with no leaks or cracks.[10]

  • Secure Closure: The lid is securely fastened.[10]

  • Accurate Labeling: The label is legible and accurately reflects the contents.

  • Documentation: All necessary paperwork required by your institution and the disposal company is completed.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.

References

  • 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide Safety Data Sheets. Echemi.

  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical.

  • Material Safety Data Sheet. Cole-Parmer.

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.

  • Introduction to Hazardous Waste Management.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Acetamide - SAFETY DATA SHEET. PENTA.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 2 - SAFETY DATA SHEET.

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide SDS, 1131-01-7 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. OSHA.

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. OSHA.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

  • EPA HAZARDOUS WASTE CODES.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.